molecular formula C28H32N2O4 B503018 PknB-IN-2 CAS No. 500015-22-5

PknB-IN-2

Número de catálogo: B503018
Número CAS: 500015-22-5
Peso molecular: 460.6g/mol
Clave InChI: RRABSVSVBDUTFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PknB-IN-2 is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRABSVSVBDUTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Probing the Gatekeeper of Mycobacterial Growth: A Technical Guide to the Mechanism of PknB Inhibition in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the mechanism of action of inhibitors targeting the Protein Kinase B (PknB) in Mycobacterium tuberculosis. The specific inhibitor "PknB-IN-2" was not found in the currently available public literature. Therefore, this guide synthesizes data from studies on various known PknB inhibitors to provide a detailed understanding of the principles of PknB inhibition.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a sophisticated signaling network that enables its survival and persistence within the host. Among the key regulators in this network are eukaryotic-like serine/threonine protein kinases (STPKs). PknB, an essential STPK in Mtb, plays a pivotal role in regulating cell growth, division, and morphology, making it an attractive target for novel anti-tuberculosis drug development.[1][2] This technical guide delves into the mechanism of action of small molecule inhibitors targeting PknB, providing researchers, scientists, and drug development professionals with a detailed understanding of the underlying molecular interactions, signaling pathways, and experimental methodologies.

The PknB Signaling Pathway: A Central Hub for Mycobacterial Physiology

PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) motifs.[2][3] The PknB signaling cascade is integral to maintaining cell wall integrity and coordinating cell division.

Key components and interactions in the PknB signaling pathway include:

  • Activation: PknB is activated through autophosphorylation on threonine residues within its activation loop.[4] This activation is crucial for its kinase activity.

  • Substrate Phosphorylation: Activated PknB phosphorylates a number of downstream substrates that are critical for cell division and peptidoglycan synthesis. Notable substrates include:

    • Wag31 (DivIVA): A key protein involved in the regulation of cell shape and division.[4]

    • GarA: A forkhead-associated (FHA) domain-containing protein implicated in metabolic regulation.[1]

    • Lsr2: A nucleoid-associated protein whose phosphorylation by PknB affects DNA binding and global gene expression, influencing the adaptation of Mtb to conditions like hypoxia.[5]

  • Regulation: The activity of PknB is counter-regulated by the serine/threonine phosphatase PstP, which dephosphorylates PknB, thereby modulating the signaling output.[4]

The inhibition of PknB disrupts this finely tuned signaling cascade, leading to defects in cell wall synthesis, aberrant cell morphology, and ultimately, bacterial growth arrest and death.[1][2]

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PG_Fragments Peptidoglycan Fragments PknB_Receptor PknB (Inactive) PG_Fragments->PknB_Receptor Binds to PASTA domains PknB_Kinase PknB Kinase Domain (Active) PknB_Receptor->PknB_Kinase Dimerization & Autophosphorylation ADP ADP PknB_Kinase->ADP Phosphorylated_Substrates Phosphorylated Substrates PknB_Kinase->Phosphorylated_Substrates Phosphorylates PstP PstP (Phosphatase) PknB_Kinase->PstP Dephosphorylates ATP ATP ATP->PknB_Kinase Substrates Wag31, GarA, Lsr2, etc. Substrates->PknB_Kinase Physiological_Response Cell Division, Cell Shape, Metabolism Phosphorylated_Substrates->Physiological_Response Regulates PknB_Inhibitor PknB Inhibitor (e.g., this compound) PknB_Inhibitor->PknB_Kinase Inhibits (ATP-competitive) Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (PknB, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate (Room Temperature) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add SDS-PAGE Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Separation Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze_Data Quantify & Calculate IC50 Autoradiography->Analyze_Data End End Analyze_Data->End

References

PknB-IN-2: A Technical Whitepaper on a Novel Anti-Tuberculosis Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic avenues that target essential bacterial processes. The serine/threonine protein kinase B (PknB) has emerged as a promising drug target due to its critical role in regulating cell growth, division, and peptidoglycan synthesis in Mtb. Furthermore, the kinase domain of PknB exhibits low homology to human kinases, suggesting the potential for selective inhibition. This whitepaper provides a comprehensive technical overview of PknB-IN-2, a recently identified inhibitor of Mtb PknB, and its potential as a novel anti-tuberculosis therapeutic. We present available quantitative data, detailed experimental methodologies for inhibitor characterization, and a visualization of the PknB signaling pathway.

Introduction

Mycobacterium tuberculosis possesses a sophisticated signaling network that enables its survival and pathogenesis within the host. Serine/threonine protein kinases (STPKs) are key components of this network, and among the 11 STPKs in Mtb, PknA and PknB are essential for bacterial viability.[1][2] PknB, a transmembrane protein, plays a pivotal role in regulating cell morphology and cell wall synthesis.[3] Its essentiality and divergence from host kinases make it an attractive target for novel anti-TB drug discovery.[1][4] this compound is a small molecule inhibitor identified through virtual screening that has demonstrated inhibitory activity against both the PknB enzyme and the growth of Mtb.[5] This document serves as a technical guide for researchers engaged in the development of PknB inhibitors.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

Parameter Value Description Reference
IC50 (PknB) 12.1 µMHalf-maximal inhibitory concentration against Mtb PknB enzyme.[5]
MIC (Mtb H37Rv) 6.2 µg/mLMinimum inhibitory concentration against the H37Rv strain of M. tuberculosis.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of PknB inhibitors, based on established practices in the field.

PknB Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PknB.

a. Reagents and Materials:

  • Recombinant Mtb PknB kinase domain

  • Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., GarA)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or scintillation counter

b. Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, a defined concentration of PknB kinase domain, and the substrate (e.g., MBP).

  • Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This protocol outlines the determination of the minimum concentration of a compound required to inhibit the visible growth of Mtb.

a. Reagents and Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplates

  • Resazurin sodium salt solution or other viability indicators

b. Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial culture to a standardized optical density (OD₆₀₀).

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth.

  • Inoculate each well with the standardized bacterial suspension. Include a no-drug control and a sterile control.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the PknB signaling pathway and a typical workflow for inhibitor screening.

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGN_fragments Peptidoglycan Fragments PknB_receptor PknB (Receptor Kinase) PGN_fragments->PknB_receptor Binds to PASTA domains PknB_kinase PknB Kinase Domain PknB_receptor->PknB_kinase Activates ADP ADP PknB_kinase->ADP pSubstrates Phosphorylated Substrates PknB_kinase->pSubstrates Phosphorylation PknB_IN_2 This compound PknB_IN_2->PknB_kinase Inhibits ATP ATP ATP->PknB_kinase Substrates Substrates Substrates->PknB_kinase Downstream Downstream Cellular Processes pSubstrates->Downstream Growth Cell Growth & Division Downstream->Growth Synthesis Peptidoglycan Synthesis Downstream->Synthesis

Caption: PknB signaling pathway in M. tuberculosis.

Inhibitor_Screening_Workflow VS Virtual Screening Hit_ID Hit Identification VS->Hit_ID In_Vitro_Kinase In Vitro Kinase Assay (IC50) Hit_ID->In_Vitro_Kinase MIC_Assay Whole-Cell MIC Assay In_Vitro_Kinase->MIC_Assay Lead_Opt Lead Optimization MIC_Assay->Lead_Opt Active Compounds In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo

Caption: A typical workflow for PknB inhibitor screening.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis drugs targeting the essential serine/threonine protein kinase PknB. The available in vitro data demonstrates its potential to inhibit both the enzyme and bacterial growth. However, further extensive characterization is required. Future research should focus on:

  • Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.

  • Selectivity Profiling: Assessing the inhibitory activity of this compound and its analogs against other Mtb kinases and a panel of human kinases to ensure a favorable safety profile.

  • In Vivo Efficacy: Evaluating the therapeutic potential of optimized compounds in animal models of tuberculosis.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions between the inhibitor and the PknB active site to guide rational drug design.

The development of potent and selective PknB inhibitors like this compound holds significant promise for the future of tuberculosis therapy, offering a novel mechanism of action to combat this persistent global health threat.

References

Discovery and Synthesis of PknB-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb), playing a critical role in cell division, cell wall synthesis, and overall growth.[1] Its essentiality for Mtb survival, coupled with structural differences from human kinases, makes it an attractive target for the development of novel anti-tuberculosis therapeutics.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PknB-IN-2, an aminopyrimidine-based inhibitor of Mtb PknB.

Discovery of this compound

This compound emerged from a structure-activity relationship (SAR) study of a series of substituted aminopyrimidine inhibitors of PknB.[3][4][5] The initial discovery process involved a high-throughput screen of a compound library against the isolated PknB enzyme, which identified an aminoquinazoline hit.[5] Subsequent optimization efforts led to the development of the aminopyrimidine scaffold, which demonstrated improved potency and cellular activity against M. tuberculosis.[3][4] this compound, identified as "Compound 10" in some contexts, is a representative of this class of inhibitors.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the aminopyrimidine series.

Compound IDPknB IC50 (μM)M. tuberculosis H37Rv MIC (μg/mL)Reference
This compound (Compound 10) 12.16.2[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PknB signaling pathway, the general workflow for inhibitor discovery, and the synthetic pathway to the aminopyrimidine core.

PknB_Signaling_Pathway PknB PknB Phosphorylation Phosphorylation PknB->Phosphorylation Substrate Substrate Proteins (e.g., Wag31, GarA) Substrate->Phosphorylation Downstream_Effects Regulation of: - Cell Division - Cell Wall Synthesis - Growth Phosphorylation->Downstream_Effects PknB_IN_2 This compound PknB_IN_2->PknB Inhibition

Figure 1: Simplified PknB Signaling Pathway and Inhibition.

Inhibitor_Discovery_Workflow cluster_0 Screening & Hit Identification cluster_1 Lead Optimization cluster_2 Candidate Characterization HTS High-Throughput Screen (Compound Library) Hit_ID Hit Identification (Aminoquinazoline) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Scaffold_Hop Scaffold Hopping (Quinazoline to Pyrimidine) SAR->Scaffold_Hop In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Scaffold_Hop->In_Vitro_Assay Whole_Cell_Assay Whole-Cell Mtb Assay (MIC Determination) In_Vitro_Assay->Whole_Cell_Assay

Figure 2: General Workflow for PknB Inhibitor Discovery.

Synthesis of this compound

The synthesis of this compound and related aminopyrimidine inhibitors generally follows a convergent approach, starting from a dichloropyrimidine core. The following scheme outlines the likely synthetic route based on published methodologies.[5][7]

Synthesis_Scheme cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents reagent reagent Start 2,4-Dichloropyrimidine Intermediate1 2-Chloro-4-(substituted-amino)pyrimidine Start->Intermediate1 Nucleophilic Aromatic Substitution (SNAr) Final_Product This compound (Aminopyrimidine derivative) Intermediate1->Final_Product Suzuki Coupling or Buchwald-Hartwig Amination Amine Primary Amine (R1-NH2) Amine->Start Boronic_Acid Aryl Boronic Acid or Amine (R2-B(OH)2 / R2-NH2) Boronic_Acid->Intermediate1 Catalyst Palladium Catalyst Catalyst->Intermediate1

Figure 3: General Synthetic Scheme for Aminopyrimidine PknB Inhibitors.

Experimental Protocols

In Vitro PknB Kinase Assay (IC50 Determination)

This protocol is adapted from methodologies described for the characterization of PknB inhibitors.[2]

  • Reagents and Materials:

    • Recombinant Mtb PknB kinase domain.

    • PknB substrate (e.g., GarA or a synthetic peptide).

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • This compound (or other test compounds) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the PknB enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for PknB. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. f. The luminescence signal is inversely proportional to the kinase activity. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. h. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This protocol is based on standard methods for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[2]

  • Reagents and Materials:

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • This compound (or other test compounds) dissolved in DMSO.

    • 96-well microplates.

    • Resazurin sodium salt solution.

  • Procedure: a. Prepare a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. b. Adjust the bacterial suspension to a specific optical density (OD₆₀₀) to achieve a standardized inoculum. c. Prepare serial twofold dilutions of this compound in a 96-well microplate containing Middlebrook 7H9 broth. d. Inoculate each well with the standardized bacterial suspension. Include a drug-free control and a sterile control. e. Incubate the plates at 37°C for 7-14 days. f. After the incubation period, add the resazurin solution to each well and incubate for an additional 24 hours. g. Observe the color change. Viable bacteria will reduce the blue resazurin to pink resorufin. h. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis drugs targeting a crucial bacterial enzyme. The aminopyrimidine scaffold exhibits potent in vitro inhibition of PknB and whole-cell activity against M. tuberculosis. The detailed experimental protocols provided in this guide offer a framework for the further characterization and optimization of this and related inhibitor series. Future work should focus on improving the cellular potency and pharmacokinetic properties of these compounds to advance them towards clinical development.

References

PknB-IN-2 Target Validation in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (M. tuberculosis), playing a pivotal role in regulating cell growth, morphology, and division. Its essentiality for both in vitro growth and in vivo survival of the pathogen establishes it as a high-value target for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth overview of the target validation of PknB using the specific inhibitor, PknB-IN-2. We present key quantitative data, detailed experimental protocols for the validation process, and visual representations of the PknB signaling pathway and experimental workflows to support researchers in this field.

Introduction to PknB as a Drug Target

M. tuberculosis possesses a suite of eleven eukaryotic-like serine/threonine protein kinases (STPKs) that are crucial for its adaptation and survival within the host. Among these, PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA (penicillin-binding protein and serine/threonine kinase associated) motifs. These PASTA domains are believed to recognize peptidoglycan fragments, linking cell wall status to intracellular signaling cascades.

Genetic studies have demonstrated that PknB is essential for the viability of M. tuberculosis. Both the depletion and overexpression of PknB lead to defects in cell morphology and ultimately cell death, highlighting the tightly regulated nature of its activity. PknB is a key component of a signal transduction pathway that governs cell shape and division through the phosphorylation of various downstream substrates. Its critical role in fundamental cellular processes makes it an attractive target for therapeutic intervention.

This compound: A Specific Inhibitor for Target Validation

This compound is a small molecule inhibitor of M. tuberculosis PknB. The validation of PknB as a drug target relies on demonstrating that inhibition of its kinase activity by a compound like this compound leads to a loss of bacterial viability. This is typically assessed through a combination of in vitro kinase assays and whole-cell growth inhibition assays.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the key quantitative data for this compound, providing a clear measure of its potency against its molecular target and its efficacy in inhibiting the growth of M. tuberculosis.

CompoundTargetIC50 (µM)OrganismMIC (µg/mL)
This compoundM. tuberculosis PknB12.1[1]M. tuberculosis H37Rv6.2[1]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the enzyme by 50%. MIC (Minimum inhibitory concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments in the target validation of PknB.

In Vitro PknB Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of PknB.

Materials:

  • Recombinant purified M. tuberculosis PknB

  • PknB substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate like GarA)

  • This compound or other test compounds

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT)

  • [γ-³²P]ATP or ATP and a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or luminescence reader

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing kinase buffer, recombinant PknB, and the substrate (e.g., 1 µg MBP).

  • Add this compound at varying concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µCi).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Procedure (Non-Radioactive ADP-Glo™ Assay):

  • Follow steps 1 and 2 from the radiometric assay.

  • Initiate the kinase reaction by adding a non-radiolabeled ATP solution.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence reader, following the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Calculate the IC50 value based on the reduction in luminescence in the presence of the inhibitor.

Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound or other test compounds

  • 96-well microplates

  • Alamar Blue reagent

  • Plate reader for fluorescence or absorbance

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 12-24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The MIC is defined as the lowest concentration of the compound that prevents the color change. The results can also be read fluorometrically.

Visualizing the PknB Signaling Pathway and Experimental Logic

To facilitate a deeper understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

PknB Signaling Pathway in M. tuberculosis

This diagram illustrates the central role of PknB in regulating key cellular processes in M. tuberculosis. PknB, upon activation, phosphorylates a cascade of downstream substrates, influencing cell division, morphology, and metabolism.

PknB_Signaling_Pathway extracellular Extracellular Space membrane intracellular Intracellular Space PknB PknB KinaseDomain Kinase Domain PknB->KinaseDomain PASTA PASTA Domains PASTA->PknB sub_Wag31 Wag31 (DivIVA) KinaseDomain->sub_Wag31 sub_GarA GarA KinaseDomain->sub_GarA sub_PknA PknA KinaseDomain->sub_PknA sub_Rv1422 Rv1422 KinaseDomain->sub_Rv1422 sub_MviN MviN KinaseDomain->sub_MviN sub_GlmU GlmU KinaseDomain->sub_GlmU effect_CellShape Cell Shape & Morphology sub_Wag31->effect_CellShape effect_CellDivision Cell Division sub_Wag31->effect_CellDivision effect_Metabolism Metabolism sub_GarA->effect_Metabolism effect_PG_Synthesis Peptidoglycan Synthesis sub_MviN->effect_PG_Synthesis sub_GlmU->effect_PG_Synthesis

Caption: PknB signaling cascade in M. tuberculosis.

Experimental Workflow for PknB Target Validation

This diagram outlines the logical flow of experiments to validate PknB as a drug target using an inhibitor like this compound.

Target_Validation_Workflow start Start: Identify Essential Kinase (PknB) inhibitor Develop/Identify Inhibitor (this compound) start->inhibitor in_vitro_assay In Vitro Kinase Assay inhibitor->in_vitro_assay determine_ic50 Determine IC50 in_vitro_assay->determine_ic50 whole_cell_assay Whole-Cell Growth Inhibition Assay determine_ic50->whole_cell_assay Potent Inhibition determine_mic Determine MIC whole_cell_assay->determine_mic target_engagement Target Engagement & Specificity Studies (Optional) determine_mic->target_engagement Cellular Efficacy validated Target Validated target_engagement->validated

Caption: Workflow for PknB target validation.

Conclusion

The essential nature of PknB for the viability of M. tuberculosis, coupled with the demonstrated efficacy of inhibitors like this compound in both enzymatic and whole-cell assays, strongly validates PknB as a promising target for the development of new anti-tuberculosis drugs. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance the discovery and development of novel PknB inhibitors. Further exploration into the selectivity of these inhibitors and their efficacy in in vivo models will be critical next steps in the translation of these findings into clinical applications.

References

PknB-IN-2 IC50 and MIC values

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of PknB-IN-2, a promising inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), is presented in this technical guide. The document details the inhibitor's potency, the methodologies for its evaluation, and the biological pathways it targets, providing a critical resource for researchers and professionals in drug development.

Quantitative Data Summary

The inhibitory activities of this compound are summarized below, providing key metrics for its efficacy against its molecular target and the whole pathogen.

ParameterValueTarget/OrganismReference
IC50 12.1 µMM. tuberculosis PknB[1]
MIC 6.2 µg/mLM. tuberculosis H37Rv

PknB Signaling Pathway

Protein kinase B (PknB) is a crucial transmembrane serine/threonine protein kinase in Mycobacterium tuberculosis. It plays a vital role in regulating cell growth, division, and morphology. The kinase domain of PknB, upon activation through autophosphorylation, phosphorylates various downstream substrates, thereby controlling essential cellular processes.

PknB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_substrates Substrates cluster_processes Cellular Processes PknB PknB PknB_active Activated PknB (Autophosphorylated) PknB->PknB_active Autophosphorylation Wag31 Wag31 PknB_active->Wag31 Phosphorylation Lsr2 Lsr2 PknB_active->Lsr2 Phosphorylation PstP PstP PknB_active->PstP Phosphorylation Rv1422 Rv1422 PknB_active->Rv1422 Phosphorylation CellShape Cell Shape & Division Wag31->CellShape Transcription Transcription Regulation Lsr2->Transcription Signal_Deactivation Signal Deactivation PstP->Signal_Deactivation Unknown Unknown Function Rv1422->Unknown PknB_IN_2 This compound PknB_IN_2->PknB_active Inhibition

PknB Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro PknB Kinase Inhibition Assay (IC50 Determination)

This protocol is adapted from the methods described for the characterization of novel PknB inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis PknB.

Materials:

  • Recombinant M. tuberculosis PknB kinase domain

  • This compound

  • ATP (Adenosine 5'-triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., GarA or a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the PknB enzyme, the substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PknB.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the EUCAST reference method for M. tuberculosis susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound

  • 96-well U-bottom microtiter plates

  • Inoculating equipment

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well of the microtiter plate containing the serially diluted this compound with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

  • Seal the plates and incubate at 37°C.

  • After a suitable incubation period (typically 7-14 days), visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Workflows

The following diagrams illustrate the workflows for the IC50 and MIC determination assays.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound and reaction mix to plate A->C B Prepare kinase reaction mix (PknB, substrate, buffer) B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent E->F G Measure luminescence F->G H Plot inhibition curve and calculate IC50 G->H

Workflow for IC50 Determination.

MIC_Workflow cluster_prep_mic Preparation cluster_incubation Inoculation & Incubation cluster_analysis_mic Analysis M1 Prepare serial dilutions of This compound in broth M3 Inoculate plate with bacterial suspension M1->M3 M2 Prepare M. tuberculosis inoculum M2->M3 M4 Incubate at 37°C M3->M4 M5 Visually assess bacterial growth M4->M5 M6 Determine lowest concentration with no growth (MIC) M5->M6

References

The Kinase Domain of Mycobacterium tuberculosis PknB: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on a Key Regulator of Mycobacterial Physiology and a Prime Target for Novel Anti-Tuberculosis Therapies.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a sophisticated signaling network that enables its survival and persistence within the human host. Among the key regulators in this network are eukaryotic-like serine/threonine protein kinases (STPKs), which play pivotal roles in various cellular processes. Protein kinase B (PknB) is an essential STPK in Mtb, making it a highly attractive target for the development of new anti-tuberculosis drugs. This technical guide provides a comprehensive overview of the kinase domain of Mtb PknB, focusing on its structure, function, activation, and its role as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals actively engaged in tuberculosis research and the pursuit of novel antimicrobial strategies.

The PknB Kinase Domain: Structure and Function

The PknB protein is a transmembrane receptor-like kinase, featuring an intracellular kinase domain, a transmembrane helix, and an extracellular domain composed of four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[1] The intracellular kinase domain is responsible for the catalytic activity of PknB and shares significant structural and functional homology with eukaryotic STPKs.[1][2]

The kinase domain adopts a canonical two-lobed structure:

  • N-terminal lobe: Primarily composed of β-sheets, this lobe is responsible for binding ATP.

  • C-terminal lobe: Predominantly α-helical, this lobe is involved in substrate binding and catalysis.[1]

The crystal structure of the PknB kinase domain has been solved, revealing a conserved protein kinase fold.[2][3] This structural conservation extends to the catalytic machinery, suggesting a universal activation mechanism for Ser/Thr protein kinases across prokaryotes and eukaryotes.[2]

PknB is essential for mycobacterial growth and viability.[4] Its kinase activity is crucial for regulating cell shape, cell division, and cell wall synthesis.[5][6] Depletion or overexpression of PknB leads to morphological abnormalities and cell death, highlighting its tightly regulated role in mycobacterial physiology.[7]

Activation Mechanism of PknB

The catalytic activity of the PknB kinase domain is regulated by a multi-step process involving dimerization and autophosphorylation. Unphosphorylated PknB is catalytically inactive.[8]

Dimerization

PknB kinase domains can form two distinct types of dimers:

  • Back-to-back dimers: This dimerization mode is thought to be an initial step in activation, bringing the kinase domains into proximity.

  • Front-to-front dimers: This arrangement is believed to represent the active conformation, where one kinase domain can phosphorylate the other in trans.[1]

Autophosphorylation

Activation of PknB requires trans-autophosphorylation on specific threonine residues within the activation loop, a flexible segment in the C-terminal lobe.[8][9] Mass spectrometry analysis has identified several autophosphorylation sites, with Thr171 and Thr173 being two of the key residues.[7] Phosphorylation of these sites stabilizes the activation loop in an active conformation, allowing for efficient substrate binding and catalysis.[9]

dot

PknB_Activation Inactive Inactive PknB Monomer Dimer Back-to-Back Dimer Inactive->Dimer Dimerization Active_Dimer Front-to-Front Dimer (trans-autophosphorylation) Dimer->Active_Dimer Conformational Change Active Active PknB Active_Dimer->Active Phosphorylation of Activation Loop

PknB Activation Pathway

Substrates and Signaling Pathways

PknB phosphorylates a number of downstream substrates, thereby regulating a variety of cellular processes. The preferred substrate motif for PknB has been identified as having a glutamine (Q) residue at the +1 position relative to the phosphorylated threonine.[5][7]

Table 1: Selected Substrates of M. tuberculosis PknB

SubstrateProtein IDPhosphorylation Site(s)FunctionReference(s)
PknB (autophosphorylation)P9WI81Thr171, Thr173Kinase activation[7]
Wag31 (DivIVA)O53523Thr73Cell division and cell shape[5][7]
Rv1422P9WPL0Thr325Unknown[5][7]
GarAP9WJ97Thr22Metabolic regulation[10]
FhaAP9WJ96Multiple sitesPeptidoglycan synthesis regulation[6]
CwlMP9WJ98Multiple sitesPeptidoglycan synthesis regulation[6]
MviNP9WJ99Multiple sitesPeptidoglycan flippase[6]

PknB is a central component of a signaling pathway that controls cell morphology and division. It is encoded in a highly conserved operon that includes genes for other proteins involved in these processes, such as RodA and PbpA.[7]

dot

PknB_Signaling_Pathway PknB PknB Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylates FhaA FhaA PknB->FhaA Phosphorylates CwlM CwlM PknB->CwlM Phosphorylates CellShape Cell Shape & Division Wag31->CellShape PG_Synthesis Peptidoglycan Synthesis FhaA->PG_Synthesis CwlM->PG_Synthesis

PknB Signaling in Cell Shape Regulation

PknB as a Drug Target

The essentiality of PknB for the growth of M. tuberculosis makes its kinase domain a prime target for the development of novel anti-tuberculosis drugs.[4] A number of small molecule inhibitors of PknB have been identified through high-throughput screening and rational drug design.

Table 2: Selected Inhibitors of M. tuberculosis PknB Kinase Domain

InhibitorTypeIC50 / Ki / KdReference(s)
K-252aATP-competitiveIC50: ~100 nM[4]
K-252bATP-competitive-[4]
StaurosporineATP-competitive-[4]
MitoxantroneNon-ATP analog-[11]
Aminopyrimidine derivativesATP-competitiveNanomolar range[12]
N-phenylmethylindole-2-carboxamidesATP-competitiveIC50: 20 µM[13]
Quinazoline derivativesATP-competitiveKi: ~5 nM[14]

The development of potent and selective PknB inhibitors faces the challenge of potential cross-reactivity with human kinases due to the conserved nature of the ATP-binding site. However, structural differences in the kinase domains of PknB and its human counterparts can be exploited to design specific inhibitors.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the PknB kinase domain.

Recombinant PknB Kinase Domain Expression and Purification

This protocol describes the expression of the PknB kinase domain as a GST-fusion protein in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pGEX vector containing the PknB kinase domain sequence

  • LB broth and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., PBS with 1% Triton X-100, lysozyme, DNase I, and protease inhibitors)

  • Glutathione-Sepharose resin

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Transform E. coli BL21(DE3) cells with the pGEX-PknB kinase domain plasmid and select for transformants on appropriate antibiotic plates.

  • Inoculate a single colony into a starter culture and grow overnight.

  • Inoculate a large-scale culture with the overnight culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with pre-equilibrated Glutathione-Sepharose resin.

  • Wash the resin extensively with lysis buffer without lysozyme and DNase I.

  • Elute the GST-PknB kinase domain with elution buffer.

  • Dialyze the eluted protein against a suitable storage buffer.

  • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay.

dot

Protein_Purification_Workflow Start E. coli culture with PknB expression vector Induction IPTG Induction Start->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Binding Binding to Glutathione Resin Clarification->Binding Wash Washing Binding->Wash Elution Elution with Glutathione Wash->Elution Dialysis Dialysis Elution->Dialysis Analysis Purity & Concentration Analysis Dialysis->Analysis

GST-PknB Purification Workflow
In Vitro Kinase Assay

This protocol outlines a radioactive in vitro kinase assay to measure the activity of the purified PknB kinase domain.

Materials:

  • Purified PknB kinase domain

  • Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like GarA)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)

  • [γ-³²P]ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the kinase reaction by combining the kinase reaction buffer, purified PknB kinase domain, and substrate in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

  • Quantify the band intensities to determine the kinase activity.

Phosphoproteomic Analysis for Substrate Identification

This protocol provides a general workflow for identifying PknB substrates from M. tuberculosis cell lysates using mass spectrometry.

Materials:

  • M. tuberculosis cell cultures (wild-type and a strain with altered PknB activity, e.g., conditional mutant or inhibitor-treated)

  • Lysis buffer with phosphatase and protease inhibitors

  • Trypsin

  • Phosphopeptide enrichment materials (e.g., TiO2 or IMAC resins)

  • LC-MS/MS system

Procedure:

  • Grow M. tuberculosis cultures to the desired growth phase.

  • Harvest and lyse the cells in the presence of phosphatase and protease inhibitors.

  • Digest the protein lysates with trypsin.

  • Enrich for phosphopeptides using TiO2 or IMAC chromatography.

  • Analyze the enriched phosphopeptides by LC-MS/MS.

  • Identify the phosphorylated peptides and proteins using database searching software.

  • Quantify the relative abundance of phosphopeptides between the different experimental conditions to identify potential PknB substrates.[15]

Conclusion

The kinase domain of M. tuberculosis PknB is a multifaceted and essential component of the bacterium's signaling network. Its critical role in cell growth, division, and morphology, combined with its structural and mechanistic conservation with eukaryotic kinases, makes it a compelling target for the development of novel anti-tuberculosis therapeutics. This technical guide has provided a detailed overview of the current understanding of the PknB kinase domain, from its molecular structure and activation to its downstream signaling pathways and its potential as a drug target. The experimental protocols included herein offer a practical resource for researchers aiming to further unravel the complexities of PknB function and to accelerate the discovery of new inhibitors. Continued research into the intricacies of PknB and its signaling network will undoubtedly pave the way for innovative strategies to combat tuberculosis.

References

An In-depth Technical Guide to the Substrates of Mycobacterium tuberculosis PknB and the Investigation of their Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a critical role in regulating cell growth, division, and morphology.[1][2][3] Its significance in fundamental cellular processes makes it a promising target for the development of novel anti-tuberculosis therapeutics.[4] Understanding the substrates of PknB and the dynamics of their phosphorylation is paramount to elucidating its signaling pathways and developing targeted inhibitors.

This technical guide provides a comprehensive overview of the known substrates of M. tuberculosis PknB, detailing their functions and the methods used for their identification. While this guide aims to be extensive, it is important to note a significant gap in the publicly available scientific literature regarding the specific inhibitor PknB-IN-2 . Although listed by chemical suppliers with a reported IC50 of 12.1 μM and a whole-cell activity (MIC) of 6.2 μg/mL against M. tuberculosis H37Rv, there are no peer-reviewed studies detailing its use in identifying or quantifying the phosphorylation of PknB substrates.[5][6][7] Therefore, the data presented herein on PknB substrate phosphorylation is derived from studies utilizing other PknB inhibitors or genetic depletion methods.

PknB Substrates

The following tables summarize the known substrates of PknB, categorized by their cellular function. The identification of these substrates has been primarily achieved through phosphoproteomic analysis following PknB depletion or inhibition with compounds other than this compound.

Cell Wall and Cell Division Associated Substrates
SubstrateProtein ID (Rv)FunctionPhosphorylation Status upon PknB Depletion/Inhibition
Wag31Rv0018cScaffolding protein involved in cell division and elongation.Decreased
FhaARv0020cForkhead-associated domain-containing protein involved in cell division and signaling.Decreased
MviNRv0016cPutative peptidoglycan lipid II flippase, essential for cell wall synthesis.Decreased
CwlMRv3915Peptidoglycan hydrolase involved in cell wall turnover.Decreased
PbpARv0016cPenicillin-binding protein involved in peptidoglycan synthesis.Decreased
MmpL3Rv0206cTransporter of trehalose monomycolate, essential for mycolic acid metabolism.Decreased
Transcriptional and Translational Regulation Substrates
SubstrateProtein ID (Rv)FunctionPhosphorylation Status upon PknB Depletion/Inhibition
Lsr2Rv3597cNucleoid-associated protein and transcriptional regulator.Decreased
RhoRv1297Transcription termination factor.Decreased
RpoBRv0667RNA polymerase subunit beta, the target of rifampicin.Increased phosphorylation at Thr764 in a PknA depletion strain, suggesting indirect regulation.
Metabolic Regulation Substrates
SubstrateProtein ID (Rv)FunctionPhosphorylation Status upon PknB Depletion/Inhibition
GarARv1827Forkhead-associated domain-containing protein that regulates nitrogen and carbon metabolism.Decreased
GlnA1Rv2220Glutamine synthetase, central to nitrogen metabolism.Decreased

PknB Signaling Pathways

The following diagrams illustrate the central role of PknB in regulating key cellular processes in Mycobacterium tuberculosis.

PknB_Cell_Wall_Regulation PknB PknB Wag31 Wag31 PknB->Wag31 Phosphorylates FhaA FhaA PknB->FhaA Phosphorylates MviN MviN PknB->MviN Phosphorylates CwlM CwlM PknB->CwlM Phosphorylates CellDivision Cell Division & Elongation Wag31->CellDivision FhaA->CellDivision PG_Synthesis Peptidoglycan Synthesis MviN->PG_Synthesis CwlM->PG_Synthesis PknB_Transcription_Regulation PknB PknB Lsr2 Lsr2 PknB->Lsr2 Phosphorylates Rho Rho PknB->Rho Phosphorylates Transcription Transcription Lsr2->Transcription Regulates Rho->Transcription Terminates Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix PknB and Substrate in Kinase Buffer B Add [γ-³²P]ATP A->B C Incubate at 30°C B->C D Stop Reaction with SDS-PAGE Buffer C->D E SDS-PAGE D->E F Autoradiography E->F Phosphoproteomics_Workflow A M. tb Culture (Control vs. Inhibitor) B Cell Lysis with Phosphatase Inhibitors A->B C Protein Digestion (Trypsin/Lys-C) B->C D Phosphopeptide Enrichment (TiO₂/IMAC) C->D E LC-MS/MS Analysis D->E F Data Analysis and Quantification E->F

References

The Serine/Threonine Protein Kinase PknB: A Master Regulator of Mycobacterium tuberculosis Cell Wall Synthesis and Key Drug Target

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cell wall of Mycobacterium tuberculosis (Mtb) is a complex and unique structure, indispensable for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. This intricate barrier, rich in lipids such as mycolic acids, is a primary target for antitubercular drugs. The synthesis and maintenance of this wall are tightly regulated by a sophisticated network of signaling proteins. Among these, the family of eukaryotic-like Serine/Threonine Protein Kinases (STPKs) plays a pivotal role in transducing environmental cues into cellular responses.

PknB stands out as an essential STPK in Mtb, acting as a master regulator of cell growth, division, and morphology.[1][2] It is a transmembrane protein that senses the state of cell wall synthesis and, in response, phosphorylates a cascade of downstream substrates to coordinate the complex processes of peptidoglycan and mycolic acid biosynthesis.[2][3] Its essentiality for mycobacterial viability and its structural divergence from human kinases make PknB an attractive target for the development of novel tuberculosis therapeutics.[1]

This technical guide provides a comprehensive overview of the role of PknB in Mtb cell wall synthesis. It details the signaling pathways, presents quantitative data on its activity, outlines key experimental methodologies, and visualizes complex processes through detailed diagrams to serve as a resource for researchers in the field of tuberculosis drug discovery.

PknB: Structure and Activation

PknB is a receptor-like transmembrane protein with a modular structure crucial for its function. It consists of:

  • An intracellular N-terminal kinase domain (KD) which catalyzes the phosphorylation of substrate proteins.[1][4]

  • A juxtamembrane region .

  • A single transmembrane helix .

  • An extracellular C-terminal domain containing four PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domains.[2]

Activation of PknB is initiated by the binding of its extracellular PASTA domains to specific peptidoglycan (PG) fragments, particularly uncrosslinked muropeptides that are precursors or breakdown products of cell wall synthesis. This binding event promotes the dimerization of PknB, which in turn leads to the trans-autophosphorylation of key threonine residues (Thr171 and Thr173) within the kinase domain's activation loop.[5] This phosphorylation stabilizes the active conformation of the kinase, enabling it to phosphorylate its downstream substrates efficiently. The localization of PknB to the poles and septa—the primary sites of cell wall synthesis—ensures that its regulatory activity is spatially coordinated with cell growth and division.

PknB Signaling Pathways in Cell Wall Synthesis

PknB exerts its regulatory effects by phosphorylating a host of enzymes and regulatory proteins involved in the two major components of the Mtb cell wall: the inner peptidoglycan layer and the outer mycolic acid layer.

Peptidoglycan (PG) Synthesis Regulation

PknB is a central hub for controlling the synthesis and remodeling of peptidoglycan, a process critical for maintaining cell shape and integrity during growth and division. Depletion of PknB leads to gross changes in cell morphology.[6] It phosphorylates several key proteins in this pathway:

  • Wag31 (DivIVA): A crucial scaffolding protein that localizes to the cell poles and helps direct PG synthesis during cell elongation. PknB-mediated phosphorylation of Wag31 is essential for regulating its function in maintaining the correct cell shape.[7]

  • PbpA (Penicillin-Binding Protein A): An enzyme involved in the final steps of PG synthesis, specifically the cross-linking of peptide chains. PknB phosphorylation is thought to regulate its septal localization and activity.

  • CwlM (Rv3915): An essential regulator of PG synthesis. PknB phosphorylates CwlM on multiple threonine residues (including T382 and T386), which determines its cellular localization and its interaction with other proteins like the flippase MviN and the regulatory protein FhaA.[8]

  • MviN (MurJ): The putative flippase responsible for transporting Lipid II (the basic building block of PG) across the cell membrane. PknB phosphorylation of MviN's pseudokinase domain is a key regulatory step.[3]

  • GlmU: An enzyme that catalyzes two essential steps in the synthesis of the PG precursor UDP-N-acetylglucosamine.

The collective phosphorylation of these substrates allows PknB to act as a master switch, coordinating precursor synthesis, transport, and polymerization in response to the cell's growth status.

PknB_Peptidoglycan_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PG_precursors Peptidoglycan Precursors (Muropeptides) PknB PknB PG_precursors->PknB Binds to PASTA domains PknB_KD PknB Kinase Domain (Active Dimer) PknB->PknB_KD Dimerization & Autophosphorylation MviN MviN (Lipid II Flippase) PG_Synthesis Peptidoglycan Biosynthesis & Remodeling MviN->PG_Synthesis PknB_KD->MviN P Wag31 Wag31 (DivIVA) PknB_KD->Wag31 P PbpA PbpA PknB_KD->PbpA P CwlM CwlM PknB_KD->CwlM P GlmU GlmU PknB_KD->GlmU P Wag31->PG_Synthesis PbpA->PG_Synthesis CwlM->PG_Synthesis GlmU->PG_Synthesis

PknB signaling in peptidoglycan synthesis.
Mycolic Acid Synthesis and Transport Regulation

Mycolic acids are very long fatty acids that form the characteristic outer layer of the mycobacterial cell wall, contributing significantly to its impermeability. PknB also regulates this complex pathway. Depletion of PknB leads to a decrease in mycolate synthesis and an accumulation of its precursor, trehalose monomycolate (TMM), indicating a role in both synthesis and transport.

Key substrates in this pathway include:

  • FAS-II System Enzymes (e.g., KasA, KasB): The Fatty Acid Synthase-II (FAS-II) system is responsible for elongating fatty acids to the full length required for mycolic acids. PknB has been implicated in the regulation of these enzymes.

  • FadD32: This enzyme activates the meromycolic chain before its final condensation to form the mycolic acid. PknB-mediated phosphorylation can modulate its activity.

  • MmpL3: This essential inner membrane transporter is responsible for flipping TMM from the cytoplasm to the periplasm, a critical step for its incorporation into the cell wall. PknB negatively regulates MmpL3, likely through direct phosphorylation, thereby controlling the export of mycolic acids.

By phosphorylating enzymes at multiple stages—from precursor elongation to final transport—PknB fine-tunes the production and localization of mycolic acids, ensuring the integrity of the outer membrane.

PknB_Mycolic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall PknB_KD PknB Kinase Domain (Active) FAS_II FAS-II System (KasA, KasB, etc.) PknB_KD->FAS_II P (Inhibition) FadD32 FadD32 PknB_KD->FadD32 P (Inhibition) MmpL3 MmpL3 Transporter PknB_KD->MmpL3 P (Inhibition) FAS_II->FadD32 Pks13 Pks13 (Condensation) FadD32->Pks13 TMM_cyto Trehalose Monomycolate (TMM) Pks13->TMM_cyto TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Mycolate_Layer Mycolic Acid Layer Assembly TMM_peri->Mycolate_Layer

PknB regulation of mycolic acid synthesis and transport.

Quantitative Data on PknB Activity and Substrates

The biochemical characterization of PknB and its interactions provides quantitative insights crucial for drug development.

Table 1: Kinetic Parameters of M. tuberculosis PknB

Parameter Value Substrate Reference
Km (ATP) 1.5 µM GarA [6]

| Km (ATP) | 2.25 µM | GarA |[1] |

Table 2: Known Phosphorylation Sites on PknB and Key Cell Wall-Related Substrates

Protein Phosphorylation Site(s) Functional Impact Reference(s)
PknB Thr171, Thr173 Autophosphorylation; essential for kinase activation. [5]
CwlM T42, T43, T94, T382, T384, T386 Regulates cellular localization and protein interactions (MviN, FhaA). [8]
Wag31 T73 Affects cell shape regulation. [9]
FhaA Multiple sites Decreased phosphorylation upon PknB depletion, indicating it's a key substrate. [3]

| MviN | Multiple sites | Phosphorylation is increased in PknA depleted strains, suggesting complex regulation. |[3] |

Table 3: Impact of PknB Depletion/Inhibition on Cell Wall Components

Condition Effect Component Measured Observation Reference
PknB Depletion Decreased Synthesis Mycolic Acids Time-dependent loss of acid-fast staining and reduced mycolate synthesis. [3]

| PknB Depletion | Accumulation of Precursor | Trehalose Monomycolate (TMM) | Accumulation of TMM, indicating a blockage in transport or final assembly. |[3] |

Key Experimental Protocols

Studying PknB requires a combination of biochemical and microbiological techniques. Below are methodologies for key experiments.

Protocol 1: In Vitro PknB Kinase Assay using [γ-³²P]ATP

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by PknB.

  • Objective: To quantify the kinase activity of recombinant PknB against a specific substrate.

  • Materials:

    • Purified recombinant Mtb PknB kinase domain.

    • Purified substrate protein (e.g., GarA, Wag31, or a generic substrate like Myelin Basic Protein).

    • Kinase Buffer (e.g., 20 mM Tris pH 7.5, 2 mM MnCl₂, 0.5 mM TCEP).

    • ATP solution (100 µM).

    • [γ-³²P]ATP (10 µCi/µl).

    • SDS-PAGE loading buffer with 20 mM EDTA.

    • P81 phosphocellulose paper (for peptide substrates).

  • Procedure:

    • Prepare a reaction mixture on ice containing kinase buffer, purified substrate protein (e.g., 1-5 µM), and purified PknB (e.g., 50-200 nM).

    • Prepare an ATP mix by combining unlabeled ATP and [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mix to the reaction mixture to a final concentration of ~50 µM ATP.

    • Incubate the reaction at 25-30°C for a set time (e.g., 15-30 minutes).

    • Quench the reaction by adding an equal volume of SDS-PAGE loading buffer containing EDTA.

    • Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radioactivity.

    • Quantify the radioactive signal in the substrate band using a phosphorimager.

Protocol 2: Identification of Phosphorylation Sites by Mass Spectrometry

This workflow is used to identify the specific amino acid residues on a substrate that are phosphorylated by PknB.

  • Objective: To map the precise location of phosphorylation on a PknB substrate.

  • Workflow Diagram:

MS_Workflow in_vitro_kinase 1. In Vitro Kinase Assay (PknB + Substrate + cold ATP) sds_page 2. SDS-PAGE Separation in_vitro_kinase->sds_page in_gel_digest 3. In-Gel Digestion (e.g., with Trypsin) sds_page->in_gel_digest enrichment 4. Phosphopeptide Enrichment (e.g., TiO₂ chromatography) in_gel_digest->enrichment lc_ms 5. LC-MS/MS Analysis enrichment->lc_ms data_analysis 6. Database Search & Analysis (Identify phosphopeptides and sites) lc_ms->data_analysis

Workflow for phosphorylation site identification.
  • Methodology:

    • In Vitro Phosphorylation: Perform a kinase assay as described in Protocol 1, but using non-radiolabeled ("cold") ATP at a higher concentration (e.g., 1 mM) to ensure stoichiometric phosphorylation.

    • Protein Separation: Run the reaction on an SDS-PAGE gel and stain with Coomassie Blue. Excise the band corresponding to the phosphorylated substrate.

    • In-Gel Digestion: Destain the gel slice, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with a protease such as trypsin. Extract the resulting peptides from the gel.

    • Phosphopeptide Enrichment: Because phosphopeptides are often low in abundance, they must be enriched. A common method uses Titanium Dioxide (TiO₂) chromatography.

      • Acidify the peptide mixture (e.g., with 5% TFA).

      • Load the sample onto a TiO₂ spin tip or column. The negatively charged phosphate groups will bind to the positively charged TiO₂ resin in acidic conditions.

      • Wash the column with a high-acetonitrile, acidic buffer to remove non-phosphorylated peptides.

      • Elute the bound phosphopeptides using a basic solution (e.g., ammonium hydroxide).

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The instrument will separate the peptides by liquid chromatography (LC) and then fragment them (MS/MS) to determine their amino acid sequence.

    • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software identifies peptides and localizes the mass shift (+79.966 Da) corresponding to a phosphate group to specific serine, threonine, or tyrosine residues.

Protocol 3: Analysis of Mycolic Acids by HPLC

This protocol allows for the quantitative analysis of mycolic acids, which is essential for determining the effect of PknB inhibition or depletion.

  • Objective: To extract, derivatize, and quantify mycolic acids from M. tuberculosis cells.

  • Methodology:

    • Cell Harvesting: Grow Mtb cultures to the desired phase (e.g., mid-log) under appropriate conditions (e.g., with or without a PknB inhibitor or in a conditional knockdown strain). Harvest cells by centrifugation.

    • Saponification: Resuspend the cell pellet in a solution of 25% potassium hydroxide in methanol/water. Heat at 100°C for several hours to hydrolyze the lipids and release the mycolic acids from the cell wall.

    • Acidification and Extraction: Cool the mixture and acidify with HCl. Extract the fatty acids, including mycolic acids, into an organic solvent like chloroform or diethyl ether.

    • Derivatization: Evaporate the organic solvent. To make the mycolic acids visible by UV detection for HPLC, they must be derivatized with a chromophore. A common method is to convert them to p-bromophenacyl esters by reacting them with p-bromophenacyl bromide.

    • HPLC Analysis: Resuspend the derivatized mycolic acid methyl esters (MAMEs) in a suitable solvent. Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elution and Detection: Elute the MAMEs using a gradient of solvents (e.g., methanol and dichloromethane). Monitor the elution profile using a UV detector. Different classes of mycolic acids (alpha-, methoxy-, keto-) will separate into distinct peaks.

    • Quantification: Integrate the area under the peaks to quantify the relative amounts of each mycolic acid species. Compare the profiles between control and experimental samples.

PknB as a Drug Target

The essentiality of PknB for Mtb growth, coupled with its role in regulating the integrity of the unique mycobacterial cell wall, makes it a highly validated and promising target for novel anti-tubercular drug development.[1] Inhibiting PknB is expected to disrupt cell division and compromise the cell wall, potentially increasing the bacterium's susceptibility to other antibiotics. The significant differences between the PknB kinase domain and human kinases offer a window for developing selective inhibitors with minimal off-target effects.

Several classes of small molecule inhibitors have been identified, ranging from natural products to synthetic compounds.

Table 4: IC₅₀ Values of Selected PknB Inhibitors

Inhibitor Chemical Class IC₅₀ (µM) Reference
K-252a Staurosporine Analogue 0.096 [10]
K-252b Staurosporine Analogue 0.106 [10]
Staurosporine Indolocarbazole 0.6 [10]
MRT67127 Aminopyrimidine 0.053 [6]
MRT67153 Aminopyrimidine 0.056 [6]
Compound 16c Aminopyrimidine ~0.01 - 0.1
Anthraquinones Anthraquinone Variable (e.g., 5-50 µM) [10]

| Imidazopyridine Aminofurazans (IPAs) | Imidazopyridine | Variable (Biochemically active) |[10] |

Despite the identification of potent biochemical inhibitors, a major challenge remains: achieving effective inhibition in whole-cell Mtb assays. The complex and impermeable mycobacterial cell wall often prevents compounds from reaching their intracellular target. Future drug development efforts must focus not only on improving potency against the isolated enzyme but also on optimizing the physicochemical properties of the inhibitors to ensure adequate penetration into the bacterial cell.

Conclusion

The serine/threonine protein kinase PknB is a linchpin in the regulatory network that governs the biogenesis of the Mycobacterium tuberculosis cell wall. By sensing peptidoglycan precursors, PknB activates a signaling cascade that meticulously coordinates the synthesis and transport of both peptidoglycan and mycolic acids, processes that are fundamental to bacterial growth, division, and survival. Its multifaceted control over these essential pathways underscores its critical importance. The detailed understanding of its structure, activation mechanism, and substrate network, as outlined in this guide, provides a solid foundation for targeting PknB. Continued research into its specific phosphorylation events and the development of potent, cell-permeable inhibitors hold significant promise for delivering a new class of antitubercular agents to combat this persistent global pathogen.

References

Methodological & Application

Application Notes for the Expression and Purification of Recombinant PknB

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinase B (PknB) is a eukaryotic-like serine/threonine protein kinase (STPK) from Mycobacterium tuberculosis that is essential for the bacterium's growth, cell division, and survival within a host.[1][2] As a transmembrane protein, PknB senses signals from the extracellular environment and transduces them into the cell, regulating critical physiological processes.[3] Its crucial role in mycobacterial physiology and its structural divergence from human kinases make PknB an attractive target for the development of new anti-tuberculosis drugs.[4] The production of pure, active recombinant PknB is fundamental for structural biology, inhibitor screening, and detailed biochemical characterization.

This document provides a comprehensive protocol for the expression of the PknB kinase domain in Escherichia coli, its purification from inclusion bodies, and a method to verify its enzymatic activity.

PknB Signaling Pathway

PknB is a master regulator that controls cell morphology and division.[3] It functions by phosphorylating a variety of downstream substrate proteins.[5] PknB can activate another kinase, PknA, through cross-phosphorylation.[6] Key substrates of the PknA/PknB signaling cascade include Wag31, which is involved in cell shape, and Lsr2, a transcriptional regulator that controls the expression of genes related to stress response and virulence.[6][7] PknB also phosphorylates proteins like GarA and CwlM, linking signaling to central metabolism and peptidoglycan biosynthesis, respectively.[3][7]

PknB_Signaling_Pathway cluster_membrane Cell Membrane PknB PknB PknB->PknB PknA PknA PknB->PknA Phosphorylates Lsr2 Lsr2 PknB->Lsr2 Phosphorylates GarA GarA PknB->GarA Phosphorylates CwlM CwlM PknB->CwlM Phosphorylates Signal Extracellular Signal (e.g., Peptidoglycan fragments) Signal->PknB Wag31 Wag31 PknA->Wag31 Phosphorylates CellShape Cell Shape & Division PknA->CellShape Wag31->CellShape GeneExpression Gene Expression (Stress Response) Lsr2->GeneExpression Metabolism Metabolism GarA->Metabolism PG_Synthesis Peptidoglycan Synthesis CwlM->PG_Synthesis

Figure 1: Simplified PknB signaling pathway in M. tuberculosis.

Expression and Purification Workflow

The expression of recombinant PknB in E. coli often results in the formation of insoluble inclusion bodies.[8] The following workflow outlines the major steps from gene cloning to obtaining purified, active kinase. This process involves solubilizing the aggregated protein with a strong denaturant like urea, followed by a refolding process and multi-step chromatography.

PknB_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR 1. PCR Amplification of pknB Kinase Domain Ligation 2. Ligation into Expression Vector (pET/pGEX) PCR->Ligation Transformation 3. Transformation into E. coli BL21(DE3) Ligation->Transformation Growth 4. Culture Growth (LB Medium, 37°C) Induction 5. IPTG Induction (OD600 ~0.6) Growth->Induction Harvest 6. Cell Harvest (Centrifugation) Induction->Harvest Lysis 7. Cell Lysis & Inclusion Body Isolation Solubilization 8. Solubilization (8M Urea) Lysis->Solubilization Refolding 9. Refolding (Step-wise Dialysis) Solubilization->Refolding Affinity 10. Affinity Chromatography (GST-tag or His-tag) Refolding->Affinity SEC 11. Size-Exclusion Chromatography Affinity->SEC FinalProduct Purified, Active PknB SEC->FinalProduct

Figure 2: General workflow for recombinant PknB expression and purification.

Experimental Protocols

Protocol 1: Cloning of the PknB Kinase Domain

This protocol describes the amplification of the PknB kinase domain (typically amino acids 1-279) from M. tuberculosis H37Rv genomic DNA and its insertion into an expression vector such as pGEX (for a GST-tag) or pET (for a His-tag).

  • PCR Amplification:

    • Design primers to amplify the coding sequence of the PknB kinase domain. Incorporate appropriate restriction sites (e.g., BamHI and XhoI) for cloning into the chosen vector.

    • Perform PCR using high-fidelity DNA polymerase and M. tuberculosis H37Rv genomic DNA as the template.

    • Analyze the PCR product on a 1% agarose gel to confirm the correct size (~840 bp).

  • Vector and Insert Preparation:

    • Digest both the PCR product and the expression vector (e.g., pGEX-4T-3) with the selected restriction enzymes.[6]

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested PknB kinase domain insert into the prepared vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli cells (e.g., DH5α for cloning).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin for pGEX vectors) and incubate overnight at 37°C.[9]

  • Verification:

    • Select several colonies and perform colony PCR or plasmid miniprep followed by restriction digestion to verify the presence of the correct insert.

    • Confirm the sequence of the insert by Sanger sequencing.

Protocol 2: Expression of Recombinant PknB in E. coli
  • Transformation: Transform the verified expression plasmid into an expression host strain like E. coli BL21(DE3).[10] Plate on selective LB agar and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking.[8]

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (e.g., 1:100 dilution).[11]

  • Growth: Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[10]

  • Induction: Add isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM to induce protein expression.[8][9] Continue incubation for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve solubility.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[8] Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of PknB from Inclusion Bodies

Since PknB is often expressed as insoluble inclusion bodies, this protocol focuses on their isolation, solubilization, and refolding.[8]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with 1% Triton X-100 and lysozyme). Sonicate the suspension on ice to ensure complete cell disruption.[12]

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C. The inclusion bodies will be in the pellet.[8]

  • Washing: Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) or a low concentration of urea (e.g., 2 M) to remove contaminating proteins and membrane fragments.[13] Centrifuge after each wash to collect the inclusion body pellet.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).[8][14] Incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C to ensure complete solubilization.[14]

  • Clarification: Centrifuge the solubilized sample at high speed (e.g., 40,000 x g) for 30 minutes to remove any remaining insoluble material.[15]

  • Refolding by Dialysis: Transfer the clarified supernatant to a dialysis bag. Perform stepwise dialysis against buffers with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally 0M urea) at 4°C.[16][17] Each dialysis step should last for at least 4 hours or be done overnight. The final dialysis buffer should be a suitable buffer for chromatography (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

Protocol 4: Chromatographic Purification
  • Affinity Chromatography:

    • Load the refolded and clarified protein solution onto an affinity chromatography column (e.g., Glutathione Sepharose for GST-tagged PknB or Ni-NTA for His-tagged PknB) pre-equilibrated with the final dialysis buffer.[6][18]

    • Wash the column extensively with the equilibration buffer to remove unbound proteins.

    • Elute the bound PknB using a specific elution buffer (e.g., buffer with reduced glutathione for GST-tags or with imidazole for His-tags).

    • Analyze fractions by SDS-PAGE to identify those containing purified PknB.

  • Size-Exclusion Chromatography (SEC):

    • Pool the pure fractions from affinity chromatography and concentrate them if necessary.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[8]

    • Elute the protein with the same buffer. PknB should elute as a single, symmetrical peak.

    • Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions, determine the concentration, and store at -80°C.

Protocol 5: In Vitro Kinase Activity Assay

This assay confirms that the purified, refolded PknB is enzymatically active using a generic substrate like Myelin Basic Protein (MBP).[2][19]

  • Reaction Setup: Prepare the kinase reaction in a microcentrifuge tube on ice as described in the table below.

  • Initiation: Start the reaction by adding the ATP mix and transfer the tube to a 30°C incubator for 20-30 minutes.[2]

  • Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products on a 12% SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated MBP.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of typical purification yields and kinase assay conditions.

Table 1: Example Purification Summary for Recombinant PknB Data adapted from a study by Av-Gay et al., 1999.[8]

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (Fold)
Crude Lysate575--1001
Inclusion Bodies210--36.5-
Solubilized/Refolded125--21.7-
Size-Exclusion Pool20--3.4858

Table 2: Typical Kinase Assay Reaction Components

ComponentStock ConcentrationVolume (µL)Final Concentration
Kinase Buffer (5X)250 mM HEPES pH 7.0, 10 mM MnCl₂, 5 mM DTT450 mM HEPES, 2 mM MnCl₂, 1 mM DTT
Purified PknB100 ng/µL1~100 ng
Myelin Basic Protein (MBP)1 mg/mL5~2.5 µg
ATP Mix ([γ-³²P]ATP + cold ATP)1 mM cold ATP, 10 µCi/µL [γ-³²P]ATP20.1 mM ATP
Nuclease-Free Water-8-
Total Volume 20

References

PknB-IN-2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PknB-IN-2 is a small molecule inhibitor of Mycobacterium tuberculosis (Mtb) protein kinase B (PknB), a serine/threonine kinase essential for mycobacterial growth and survival.[1][2] PknB is a key regulator of cell division, cell wall synthesis, and other vital physiological processes in Mtb.[2][3][4] Inhibition of PknB represents a promising strategy for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in in-vitro kinase assays, and an overview of the PknB signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (PknB) 12.1 µM[1]
MIC (M. tuberculosis H37Rv) 6.2 µg/mL[1]

Solubility and Preparation of this compound

Solubility:

While specific quantitative solubility data for this compound is not publicly available, the compound is offered by commercial suppliers who can be contacted for detailed solubility information. Based on common practices for similar small molecule inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO).

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Centrifuge the solution briefly to pellet any undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the experimental assay should be kept low (typically ≤1%) to avoid solvent-induced effects on enzyme activity or cell viability.[5][6][7]

Experimental Protocols

In Vitro PknB Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against Mtb PknB using a radiometric assay with a model substrate such as Myelin Basic Protein (MBP) or a physiological substrate like GarA.[2][8]

Materials:

  • Recombinant Mtb PknB (catalytic domain)

  • PknB substrate (e.g., Myelin Basic Protein or GarA)[2][8]

  • This compound stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)

  • ATP solution

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant PknB, and the PknB substrate. The final concentrations of these components should be optimized for the specific assay conditions.

  • Prepare this compound dilutions: Perform serial dilutions of the this compound stock solution in the kinase assay buffer or DMSO to achieve a range of desired final concentrations for the inhibition curve. Ensure the final DMSO concentration remains constant across all wells.

  • Set up the assay plate:

    • Add the desired volume of each this compound dilution to the appropriate wells of a 96-well plate.

    • Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

  • Initiate the kinase reaction: Add the kinase reaction mix to each well.

  • Start the phosphorylation: Add the ATP solution containing a known specific activity of [γ-³²P]ATP or [γ-³³P]ATP to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Stop the reaction by adding a solution like 75 mM phosphoric acid.

  • Spot onto phosphocellulose paper: Spot a portion of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Wash the paper: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantify phosphorylation: Dry the phosphocellulose paper and quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

PknB Signaling Pathway and Experimental Workflow

PknB Signaling Pathway

PknB is a transmembrane protein with an extracellular sensor domain and an intracellular kinase domain.[2] It is a central regulator in Mtb, influencing cell growth, morphology, and division.[2][3] The phosphatase PstP acts as a negative regulator of PknB by dephosphorylating it.[9]

PknB_Signaling_Pathway PknB PknB PknB->PknB CellDivision_Proteins Cell Division Proteins (e.g., Wag31) PknB->CellDivision_Proteins Phosphorylates MycolicAcid_Biosynthesis Mycolic Acid Biosynthesis (e.g., MmpL3) PknB->MycolicAcid_Biosynthesis Phosphorylates Metabolism_Regulators Metabolism Regulators (e.g., GarA) PknB->Metabolism_Regulators Phosphorylates PstP PstP (Phosphatase) PstP->PknB Dephosphorylates (Inhibits) CellWall_Precursors Cell Wall Precursors CellWall_Precursors->PknB Activates CellDivision Cell Division & Morphology CellDivision_Proteins->CellDivision CellGrowth Cell Growth & Viability MycolicAcid_Biosynthesis->CellGrowth Metabolism_Regulators->CellGrowth PknB_IN_2 This compound PknB_IN_2->PknB Inhibits

Caption: PknB Signaling Pathway in M. tuberculosis.

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

PknB_IN_2_Workflow start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor invitro_assay In Vitro PknB Kinase Inhibition Assay prep_inhibitor->invitro_assay mic_assay Whole-Cell M. tuberculosis Growth Inhibition Assay (MIC) prep_inhibitor->mic_assay determine_ic50 Determine IC50 invitro_assay->determine_ic50 end End determine_ic50->end determine_mic Determine MIC mic_assay->determine_mic downstream_analysis Downstream Cellular Assays (e.g., Morphology, Cell Wall Integrity) determine_mic->downstream_analysis downstream_analysis->end

References

Application Notes and Protocols for PknB Autophosphorylation Assay with PknB-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinase B (PknB) is a transmembrane serine/threonine protein kinase from Mycobacterium tuberculosis that plays an essential role in regulating cell growth, division, and morphology.[1][2][3] Its activity is critical for the survival of the bacterium, making it an attractive target for the development of novel anti-tuberculosis drugs.[3][4][5] PknB activation is mediated by autophosphorylation on threonine residues within its activation loop.[6][7] This process can be studied in vitro through autophosphorylation assays, which are crucial for screening and characterizing potential inhibitors.

PknB-IN-2 is an inhibitor of Mycobacterium tuberculosis PknB. This document provides detailed protocols for performing a PknB autophosphorylation assay to evaluate the inhibitory activity of compounds like this compound.

PknB Signaling Pathway

PknB is a key regulator in a signal transduction pathway that controls cell shape and division in Mycobacterium tuberculosis.[1] It functions as a transmembrane receptor kinase, with an extracellular domain that senses environmental signals and an intracellular kinase domain that initiates a phosphorylation cascade.[3] Upon activation, PknB autophosphorylates and then phosphorylates downstream substrates, including Wag31 and PbpA, which are involved in peptidoglycan synthesis and cell wall metabolism.[1][2][3] The activity of PknB is also modulated by the phosphatase PstP, which dephosphorylates PknB, providing a mechanism for regulating its signaling output.[1]

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal PknB Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Signal->PknB:ext Activates Autophosphorylation Autophosphorylation PknB:int->Autophosphorylation catalyzes Substrates Downstream Substrates (e.g., Wag31, PbpA, GarA) PknB:int->Substrates phosphorylates Autophosphorylation->PknB:int activates CellShape Cell Shape & Division Substrates->CellShape regulates PstP PstP (Phosphatase) PstP->PknB:int dephosphorylates

PknB signaling pathway overview.

Quantitative Data: this compound Inhibition

The inhibitory activity of this compound against PknB autophosphorylation has been determined, with a reported half-maximal inhibitory concentration (IC50) of 12.1 μM.[8] The following table summarizes the expected percentage of inhibition at various concentrations of this compound, calculated based on this IC50 value.

This compound Concentration (μM)Expected % Inhibition
1.0~7.6%
5.0~29.3%
10.0~45.5%
12.1 50.0%
25.0~67.5%
50.0~80.6%
100.0~89.2%

Experimental Protocols

Materials and Reagents
  • Recombinant PknB (purified)

  • This compound

  • Kinase Buffer (20 mM PIPES pH 7.2, 10 mM MgCl₂, 10 mM MnCl₂)[9]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • SDS-PAGE sample buffer

  • Deionized water

  • Microcentrifuge tubes

  • Incubator or water bath

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Protocol: PknB Autophosphorylation Assay

This protocol is designed to assess the autophosphorylation activity of PknB and the inhibitory effect of this compound.

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound in the kinase buffer. The final concentrations should span the expected IC50 value (e.g., 1 µM to 100 µM). Include a DMSO control (vehicle).

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Recombinant PknB (e.g., 1-2 µg)

    • This compound dilution or DMSO control

    • Kinase Buffer to a final volume of 15 µL.

  • Pre-incubation: Incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of ATP mix containing:

    • ATP (final concentration, e.g., 10-50 µM)

    • [γ-³²P]ATP or [γ-³³P]ATP (e.g., 1-2 µCi)

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes. The optimal time may need to be determined empirically.[5][10]

  • Terminate Reaction: Stop the reaction by adding 5 µL of 5X SDS-PAGE sample buffer and heating the mixture at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Detection and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, autophosphorylated PknB. Quantify the band intensities using appropriate software.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

PknB_Autophosphorylation_Assay_Workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor reaction_setup Set up Reaction: PknB + Inhibitor + Kinase Buffer prep_inhibitor->reaction_setup pre_incubation Pre-incubate at RT (10-15 min) reaction_setup->pre_incubation initiate_reaction Initiate Reaction with [γ-³²P]ATP + ATP pre_incubation->initiate_reaction incubation Incubate at 30°C (20-30 min) initiate_reaction->incubation terminate_reaction Terminate Reaction with SDS-PAGE Sample Buffer & Heat incubation->terminate_reaction sds_page Separate Products by SDS-PAGE terminate_reaction->sds_page detection Detect Phosphorylation (Phosphorimager/Autoradiography) sds_page->detection analysis Quantify Bands & Analyze Data (Calculate % Inhibition & IC50) detection->analysis end End analysis->end

Workflow for PknB autophosphorylation assay.

Troubleshooting and Considerations

  • Low Signal: If the autophosphorylation signal is weak, consider increasing the amount of PknB, the specific activity of the radiolabeled ATP, or the incubation time.

  • High Background: High background can result from ATP hydrolysis. Ensure all reagents are fresh and properly stored.

  • Enzyme Activity: The activity of recombinant PknB can vary between batches. It is recommended to perform a titration of the enzyme to determine the optimal concentration for the assay.

  • Non-Radioactive Alternatives: While radiolabeled assays are highly sensitive, non-radioactive methods using phosphospecific antibodies or ATP depletion assays (e.g., Kinase-Glo®) can also be employed.[10]

  • Substrate Phosphorylation: For a more comprehensive analysis, the assay can be adapted to measure the phosphorylation of a known PknB substrate, such as Myelin Basic Protein (MBP) or GarA, in the presence and absence of the inhibitor.[9][10]

References

Application Notes: PknB-IN-2 as a Novel Anti-Mycobacterial Agent in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, remains a significant global health threat. The pathogen's ability to survive and replicate within host macrophages is crucial for its virulence.[1][2] Serine/threonine protein kinases (STPKs) play a vital role in regulating the physiological processes of M. tb, making them attractive targets for novel anti-tubercular drugs.[3][4][5] PknB is an essential STPK in M. tb that is critical for regulating cell growth, division, and morphology.[3][6][7][8] Its essentiality for mycobacterial viability makes it a prime candidate for therapeutic intervention.[9][10] PknB-IN-2 is a representative potent, ATP-competitive inhibitor designed to target the kinase activity of PknB, thereby disrupting vital bacterial processes. These application notes provide a comprehensive guide to utilizing this compound in a macrophage infection model to assess its anti-mycobacterial efficacy.

Mechanism of Action: The PknB Signaling Pathway

PknB is a transmembrane protein with an intracellular kinase domain that autophosphorylates upon activation.[4][11] The activated kinase then phosphorylates a cascade of downstream protein substrates involved in crucial cellular functions. Key substrates include proteins that regulate peptidoglycan synthesis and cell division, such as PbpA, RodA, Wag31, and CwlM.[3][8][10] By phosphorylating these targets, PknB coordinates the complex processes of cell wall biosynthesis and cell shape maintenance.[6][12] Inhibition of PknB by compounds like this compound disrupts this signaling cascade, leading to defects in cell morphology, growth arrest, and ultimately, bacterial death.[7][9]

PknB_Signaling_Pathway cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Mycobacterial Cytoplasm cluster_substrates Downstream Substrates cluster_processes Cellular Processes PknB PknB (Transmembrane Kinase) PknB_Active Activated PknB (Autophosphorylated) PknB->PknB_Active Autophosphorylation Activation Signal Perception (e.g., Peptidoglycan fragments) Activation->PknB Activates Wag31 Wag31 PknB_Active->Wag31 Phosphorylates CwlM CwlM PknB_Active->CwlM Phosphorylates Lsr2 Lsr2 PknB_Active->Lsr2 Phosphorylates GarA GarA PknB_Active->GarA Phosphorylates Other Other Substrates (PbpA, MviN, etc.) PknB_Active->Other Phosphorylates PknB_IN_2 This compound PknB_IN_2->PknB_Active Inhibits CellDivision Cell Division & Morphology Wag31->CellDivision Regulates CwlM->CellDivision Regulates GeneExpression Gene Expression Lsr2->GeneExpression Regulates Metabolism Metabolism Regulation GarA->Metabolism Regulates Other->CellDivision Regulates

Caption: PknB signaling pathway and inhibition by this compound.

Efficacy of PknB Inhibitors

The efficacy of PknB inhibitors can be quantified both through in vitro kinase assays and within a cellular context using a macrophage infection model. The table below summarizes representative data for a series of PknB inhibitors, demonstrating their potency against the purified enzyme (IC50) and their ability to reduce bacterial survival within infected macrophages.

Compound IDPknB IC50 (nM)Intracellular M. tb Survival (%) vs. Untreated Control[9]
2.5 µM
PknB-IN-1 10085
This compound 5075
PknB-IN-3 25090
PknB-IN-4 8080
PknB-IN-5 >100095
PknB-IN-6 3070

Note: Data is adapted and representative from a study on PknB inhibitors[9]. PknB-IN-X are representative names for compounds evaluated in the study.

Experimental Workflow: Macrophage Infection Model

The following diagram outlines the key steps for evaluating the efficacy of this compound against M. tuberculosis within a macrophage host cell environment. This model mimics a key aspect of in vivo infection and provides a more physiologically relevant assessment of compound activity.[1][13][14]

Caption: Standard workflow for testing this compound in a macrophage infection model.

Detailed Experimental Protocols

Protocol 1: In Vitro PknB Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified PknB kinase.

Materials and Reagents:

  • Purified recombinant PknB kinase domain

  • PknB substrate (e.g., GarA/Rv1827)[9]

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • ATP and MnCl2 solution

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare the reaction mix containing 0.15 µM PknB and 5 µM Rv1827 substrate in the reaction buffer.[9]

  • Using a liquid handling robot or multichannel pipette, dispense 20 µL of the reaction mix into the wells of a 384-well plate.

  • Add 2 µL of this compound at various concentrations (typically a 10-point serial dilution) to the wells. Include DMSO-only wells as a negative control (100% activity) and wells without PknB as a background control.

  • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a solution containing 1 mM MnCl2 and 1.5 µM ATP.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Stop the reaction by adding 22 µL of Kinase-Glo® reagent to each well. This reagent simultaneously lyses the components and measures the remaining ATP via a luciferase reaction.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Macrophage Infection Assay for Intracellular Efficacy

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis residing within macrophages.[9][14]

Materials and Reagents:

  • Macrophage cell line (e.g., THP-1 monocytes or bone marrow-derived macrophages (BMDMs))

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum (FBS or horse serum)

  • PMA (for THP-1 differentiation)

  • M. tuberculosis H37Rv (or other suitable strain)

  • 7H9 broth and 7H11 agar (supplemented with OADC)

  • This compound (in DMSO)

  • Sterile PBS

  • 0.5% Triton X-100 in sterile water

  • Multi-well cell culture plates (24- or 96-well)

Procedure:

  • Macrophage Seeding and Differentiation:

    • For THP-1 cells, seed monocytes at a density of 2.5 x 10^5 cells/well in a 24-well plate.

    • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 25-100 ng/mL and incubating for 24-48 hours.

    • For BMDMs, seed the cells directly and allow them to adhere overnight.

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • To obtain a single-cell suspension, pass the culture through a 27-gauge needle several times or use low-power sonication.

    • Pellet the bacteria, wash with sterile PBS, and resuspend in the macrophage culture medium without antibiotics.

  • Infection of Macrophages:

    • Remove the old medium from the macrophage monolayer and replace it with the bacterial suspension.

    • Infect the macrophages at a multiplicity of infection (MOI) of 0.5 to 1 bacterium per macrophage (0.5:1).[9]

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • Inhibitor Treatment:

    • After the 4-hour infection, gently wash the monolayer three times with warm PBS to remove extracellular bacteria.

    • Add fresh culture medium containing serial dilutions of this compound. Include a DMSO vehicle control (untreated).

  • Incubation and Lysis:

    • Incubate the infected and treated plates for 5 days at 37°C, 5% CO2.[9]

    • After incubation, aspirate the medium from each well.

    • Lyse the macrophages by adding 250-500 µL of 0.5% Triton X-100 solution to each well and incubating for 10 minutes at room temperature.

  • Enumeration of Bacteria:

    • Prepare 10-fold serial dilutions of the cell lysates in sterile PBS or 7H9 broth.

    • Spot or spread 10-100 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of viable bacteria (CFU) per well.

    • Calculate the percentage of bacterial survival for each inhibitor concentration compared to the untreated DMSO control.

Conclusion

This compound represents a promising class of inhibitors targeting an essential pathway for M. tuberculosis survival. The protocols and data presented here provide a robust framework for evaluating its efficacy. The macrophage infection model is a critical step in the preclinical assessment of new anti-tubercular agents, offering valuable insights into a compound's ability to reach its intracellular target and exert a bactericidal or bacteriostatic effect in a physiologically relevant environment. This model is indispensable for advancing the development of novel therapeutics to combat tuberculosis.

References

Application Notes and Protocols for High-Throughput Screening of PknB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors against Mycobacterium tuberculosis Protein kinase B (PknB). PknB is an essential serine/threonine protein kinase that plays a crucial role in regulating cell growth, division, and morphology in M. tuberculosis, making it an attractive target for the development of novel anti-tuberculosis drugs.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents that act on novel targets. PknB is a key signaling protein essential for mycobacterial viability and has been validated as a promising target for drug discovery.[1][2] High-throughput screening allows for the rapid testing of large chemical libraries to identify novel PknB inhibitors. This document outlines both biochemical and cell-based HTS assays to facilitate the discovery and development of new PknB-targeting compounds.

PknB Signaling Pathway

PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing penicillin-binding protein and Ser/Thr kinase associated (PASTA) motifs.[3] The PASTA domains are thought to bind to peptidoglycan fragments, leading to the localization and activation of PknB at sites of active cell wall synthesis, such as the mid-cell and poles.[4] Upon activation, PknB autophosphorylates and subsequently phosphorylates various downstream substrates, regulating essential cellular processes. Key substrates of PknB include:

  • GarA: A forkhead-associated (FHA) domain-containing protein involved in metabolic regulation.[1]

  • Wag31 (DivIVA): A protein crucial for the regulation of cell shape and elongation.[3]

  • PbpA (Penicillin-binding protein A): Involved in peptidoglycan biosynthesis.

  • GlmU: A bifunctional enzyme with acetyltransferase and uridyltransferase activities essential for peptidoglycan precursor synthesis.[5]

  • FhaA: A forkhead-associated domain-containing protein.[5]

The phosphorylation of these substrates by PknB coordinates cell growth, division, and cell wall synthesis. Inhibition of PknB disrupts these vital processes, leading to bacterial cell death.

PknB_Signaling_Pathway PknB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptidoglycan Fragments Peptidoglycan Fragments PknB PknB Peptidoglycan Fragments->PknB Binds to PASTA domains PknB->PknB GarA GarA PknB->GarA Wag31 Wag31 PknB->Wag31 PbpA PbpA PknB->PbpA GlmU GlmU PknB->GlmU FhaA FhaA PknB->FhaA Metabolism Metabolism GarA->Metabolism Regulates Cell Shape & Elongation Cell Shape & Elongation Wag31->Cell Shape & Elongation Regulates Peptidoglycan Synthesis Peptidoglycan Synthesis PbpA->Peptidoglycan Synthesis Contributes to GlmU->Peptidoglycan Synthesis Contributes to FhaA->Cell Shape & Elongation Regulates

PknB Signaling Pathway Diagram

High-Throughput Screening Workflow

A typical HTS campaign for PknB inhibitors involves a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and determine potency. Promising compounds are then evaluated in cell-based assays to assess their whole-cell activity and cytotoxicity.

HTS_Workflow HTS Workflow for PknB Inhibitors cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_cellular Cellular & In Vivo Evaluation Compound_Library Compound Library (>50,000 compounds) Primary_Screen Primary Biochemical Screen (e.g., Kinase-Glo Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Biochemical Assay (e.g., Radiometric Assay) Dose_Response->Secondary_Assay Selectivity_Profiling Kinase Selectivity Profiling (against other kinases) Secondary_Assay->Selectivity_Profiling MIC_Determination Whole-Cell Activity (MIC against M. tb) Selectivity_Profiling->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (against mammalian cells) MIC_Determination->Cytotoxicity_Assay Macrophage_Infection Intracellular Activity (Macrophage Infection Model) Cytotoxicity_Assay->Macrophage_Infection Lead_Optimization Lead Optimization Macrophage_Infection->Lead_Optimization

HTS Workflow Diagram

Data Presentation: PknB Inhibitor Potency

The following table summarizes the in vitro potency of representative PknB inhibitors identified through high-throughput screening and subsequent optimization.

Compound IDChemical ClassPknB IC50 (nM)M. tb MIC (µM)Reference
Mitoxantrone Anthraquinone--[6]
Compound 1 Quinazoline~53-5[7]
Compound 2 Indole14,4006.2[8]
Compound 10 Indole12,1006.2[8]
Various Aminopyrimidine--[9]

Experimental Protocols

Protocol 1: Non-Radioactive High-Throughput Screening using Kinase-Glo® Assay

This protocol describes a luminescence-based biochemical assay to measure PknB activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by PknB and thus, kinase activity.

Materials:

  • Purified recombinant PknB kinase domain

  • Purified recombinant GarA substrate[1]

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100[1]

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 2 µL of test compounds (or DMSO for controls) into the wells of a 384-well plate to a final concentration of 10 µM.[1]

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing 0.15 µM PknB and 5 µM GarA in the reaction buffer.[1]

  • Reaction Initiation: Add 20 µL of the PknB/GarA reaction mix to each well of the assay plate.

  • ATP Addition: To initiate the kinase reaction, add ATP to a final concentration of 1.5 µM (the determined Km for ATP).[1] The total reaction volume is 22 µL.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of PknB inhibition for each compound relative to the DMSO controls.

Protocol 2: Radiometric Filter Binding Assay for PknB Activity

This protocol describes a sensitive biochemical assay to measure the incorporation of radiolabeled phosphate from [γ-33P]ATP into the PknB substrate GarA.

Materials:

  • Purified recombinant PknB kinase domain

  • Purified recombinant GarA substrate

  • [γ-33P]ATP

  • Non-radiolabeled ATP

  • Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • Wash Buffer: 75 mM phosphoric acid

  • Scintillation counter or PhosphorImager

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing kinase reaction buffer, 10 µM test compound (or DMSO), purified PknB, and GarA.

  • Reaction Initiation: Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the reaction at room temperature for 30 minutes.[10]

  • Reaction Termination and Spotting: Terminate the reaction by adding phosphoric acid. Spot an aliquot of each reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with 75 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Air-dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter or a PhosphorImager.[10]

  • Data Analysis: Determine the level of PknB inhibition by comparing the radioactivity in the presence of test compounds to the DMSO controls.

Protocol 3: Whole-Cell Activity Assessment using Alamar Blue Assay

This protocol determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Alamar Blue reagent

  • Fluorometer

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the M. tuberculosis culture to each well to achieve a final cell density of approximately 1 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Fluorescence Measurement: Measure the fluorescence (excitation 560 nm, emission 590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by ≥90% compared to the DMSO control.

Protocol 4: Intracellular Activity in a Macrophage Infection Model

This protocol assesses the ability of compounds to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

  • M. tuberculosis H37Rv strain

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Gentamicin

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 0.5:1 for 2-4 hours.[1]

  • Removal of Extracellular Bacteria: Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular mycobacteria.

  • Compound Treatment: After a further incubation, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the infected and treated macrophages for 5 days.[1]

  • Cell Lysis: Lyse the macrophages with lysis buffer to release the intracellular bacteria.

  • Enumeration of Bacteria: Plate serial dilutions of the cell lysates on 7H10 agar plates.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of bacterial survival for each compound concentration compared to the untreated control.

References

Measuring PknB-IN-2 Efficacy in Drug-Resistant M. tb Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of PknB-IN-2, a putative inhibitor of the essential serine/threonine protein kinase B (PknB) in Mycobacterium tuberculosis (M. tb). The protocols detailed herein are designed for the assessment of this compound's activity against both drug-susceptible and drug-resistant strains of M. tb.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics with new mechanisms of action.[1] The serine/threonine protein kinase B (PknB) is an essential enzyme for M. tb growth and cell division, making it a promising target for new anti-tubercular agents.[2][3] PknB is a transmembrane protein that plays a critical role in regulating cell shape and peptidoglycan synthesis.[2][4] Inhibition of PknB has been shown to arrest mycobacterial growth, highlighting its potential as a drug target.[5][6]

This compound has been identified as an inhibitor of M. tb PknB.[7] This document outlines the experimental procedures to determine its efficacy, particularly against drug-resistant clinical isolates.

Data Presentation

While specific efficacy data for this compound against a wide range of drug-resistant M. tb strains is not extensively available in the public domain, the following tables summarize the known in vitro activity of this compound and provide representative data from other PknB inhibitors against resistant strains to offer a comparative perspective.

Table 1: In Vitro Efficacy of this compound Against M. tuberculosis

CompoundTargetIC50 (µM)M. tb StrainMIC (µg/mL)
This compoundPknB12.1[7]H37Rv (drug-susceptible)6.2[7]

Table 2: Representative In Vitro Efficacy of Other PknB Inhibitors Against Drug-Resistant M. tb Strains

Inhibitor Class/CompoundM. tb StrainResistance ProfileMIC (µM)Reference
Aminopyrimidine SeriesClinical IsolateMDR8 - 32[8]
Aminopyrimidine SeriesClinical IsolateXDR16 - >64[8]
GSK690693H37RvDrug-susceptible~2.5[9]
GSK690693Clinical IsolateMDR~5[9]

Note: The data in Table 2 is for comparative purposes and represents the activity of other compounds targeting PknB. The efficacy of this compound against these resistant strains requires experimental validation.

PknB Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PknB signaling pathway in M. tb and the general workflow for evaluating the efficacy of this compound.

PknB_Signaling_Pathway PknB Signaling Pathway in M. tuberculosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PknB PknB PknA PknA PknB->PknA Phosphorylates MurA MurA PknB->MurA Phosphorylates GlmU GlmU PknB->GlmU Phosphorylates PbpA PbpA PknB->PbpA Phosphorylates Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylates Lsr2 Lsr2 PknB->Lsr2 Phosphorylates PknA->Wag31 Phosphorylates PG_synthesis Peptidoglycan Synthesis MurA->PG_synthesis GlmU->PG_synthesis PbpA->PG_synthesis CellDivision Cell Division & Shape Regulation Wag31->CellDivision GeneExpression Gene Expression Lsr2->GeneExpression PknB_IN_2 This compound PknB_IN_2->PknB Inhibits

Caption: PknB signaling cascade and its role in M. tb physiology.

Experimental_Workflow Workflow for Efficacy Evaluation of this compound start Start mic MIC Determination (Drug-Susceptible & Resistant M. tb) start->mic time_kill Time-Kill Kinetics Assay mic->time_kill cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic->cytotoxicity data_analysis Data Analysis & Interpretation time_kill->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tb.

Materials:

  • M. tb strains (drug-susceptible, MDR, and XDR)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Positive control drug (e.g., rifampicin)

  • DMSO (vehicle control)

Procedure:

  • Inoculum Preparation:

    • Grow M. tb strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include wells for a positive control drug, a no-drug growth control, and a sterile control (media only).

  • Inoculation:

    • Add 100 µL of the prepared M. tb inoculum to each well, except for the sterile control wells.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • M. tb strains

  • Middlebrook 7H9 broth with OADC supplement

  • This compound

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 agar plates

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tb in 7H9 broth.

    • Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with 7H9 broth containing this compound at various concentrations (e.g., 1x, 4x, and 8x the MIC).

    • Include a no-drug growth control tube.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared M. tb suspension.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.

    • Prepare serial dilutions of the aliquots in PBS with Tween 80.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each this compound concentration and the control.

    • A ≥3-log10 decrease in CFU/mL is considered bactericidal activity.

Cytotoxicity Assay using MTT

This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., Vero or A549) to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the mammalian cells at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in the CO2 incubator.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the comprehensive evaluation of this compound's efficacy against drug-resistant M. tuberculosis. While preliminary data suggests PknB is a viable target, rigorous in vitro and subsequent in vivo testing against a panel of clinically relevant drug-resistant strains are crucial next steps in the development of PknB inhibitors as potential anti-tubercular therapeutics.

References

Application Notes and Protocols for Studying PknB-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis (M. tb) that plays a pivotal role in regulating fundamental cellular processes, including cell division, cell wall synthesis, and metabolism.[1][2] Its essentiality for bacterial growth and viability makes it a prime target for the development of novel anti-tubercular agents.[3] Small molecule inhibitors are invaluable tools for dissecting the complex signaling networks governed by PknB and for validating its potential as a drug target.

This document provides detailed application notes and protocols for utilizing chemical probes to investigate PknB-mediated signaling. We will reference PknB-IN-2 , an identified inhibitor, and provide comprehensive protocols using a more potent and selective aminopyrimidine-based inhibitor, herein referred to as PknB-iX , as a representative tool compound for robust experimental investigation.

Featured Inhibitors

This compound

This compound (also known as Compound 10) has been identified as an inhibitor of M. tb PknB through virtual screening.[4] It demonstrates moderate biochemical potency and whole-cell activity against the M. tb H37Rv strain.[4][5]

PknB-iX (Representative Aminopyrimidine Inhibitor)

For detailed signaling pathway studies and target validation, inhibitors with higher potency and well-characterized selectivity are often required. PknB-iX represents a class of aminopyrimidine inhibitors engineered for improved potency against PknB and selectivity over human kinases.[6][7] Compound 19 from a structure-guided medicinal chemistry effort serves as a prime example of such a tool, exhibiting nanomolar affinity for PknB and significantly reduced activity against key human kinases.[6][7] The protocols detailed below are optimized for a potent inhibitor of this class.

Data Presentation

The following tables summarize the quantitative data for the featured inhibitors, allowing for a clear comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency and Cellular Activity

CompoundTargetIC50 (μM)Ki (nM)MIC (μM) [M. tb]
This compound PknB12.1[4][6]-~13.5 (6.2 µg/mL)[4]
PknB-iX PknB-7.919

Data for PknB-iX is based on Compound 19 from reference[6][7]. MIC values can vary based on assay conditions.

Table 2: Kinase Selectivity Profile for PknB-iX

Kinase TargetKi (nM)Selectivity (Fold vs. PknB)
PknB (M. tb) 7.9 1x
Cdk4-CyclinD3 (Human)380~48x
GSK3β (Human)>1000>126x
mTOR (Human)>1000>126x
Pim1 (Human)>1000>126x

Data is based on Compound 19 from reference[6]. Higher fold values indicate greater selectivity for PknB over the human kinase.

Signaling Pathway and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the PknB signaling pathway, the inhibitor's mechanism of action, and a general experimental workflow.

pknb_pathway cluster_membrane Cell Membrane cluster_substrates Downstream Substrates cluster_processes Cellular Processes PknB PASTA Domains TM Kinase Domain Wag31 Wag31/DivIVA PknB:kin->Wag31 Phosphorylates GarA GarA PknB:kin->GarA Phosphorylates CwlM CwlM PknB:kin->CwlM Phosphorylates Signal Cell Wall Precursors (e.g., PG fragments) Signal->PknB:ext Activates CellShape Cell Shape & Division Wag31->CellShape Metabolism Metabolism GarA->Metabolism PG_Synthesis Peptidoglycan Synthesis CwlM->PG_Synthesis

Caption: PknB signaling cascade in M. tuberculosis.

mechanism_of_action cluster_binding ATP-Binding Pocket PknB PknB Kinase Domain Substrate Protein Substrate (e.g., GarA) PknB->Substrate Phosphorylation Inhibited ATP ATP ATP->PknB Binding Blocked Inhibitor PknB-iX Inhibitor->PknB Competitively Binds experimental_workflow cluster_invitro Biochemical & In Vitro Assays cluster_cellular Cell-Based Assays start Hypothesis: Inhibiting PknB affects M. tb physiology kinase_assay In Vitro Kinase Assay (Determine IC50/Ki) start->kinase_assay selectivity_panel Kinase Selectivity Panel (Assess Off-Targets) kinase_assay->selectivity_panel mic_assay M. tb Growth Assay (Determine MIC) selectivity_panel->mic_assay western_blot Western Blot Analysis (Confirm target engagement) mic_assay->western_blot end Conclusion western_blot->end Validate Pathway Inhibition

References

Application Notes and Protocols: PknB-IN-2 in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of PknB-IN-2 as a reference compound and starting point for fragment-based drug discovery (FBDD) campaigns targeting the essential Mycobacterium tuberculosis serine/threonine protein kinase B (PknB). Detailed protocols for key biophysical and biochemical screening assays are provided to facilitate the identification and optimization of novel PknB inhibitors.

Introduction to PknB and Fragment-Based Drug Discovery

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on a sophisticated network of signaling pathways for its survival and pathogenesis. Protein kinase B (PknB) is a critical component of this network, playing an essential role in regulating cell growth, division, and cell wall biosynthesis.[1][2] Its essentiality for mycobacterial viability makes it an attractive target for the development of new anti-tuberculosis drugs.[1][3]

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds ("fragments") to identify those that bind to the target protein with high ligand efficiency. These initial fragment hits, although often exhibiting weak affinity, serve as excellent starting points for optimization into potent and selective inhibitors through structure-guided medicinal chemistry.

This compound is a known inhibitor of M. tuberculosis PknB, with a reported IC50 of 12.1 μM. It serves as a valuable tool compound for validating screening assays and as a reference for structure-activity relationship (SAR) studies in an FBDD campaign against PknB.

PknB Signaling Pathway

PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain containing PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) motifs.[3] It is involved in a complex signaling cascade that ultimately regulates cell morphology and division. PknB is known to autophosphorylate and phosphorylate a number of downstream substrates, including Wag31, MmpL3, and the transcriptional regulator Lsr2.[2][4][5] The phosphorylation of these substrates modulates their activity, thereby controlling essential cellular processes.

PknB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PknB PknB Autophosphorylation Autophosphorylation PknB->Autophosphorylation Wag31 Wag31 PknB->Wag31 Phosphorylation MmpL3 MmpL3 PknB->MmpL3 Phosphorylation Lsr2 Lsr2 PknB->Lsr2 Phosphorylation ATP ATP ADP ADP ATP->ADP Autophosphorylation->PknB pWag31 p-Wag31 Wag31->pWag31 CellDivision Cell Division & Shape Regulation pWag31->CellDivision pMmpL3 p-MmpL3 MmpL3->pMmpL3 MycolicAcid Mycolic Acid Biosynthesis & Transport pMmpL3->MycolicAcid pLsr2 p-Lsr2 Lsr2->pLsr2 GeneExpression Gene Expression Regulation pLsr2->GeneExpression

PknB Signaling Pathway

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and representative fragment hits that could be identified in a screening campaign.

CompoundTypeIC50 (μM)MW ( g/mol )Ligand Efficiency (LE)
This compound Inhibitor12.1~450~0.12
Fragment 1 Hit500~1500.35
Fragment 2 Hit800~1800.31
Fragment 3 Hit1200~2000.28

Note: Data for fragment hits are hypothetical and representative of typical values obtained in FBDD.

Experimental Workflow for FBDD against PknB

A typical FBDD workflow against PknB involves several stages, from initial fragment screening to lead optimization.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization FragmentLibrary Fragment Library TSA Thermal Shift Assay (TSA) FragmentLibrary->TSA SPR Surface Plasmon Resonance (SPR) FragmentLibrary->SPR BiochemicalAssay Biochemical Assay FragmentLibrary->BiochemicalAssay OrthogonalAssay Orthogonal Biophysical Assay (e.g., NMR) TSA->OrthogonalAssay SPR->OrthogonalAssay BiochemicalAssay->OrthogonalAssay XRay X-ray Crystallography OrthogonalAssay->XRay IC50 IC50 Determination OrthogonalAssay->IC50 SAR Structure-Activity Relationship (SAR) XRay->SAR IC50->SAR FragmentLinking Fragment Linking/ Growing/Merging SAR->FragmentLinking LeadCompound Lead Compound FragmentLinking->LeadCompound

FBDD Experimental Workflow

Experimental Protocols

Recombinant PknB Expression and Purification

Objective: To produce purified, active PknB kinase domain for use in screening assays.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the gene for the PknB kinase domain (amino acids 1-279) with an N-terminal His-tag

  • LB broth and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Protocol:

  • Transform the PknB expression plasmid into competent E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged PknB protein with Elution Buffer.

  • Pool the elution fractions containing PknB and dialyze against Dialysis Buffer.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Assess the purity of the protein by SDS-PAGE.

  • Aliquot the purified protein and store at -80°C.

Thermal Shift Assay (TSA) for Fragment Screening

Objective: To identify fragment compounds that bind to and stabilize the PknB kinase domain.

Materials:

  • Purified PknB kinase domain (0.2 mg/mL in Dialysis Buffer)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library (10 mM stock solutions in DMSO)

  • This compound (1 mM stock in DMSO, as a positive control)

  • TSA Buffer (25 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.

Protocol:

  • Prepare a master mix containing TSA Buffer, PknB protein (final concentration 2 µM), and SYPRO Orange dye (final concentration 5x).

  • Dispense the master mix into the wells of a 96-well PCR plate.

  • Add fragment compounds from the library to individual wells to a final concentration of 200 µM (final DMSO concentration should not exceed 2%).

  • Include control wells:

    • No-ligand control (DMSO only)

    • Positive control (this compound at a final concentration of 20 µM)

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C at a rate of 0.5°C/min, acquiring fluorescence data at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm) in the presence of a fragment compared to the no-ligand control indicates binding and stabilization.

Surface Plasmon Resonance (SPR) for Hit Confirmation and Affinity Determination

Objective: To confirm the binding of fragment hits identified in the primary screen and to determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified PknB kinase domain (in 10 mM sodium acetate, pH 5.0)

  • Running Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO)

  • Fragment hits (dissolved in Running Buffer at various concentrations)

  • This compound (for control experiments)

Protocol:

  • Activate the sensor chip surface with a mixture of EDC and NHS.

  • Immobilize the PknB kinase domain onto the sensor surface via amine coupling to achieve a target immobilization level of ~10,000 RU.

  • Deactivate any remaining active esters with ethanolamine.

  • Equilibrate the system with Running Buffer.

  • Inject a series of concentrations of each fragment hit over the sensor surface and a reference flow cell (without immobilized protein).

  • Monitor the binding response in real-time.

  • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of a low pH buffer).

  • Analyze the steady-state binding responses to determine the dissociation constant (KD) for each fragment.

Biochemical Kinase Assay for IC50 Determination

Objective: To determine the inhibitory potency (IC50) of fragment hits against PknB kinase activity.

Materials:

  • Purified PknB kinase domain

  • Substrate peptide (e.g., a synthetic peptide derived from a known PknB substrate like GarA)[6]

  • ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Fragment hits (serially diluted in DMSO)

  • This compound (as a reference inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of measuring luminescence.

Protocol:

  • Add Kinase Assay Buffer to the wells of a 384-well plate.

  • Add the fragment compounds at various concentrations (typically in a 10-point dose-response curve).

  • Add the PknB kinase domain (final concentration ~5 nM).

  • Add the substrate peptide (final concentration ~10 µM).

  • Initiate the kinase reaction by adding ATP (at a concentration close to its Km for PknB, e.g., 15 µM).

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each fragment concentration and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional structure of PknB in complex with fragment hits to guide structure-based drug design.

Materials:

  • Highly purified and concentrated PknB kinase domain (>10 mg/mL)

  • Crystallization screening kits

  • Fragment hits (high concentration stocks in a suitable solvent)

  • Cryoprotectant

  • X-ray diffraction facility

Protocol:

  • Set up crystallization trials for the PknB kinase domain using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions (precipitants, pH, additives).

  • Identify and optimize initial crystallization hits to obtain diffraction-quality crystals.

  • Soak the PknB crystals in a solution containing a high concentration of the fragment hit (typically 1-10 mM) for a defined period.

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using a known PknB structure as a search model.

  • Build and refine the model of the PknB-fragment complex to visualize the binding mode of the fragment and its interactions with the protein.

Fragment Optimization Strategies

Once fragment hits are validated and their binding modes are determined, the next step is to optimize their affinity and drug-like properties.

Fragment_Optimization cluster_strategies Optimization Strategies FragmentGrowing Fragment Growing PotentLead Potent Lead Compound FragmentGrowing->PotentLead FragmentLinking Fragment Linking FragmentLinking->PotentLead FragmentMerging Fragment Merging FragmentMerging->PotentLead InitialHit Initial Fragment Hit InitialHit->FragmentGrowing InitialHit->FragmentLinking InitialHit->FragmentMerging

Fragment Optimization Strategies
  • Fragment Growing: Involves adding chemical moieties to a single fragment hit to extend into adjacent pockets of the binding site, thereby increasing affinity and selectivity.

  • Fragment Linking: Connects two or more fragments that bind to adjacent sites within the protein target with a chemical linker to create a single, higher-affinity molecule.

  • Fragment Merging: Combines the structural features of two or more overlapping fragment hits into a single, novel chemical scaffold with improved binding properties.

These optimization strategies are guided by the structural information obtained from X-ray crystallography and are iterative processes involving cycles of chemical synthesis and biological evaluation to generate potent lead compounds.

References

Troubleshooting & Optimization

PknB-IN-2 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PknB-IN-2, a known inhibitor of Mycobacterium tuberculosis protein kinase B (PknB). The information is tailored to address common challenges, particularly those related to solubility in aqueous solutions during experimental procedures.

Troubleshooting Guide: this compound Solubility Issues

This guide is designed to help you overcome common solubility challenges you might encounter when preparing this compound solutions for your experiments.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many small molecule kinase inhibitors, is expected to have low solubility in purely aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer.

  • Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 1% or less, as higher concentrations can be toxic to cells and may affect enzyme activity. However, a slightly higher but still non-toxic concentration of DMSO might be necessary to maintain solubility.

  • Use a "Serial Dilution in Mixed Solvents" Approach: Instead of diluting the DMSO stock directly into the aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of a 50:50 mixture of DMSO and your aqueous buffer. Then, further dilute this intermediate solution into the final aqueous buffer.

  • Gentle Warming: Briefly warming the solution to 37°C may help dissolve the compound. However, be cautious with temperature-sensitive compounds and always check the compound's stability at elevated temperatures.

  • Sonication: A brief sonication of the solution in a water bath can help to break up aggregates and improve dissolution.

  • pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could try adjusting the pH of your aqueous buffer.

  • Incorporate a Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), in your aqueous buffer can help to increase the solubility of hydrophobic compounds.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions of hydrophobic compounds. However, it is crucial to ensure the compatibility of these solvents with your specific experimental setup, as they can also have effects on protein stability and cell viability. Always perform a solvent tolerance control experiment.

Q4: How can I confirm that the observed lack of activity in my assay is due to poor solubility and not because the inhibitor is inactive?

A4: To differentiate between insolubility and inactivity, you can perform the following checks:

  • Visual Inspection: After preparing your final solution, visually inspect it for any precipitate or cloudiness. Centrifuge the solution and check for a pellet.

  • Control Compound: Use a known soluble inhibitor of PknB in a parallel experiment. If the control inhibitor shows activity, it suggests that the issue might be with the solubility of this compound.

  • Assay with a Higher DMSO Concentration: As a test, run a control experiment with a higher (but still reasonable) concentration of DMSO to see if the activity of this compound increases. If it does, this is a strong indication that solubility is the limiting factor.

This compound Solubility Data

Solvent/Buffer SystemExpected SolubilityRecommendations & Remarks
WaterVery Low / InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)Very Low / InsolubleNot recommended for initial solubilization.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.
EthanolModerateCan be used as an alternative to DMSO for stock solutions, but may have higher volatility and different effects on assays.
Aqueous Buffer with <1% DMSOLow to ModerateThe final concentration in assays should be carefully tested to avoid precipitation. Serial dilution may be required.
Aqueous Buffer with SurfactantsModerateLow concentrations of non-ionic surfactants can improve solubility. Compatibility with the assay must be verified.

Experimental Protocols

Protocol for PknB Kinase Assay

This protocol is a representative method for an in vitro kinase assay to evaluate the activity of PknB inhibitors like this compound.

Materials:

  • Recombinant PknB enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (or other inhibitors) dissolved in DMSO

  • Kinase Assay Buffer: 20 mM PIPES (pH 7.2), 10 mM MgCl₂, 10 mM MnCl₂

  • [γ-³²P]ATP

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired concentration range for the assay.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

      • Kinase Assay Buffer

      • Recombinant PknB enzyme (final concentration will depend on enzyme activity)

      • MBP substrate (e.g., 50 µg)

      • Diluted this compound or DMSO (for the control) to a final DMSO concentration of ≤1%.

    • Pre-incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the Phosphorylation Reaction:

    • Start the reaction by adding [γ-³²P]ATP (e.g., 1 µCi).

    • Incubate the reaction at room temperature for a predetermined time (e.g., 15-30 minutes), which should be within the linear range of the kinase activity.

  • Terminate the Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

  • Analyze the Results:

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • Quantify the phosphorylation of MBP by measuring the band intensity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored as a solid at -20°C. Once dissolved in DMSO to create a stock solution, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q2: What is the known biological activity of this compound?

A2: this compound is an inhibitor of the Mycobacterium tuberculosis protein kinase B (PknB) with a reported IC₅₀ of 12.1 μM. It has also been shown to inhibit the growth of the M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 6.2 μg/mL.[1]

Q3: What is the role of PknB in Mycobacterium tuberculosis?

A3: PknB is a transmembrane serine/threonine protein kinase that is essential for the growth and survival of M. tuberculosis. It plays a crucial role in regulating cell shape, cell division, and cell wall synthesis.

Q4: Can I use this compound in cell-based assays?

A4: Yes, this compound can be used in cell-based assays. However, it is important to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%. A vehicle control (cells treated with the same concentration of DMSO without the inhibitor) should always be included in your experiments.

Visualizations

experimental_workflow cluster_prep This compound Solution Preparation cluster_troubleshooting Troubleshooting start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso dilute_buffer Dilute stock solution into aqueous buffer dissolve_dmso->dilute_buffer check_solubility Check for Precipitation dilute_buffer->check_solubility solution_ready Solution Ready for Assay check_solubility->solution_ready No lower_conc Lower Final Concentration check_solubility->lower_conc Yes lower_conc->dilute_buffer Retry Dilution sonicate_warm Sonication / Gentle Warming lower_conc->sonicate_warm sonicate_warm->dilute_buffer Retry Dilution add_surfactant Add Surfactant (e.g., Tween-20) sonicate_warm->add_surfactant add_surfactant->dilute_buffer

Caption: Experimental workflow for preparing this compound solutions.

pknb_signaling_pathway cluster_substrates Downstream Substrates cluster_processes Cellular Processes PknB PknB (Transmembrane Kinase) Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylates PbpA PbpA PknB->PbpA Phosphorylates RodA RodA PknB->RodA Phosphorylates FhaA FhaA PknB->FhaA Phosphorylates PknB_IN_2 This compound PknB_IN_2->PknB Inhibits CellShape Cell Shape Regulation Wag31->CellShape CellDivision Cell Division Wag31->CellDivision Peptidoglycan Peptidoglycan Synthesis PbpA->Peptidoglycan RodA->CellShape FhaA->CellShape

Caption: Simplified PknB signaling pathway in M. tuberculosis.

References

Technical Support Center: Overcoming Poor Cell Wall Permeability of PknB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on PknB inhibitors for Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: Why do my potent in vitro PknB inhibitors show poor whole-cell activity against M. tuberculosis?

A1: This is a common challenge attributed to the unique and complex structure of the mycobacterial cell wall, which acts as a formidable permeability barrier.[1][2][3] The cell wall is rich in lipids, particularly mycolic acids, creating a waxy, hydrophobic layer that restricts the entry of many small molecules.[3][4] While your compound may effectively inhibit the isolated PknB enzyme, its physicochemical properties may not be suitable for traversing this complex barrier to reach its intracellular target.[5]

Q2: What is the composition of the mycobacterial cell wall that makes it so impermeable?

A2: The M. tuberculosis cell wall is a multi-layered structure.[3] Its core consists of peptidoglycan covalently linked to arabinogalactan, which is further esterified with long-chain mycolic acids.[2][4][6] This mycolyl-arabinogalactan-peptidoglycan (mAGP) complex forms the structural foundation.[2] The mycolic acids are arranged into an outer membrane-like structure, creating a lipid-rich barrier responsible for the low permeability and intrinsic resistance to many antibiotics.[1][4] Interspersed within this are various free lipids and proteins that contribute to the wall's integrity and function.[3]

Q3: What is the role of PknB in M. tuberculosis?

A3: PknB is an essential serine/threonine protein kinase (STPK) in M. tuberculosis that is critical for bacterial growth and survival both in vitro and within a host.[7][8][9] It plays a central role in regulating cell division, cell shape, and cell wall synthesis.[8][10][11] PknB is a transmembrane protein with an intracellular kinase domain and an extracellular domain that likely senses environmental signals.[7] Its essentiality and crucial role in mycobacterial physiology make it an attractive target for novel anti-tuberculosis drug development.[7][12]

Q4: Are efflux pumps a significant factor in the low efficacy of my PknB inhibitors?

A4: Yes, efflux pumps can play a significant role in the intrinsic and acquired drug resistance of M. tuberculosis.[3][13] These membrane proteins actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the inhibitor at its target site.[13][14] If your PknB inhibitor is a substrate for one or more of these pumps, its effective concentration within the bacterium will be significantly reduced, leading to poor whole-cell activity despite potent enzymatic inhibition.[11][14]

Troubleshooting Guides

Problem 1: My PknB inhibitor has a high IC50 in whole-cell assays compared to its enzymatic assay IC50.

This discrepancy often points to issues with compound penetration through the mycobacterial cell wall or removal by efflux pumps.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Lipophilicity: While a certain degree of lipophilicity is needed to cross the lipid-rich cell wall, excessive lipophilicity (e.g., high logD values) can lead to poor solubility and high plasma protein binding, reducing the free fraction of the compound available to act on the bacteria.[5]

    • Molecular Weight and Size: Smaller molecules generally have a better chance of diffusing through the cell wall.

    • Polarity: The introduction of polar or charged groups can sometimes improve permeability, but this needs to be balanced to maintain target engagement.[5]

  • Co-administration with Cell Wall Permeabilizing Agents:

    • Sub-inhibitory concentrations of cell wall-targeting antibiotics like ethambutol can increase the permeability of the mycobacterial cell wall.[11][15] Performing your whole-cell assay with and without a low concentration of such an agent can indicate if permeability is a limiting factor. An increase in potency in the presence of the permeabilizing agent suggests poor cell penetration of your inhibitor.[11]

  • Investigate the Role of Efflux Pumps:

    • Include known efflux pump inhibitors (EPIs) such as verapamil or reserpine in your whole-cell assays.[13][14] A significant decrease in the MIC of your PknB inhibitor in the presence of an EPI suggests that your compound is a substrate for efflux pumps.[11][14]

Problem 2: How can I improve the cell wall permeability of my lead compound series?

Strategies for Optimization:

  • Medicinal Chemistry Approaches:

    • Structure-Permeability Relationships: Systematically modify the chemical structure to explore how changes in lipophilicity, polarity, and size affect whole-cell activity. Reducing lipophilicity has been shown to be a successful strategy for improving permeability and avoiding efflux.[16]

    • Introduction of Basic Side Chains: Incorporating basic side chains has been shown to improve the physical properties of molecules and lead to better cellular activities.[5]

    • Scaffold Hopping: Switching to a different chemical scaffold, for instance from a quinazoline to a pyrimidine core, might improve the physicochemical properties of the inhibitors.[5]

  • Formulation and Drug Delivery Strategies:

    • Nanoparticle-based Delivery: Encapsulating your inhibitor in nanocarriers like liposomes or polymeric nanoparticles can enhance drug delivery across the mycobacterial cell wall and protect the compound from degradation.[17][18][19] Nanotechnology-based systems can improve bioavailability and facilitate targeted delivery.[17][20]

    • Inhalation Formulations: For pulmonary tuberculosis, developing inhalable formulations can deliver the drug directly to the primary site of infection at high concentrations, potentially overcoming systemic delivery issues.[17][18]

Quantitative Data Summary

Table 1: Comparison of In Vitro PknB Inhibition and Whole-Cell Activity of Select Inhibitors

Compound ClassPknB IC50 (nM)M. tuberculosis MIC (µM)Reference
Aminopyrimidine~10 - 100>10[5]
Quinazoline~53-5[16]
Indazole Derivative6 (Ki)3[21]

Note: This table provides a generalized summary. Specific values vary for individual compounds within a class.

Key Experimental Protocols

Protocol 1: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay using Alamar Blue

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • PknB inhibitor stock solution

  • Alamar Blue reagent

  • Positive control (e.g., rifampicin)

  • Negative control (DMSO)

Procedure:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Adjust the bacterial culture to a standardized optical density (OD).

  • Prepare serial dilutions of the PknB inhibitor in a 96-well plate.

  • Add the standardized bacterial suspension to each well. Include positive and negative control wells.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Read the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates bacterial growth.

  • The MIC is the lowest concentration of the inhibitor that prevents this color change.[11][22]

Protocol 2: Assay for Measuring Compound Accumulation in M. tuberculosis

This protocol uses liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of an inhibitor.

Materials:

  • Log-phase M. tuberculosis culture

  • PknB inhibitor

  • Phosphate-buffered saline (PBS)

  • Organic solvent for extraction (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Incubate a known concentration of M. tuberculosis with the PknB inhibitor for a defined period.

  • Harvest the bacterial cells by centrifugation and wash thoroughly with cold PBS to remove any extracellular compound.

  • Lyse the bacterial cells to release the intracellular contents.

  • Extract the inhibitor from the cell lysate using an appropriate organic solvent.

  • Analyze the extracted sample using a validated LC-MS method to quantify the intracellular concentration of the inhibitor.

  • Normalize the result to the number of bacterial cells or total protein content.[23]

Visualizations

Signaling Pathway of PknB

PknB_Signaling_Pathway PknB Signaling Pathway PknB PknB GarA GarA PknB->GarA Phosphorylation Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylation Lsr2 Lsr2 PknB->Lsr2 Phosphorylation Metabolism Metabolism GarA->Metabolism CellShape Cell Shape & Division Wag31->CellShape GeneExpression Gene Expression Lsr2->GeneExpression

Caption: PknB phosphorylates multiple substrates to regulate key cellular processes.

Experimental Workflow for Assessing PknB Inhibitor Efficacy

Inhibitor_Efficacy_Workflow Workflow for PknB Inhibitor Efficacy Assessment Start Potent PknB Inhibitor Identified EnzymeAssay In Vitro Enzymatic Assay (IC50) Start->EnzymeAssay WholeCellAssay Whole-Cell MIC Assay Start->WholeCellAssay Compare Compare Potency EnzymeAssay->Compare WholeCellAssay->Compare GoodPotency Good Correlation (Proceed to further studies) Compare->GoodPotency Similar PoorPotency Poor Correlation (Troubleshoot) Compare->PoorPotency Discrepant PermeabilityAssay Permeability Assessment (e.g., with Ethambutol) PoorPotency->PermeabilityAssay EffluxAssay Efflux Pump Assay (with EPIs) PoorPotency->EffluxAssay Optimize Medicinal Chemistry Optimization PermeabilityAssay->Optimize EffluxAssay->Optimize Optimize->WholeCellAssay

Caption: A logical workflow to troubleshoot discrepancies in PknB inhibitor potency.

Logical Relationship of Factors Affecting Whole-Cell Activity

Factors_Affecting_Activity Factors Influencing Whole-Cell Activity of PknB Inhibitors Inhibitor PknB Inhibitor CellWall Mycobacterial Cell Wall Inhibitor->CellWall Permeation EffluxPumps Efflux Pumps Inhibitor->EffluxPumps Substrate? IntracellularConc Intracellular Concentration CellWall->IntracellularConc Influences EffluxPumps->IntracellularConc Reduces PknBTarget PknB Target Engagement IntracellularConc->PknBTarget WholeCellActivity Whole-Cell Activity PknBTarget->WholeCellActivity

Caption: Key barriers impacting the intracellular concentration of PknB inhibitors.

References

Technical Support Center: Troubleshooting PknB-IN-2 Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of PknB-IN-2 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as Compound 10) is a small molecule inhibitor of Mycobacterium tuberculosis Protein Kinase B (PknB).[1][2][3] PknB is an essential serine/threonine protein kinase that plays a critical role in regulating cell growth, division, and morphology in M. tuberculosis.[4][5]

Q2: What are the known potency and activity values for this compound?

The following table summarizes the reported in vitro efficacy of this compound.

ParameterValueOrganism/SystemReference
IC50 12.1 µMIn vitro PknB enzyme assay[1][6]
MIC 6.2 µg/mLM. tuberculosis H37Rv[1][6]

Q3: What are the potential off-target effects of this compound?

While a specific kinase selectivity profile for this compound has not been published, its indole scaffold is common in many kinase inhibitors.[7][8][9] Therefore, it may exhibit cross-reactivity with other kinases, both in M. tuberculosis and in host cells. Potential off-targets could include other mycobacterial serine/threonine kinases (e.g., PknA, PknF, PknG) and human kinases, particularly those with a similar ATP-binding pocket structure.[10] It is crucial to experimentally validate the on-target activity of this compound in your specific assay.

Q4: How can I determine if I have an off-target problem in my experiment?

Unexpected or paradoxical effects, a lack of correlation between in vitro enzymatic inhibition and cellular activity, or the inability to rescue a phenotype with a genetic knockdown/knockout of PknB are all indicators of potential off-target effects.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem 1: Inconsistent or unexpected phenotypic results in cellular assays.

Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target kinases rather than, or in addition to, PknB.

Solutions:

  • Validate On-Target Engagement in Cells:

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to PknB in intact cells by measuring changes in the thermal stability of the target protein.[5][11][12][13] An increase in the thermal stability of PknB in the presence of this compound provides evidence of target engagement.

    • Genetic Complementation: In a conditional knockdown or knockout of pknB, the addition of this compound should not produce an additive effect if the inhibitor is on-target.

  • Profile for Off-Target Kinase Inhibition:

    • Kinase Selectivity Profiling Services: Submit this compound to a commercial service that screens against a broad panel of human and/or mycobacterial kinases.[6][10][14][][16] This will provide a quantitative measure of its selectivity.

    • In-house Kinase Panel: If a commercial service is not feasible, test this compound against a smaller, focused panel of kinases that are expressed in your experimental system and are plausible off-targets.

  • Use a Structurally Unrelated PknB Inhibitor:

    • Confirm your phenotypic results using a different, well-characterized PknB inhibitor with a distinct chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.

Problem 2: Discrepancy between in vitro IC50 and cellular efficacy (e.g., MIC).

Possible Cause: This can be due to several factors including poor cell permeability of the compound, active efflux from the cell, compound metabolism, or engagement with intracellular off-targets.

Solutions:

  • Assess Cell Permeability and Efflux:

    • Perform cellular uptake and efflux assays to determine the intracellular concentration of this compound. Low intracellular accumulation may explain the need for higher concentrations to achieve a cellular effect.

  • Consider Assay Conditions:

    • The high intracellular ATP concentration (mM range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency in cellular assays compared to biochemical assays where ATP concentrations are often at or below the Km.

  • Investigate Off-Target Engagement:

    • As described in Problem 1, perform cellular target engagement and kinase selectivity profiling to identify potential intracellular off-targets that may contribute to the observed cellular phenotype.

Experimental Protocols

In Vitro PknB Kinase Assay (Adapted from Thongdee et al., 2022)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PknB.

Materials:

  • Recombinant M. tuberculosis PknB

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 20 mM PIPES pH 7.2, 10 mM MgCl₂, 10 mM MnCl₂)

  • [γ-³²P]ATP

  • This compound dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing PknB and MBP in kinase buffer.

  • Add this compound at various concentrations (and a DMSO vehicle control).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at room temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography and quantify the band intensities to determine the IC₅₀ value.

Kinase Selectivity Profiling using Kinobeads (Conceptual Protocol)

This chemical proteomics approach can identify the kinase targets of an inhibitor from a complex cell lysate.[1][2][3][17][18]

Materials:

  • Kinobeads (Sepharose beads coupled to a mixture of broad-spectrum kinase inhibitors)

  • Cell lysate from your experimental system

  • This compound

  • Wash buffers

  • Elution buffer

  • LC-MS/MS equipment and reagents

Procedure:

  • Incubate the cell lysate with this compound at various concentrations (and a DMSO control).

  • Add the kinobeads to the treated lysate to capture kinases that are not bound by this compound.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases.

  • Identify and quantify the eluted kinases using LC-MS/MS.

  • A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that it is a target of this compound.

Visualizations

PknB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGN_fragments Peptidoglycan Fragments PknB_receptor PknB Receptor (PASTA domains) PGN_fragments->PknB_receptor binds PknB_kinase PknB Kinase Domain PknB_receptor->PknB_kinase activates PknB_kinase->PknB_kinase autophosphorylation GarA GarA PknB_kinase->GarA phosphorylates Wag31 Wag31 (DivIVA) PknB_kinase->Wag31 phosphorylates Lsr2 Lsr2 PknB_kinase->Lsr2 phosphorylates PknB_IN_2 This compound PknB_IN_2->PknB_kinase inhibits Cell_Division_Morphology Cell Division & Morphology GarA->Cell_Division_Morphology regulates Wag31->Cell_Division_Morphology regulates Gene_Expression Gene Expression Lsr2->Gene_Expression regulates

Caption: PknB signaling pathway in M. tuberculosis.

Troubleshooting_Workflow start Unexpected Phenotypic Results with this compound is_on_target Is the effect on-target? start->is_on_target validate_target Validate on-target engagement (e.g., CETSA, genetic rescue) is_on_target->validate_target No use_alternative Use structurally unrelated PknB inhibitor is_on_target->use_alternative Yes validate_target->is_on_target phenotype_reproduced Phenotype reproduced? use_alternative->phenotype_reproduced on_target_effect Likely on-target effect phenotype_reproduced->on_target_effect Yes off_target_effect Likely off-target effect phenotype_reproduced->off_target_effect No profile_kinases Perform kinase selectivity profiling off_target_effect->profile_kinases identify_off_targets Identify potential off-targets profile_kinases->identify_off_targets

Caption: Troubleshooting workflow for this compound off-target effects.

References

How to minimize PknB-IN-2 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of PknB-IN-2, a small molecule inhibitor of Mycobacterium tuberculosis protein kinase B (PknB). Our goal is to help you minimize degradation of this compound in solution and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a small molecule inhibitor of Protein Kinase B (PknB), a serine/threonine kinase essential for the growth and viability of Mycobacterium tuberculosis.[1] Its stability in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For most small molecule inhibitors, a standard stock solution concentration of 50 mM in high-purity DMSO is recommended.[2]

Q3: How should I store this compound?

This compound should be stored under the following conditions to ensure its stability:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent (DMSO) -80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Q4: How can I minimize degradation of this compound in my experiments?

To minimize degradation, follow these best practices:

  • Aliquot Stock Solutions: After preparing a stock solution in DMSO, aliquot it into smaller, single-use volumes.[4] This will prevent repeated freeze-thaw cycles which can accelerate degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.

  • Protect from Light: Store stock solutions and experimental samples in light-protected tubes or wrap them in foil, as light can cause degradation of some small molecules.

  • Use Freshly Prepared Working Solutions: Prepare working solutions by diluting the stock solution in your experimental buffer or media immediately before use.

  • Maintain Appropriate pH: Be aware that extreme pH values can promote hydrolysis of your compound. Most cell culture and biochemical assays are performed at a neutral pH (around 7.4), which is generally favorable for the stability of many small molecules.

Q5: My this compound solution has precipitated. What should I do?

Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer.[5][6] This is often due to the compound's low solubility in aqueous solutions. If you observe precipitation:

  • Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5% in cell-based assays).[3]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.

  • Vortex Thoroughly: Ensure the solution is well-mixed after dilution.

  • Consider Co-solvents: In some cases, the use of a co-solvent may be necessary to improve solubility.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from powder. Aliquot new stocks and store them properly at -80°C. Perform a stability check on your stock solution (see Experimental Protocols).
Loss of inhibitor activity over time This compound is degrading in the working solution during the experiment.Prepare working solutions immediately before use. Minimize the incubation time of the inhibitor in the experimental buffer if possible. Assess the stability of this compound in your specific experimental buffer (see Experimental Protocols).
Precipitate forms upon dilution in aqueous buffer Low solubility of this compound in the final buffer.See FAQ Q5. Try stepwise dilution, ensure adequate final DMSO concentration, or consider the use of a co-solvent.
Stock solution appears discolored Potential degradation or contamination of the compound.Discard the stock solution and prepare a fresh one from the powder. Ensure you are using high-purity, anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.

  • Prepare a fresh working solution of this compound in your experimental buffer at the final concentration used in your assays.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).

  • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples immediately by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.

  • Compare the results to a control sample stored at -80°C in DMSO.

Visualizations

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGN_precursors Peptidoglycan Precursors PknB_receptor PknB Receptor (PASTA domains) PGN_precursors->PknB_receptor Binds to PknB_kinase PknB Kinase Domain PknB_receptor->PknB_kinase Activates PknB_kinase->PknB_kinase PknA PknA PknB_kinase->PknA Phosphorylates Wag31 Wag31 (DivIVA) PknB_kinase->Wag31 Phosphorylates PknA->Wag31 Phosphorylates Cell_Shape_Division Cell Shape & Division Wag31->Cell_Shape_Division Regulates PstP PstP (Phosphatase) PstP->PknB_kinase Dephosphorylates

Caption: PknB signaling pathway in M. tuberculosis.

Stability_Assessment_Workflow Start Start: Prepare this compound Working Solution Incubate Incubate under Experimental Conditions Start->Incubate Sample Take Samples at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Peak Area of Intact this compound Analyze->Quantify Compare Compare to -80°C Control Quantify->Compare End End: Determine Stability Compare->End

Caption: Workflow for assessing this compound stability.

References

Discrepancy between PknB-IN-2 in vitro and in vivo activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PknB-IN-2, a promising inhibitor of Mycobacterium tuberculosis protein kinase B (PknB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the observed discrepancy between the in vitro and in vivo activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vitro activity of this compound?

A1: this compound has demonstrated inhibitory activity against the M. tuberculosis PknB kinase with a reported IC50 of 12.1 µM. In whole-cell assays, it shows growth inhibition activity against the M. tuberculosis H37Rv strain with a Minimum Inhibitory Concentration (MIC) value of 6.2 µg/mL[1].

Q2: Why is there often a discrepancy between the in vitro potency of PknB inhibitors and their in vivo efficacy?

A2: The difference between in vitro and in vivo activity is a common challenge in the development of PknB inhibitors. Several factors can contribute to this discrepancy:

  • Cell Wall Permeability: The unique and complex cell wall of M. tuberculosis acts as a formidable barrier, limiting the entry of many compounds, including potentially potent inhibitors[2][3].

  • Efflux Pumps: M. tuberculosis possesses efflux pumps that can actively transport inhibitors out of the cell, reducing the intracellular concentration and diminishing their effect[2].

  • Metabolism and Stability: The compound may be metabolized or degraded within the host, leading to lower effective concentrations at the site of infection.

  • Protein Binding: Binding of the inhibitor to plasma proteins in the host can reduce its free concentration, making less of the compound available to act on the bacteria[2].

  • Off-Target Effects: At higher concentrations required for in vivo efficacy, the inhibitor might exhibit off-target effects that cause toxicity to the host, limiting the achievable therapeutic dose.

Q3: What is the essential role of PknB in Mycobacterium tuberculosis?

A3: PknB is a serine/threonine protein kinase that is essential for the growth and survival of M. tuberculosis both in vitro and within a host[4][5][6]. It plays a crucial role in regulating fundamental cellular processes, including:

  • Cell Division and Morphology: PknB is involved in signaling pathways that control cell shape and division[4][7][8].

  • Peptidoglycan Synthesis: It regulates the synthesis of peptidoglycan, a vital component of the bacterial cell wall[3].

  • Metabolism: PknB influences central carbon metabolism, lipid metabolism, and mycolic acid biosynthesis[3][9][10].

  • Adaptation to Host Environment: PknB is involved in adapting to stresses encountered within the host, such as hypoxia[8].

Troubleshooting Guide

This guide provides potential reasons and solutions for common issues encountered during the evaluation of this compound.

Problem Potential Cause Suggested Solution
High in vitro IC50 for this compound Incorrect assay conditions (ATP concentration, enzyme/substrate concentration).Optimize the kinase assay. Ensure the ATP concentration is at or near the Km for PknB. Verify the purity and activity of the recombinant PknB and substrate (e.g., GarA).
Compound precipitation or aggregation.Check the solubility of this compound in the assay buffer. The use of detergents like Triton X-100 in the buffer may help.
High MIC value in whole-cell assays Poor cell permeability of this compound.Co-administer with a cell wall permeabilizing agent (e.g., ethambutol) in a synergistic study to assess if permeability is a limiting factor.
Active efflux of the compound.Use an efflux pump inhibitor (e.g., verapamil, reserpine) in combination with this compound to determine if efflux is contributing to the high MIC.
Compound instability in culture medium.Assess the stability of this compound in the culture medium over the course of the experiment.
Poor in vivo efficacy despite good in vitro activity Unfavorable pharmacokinetic properties (poor absorption, rapid metabolism/clearance).Conduct pharmacokinetic studies to determine the bioavailability, half-life, and metabolic profile of this compound. Consider alternative formulations or routes of administration to improve exposure.
High plasma protein binding.Measure the extent of plasma protein binding to determine the free fraction of the compound available for antibacterial activity.
Toxicity at effective doses.Perform a maximum tolerated dose (MTD) study to establish a safe therapeutic window. If toxicity is observed, medicinal chemistry efforts may be needed to improve the therapeutic index.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (PknB) 12.1 µM[1]
MIC (M. tuberculosis H37Rv) 6.2 µg/mL[1]

Table 2: Representative In Vivo Efficacy Data for a PknB Inhibitor (General Example)

No specific in vivo data for this compound was found. The following table is a representative example based on studies of other PknB inhibitors.

Animal ModelTreatment GroupDoseRouteDurationLog10 CFU Reduction (Lungs) vs. Control
Mouse PknB Inhibitor X50 mg/kgOral4 weeks1.5 - 2.0

Experimental Protocols

PknB Kinase Inhibition Assay (Non-Radioactive)

This protocol is adapted from established methods for assaying PknB activity[7].

  • Reagents and Materials:

    • Recombinant purified PknB kinase domain.

    • Substrate: Recombinant purified GarA.

    • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

    • ATP solution.

    • This compound (or other inhibitors) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well white plates.

  • Procedure:

    • Prepare a reaction mixture containing PknB (e.g., 0.15 µM) and GarA (e.g., 5 µM) in kinase buffer.

    • Dispense the reaction mix into the wells of a 384-well plate.

    • Add this compound at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control.

    • Initiate the kinase reaction by adding ATP to a final concentration near the Km for PknB (approximately 1.5 µM).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

M. tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis[8].

  • Reagents and Materials:

    • M. tuberculosis H37Rv culture.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

    • This compound dissolved in DMSO.

    • Resazurin sodium salt solution (0.02% w/v in sterile water).

    • 96-well microtiter plates.

  • Procedure:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1, then dilute 1:20 in fresh 7H9 broth.

    • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

    • Inoculate each well with the diluted bacterial suspension. Include a drug-free control (positive growth control) and a sterile control (negative growth control).

    • Seal the plates and incubate at 37°C for 7 days.

    • After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Macrophage Infection Model for Intracellular Activity

This protocol assesses the ability of an inhibitor to kill M. tuberculosis within macrophages[5].

  • Reagents and Materials:

    • THP-1 human monocytic cell line or bone marrow-derived macrophages (BMDMs).

    • RPMI-1640 medium with 10% FBS.

    • PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 cells.

    • M. tuberculosis H37Rv.

    • This compound.

    • Gentamicin.

    • 7H11 agar plates.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate and differentiate into macrophages using PMA.

    • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), for example, 1:1.

    • After a few hours of phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing a low concentration of gentamicin to kill any remaining extracellular bacilli.

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages.

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

    • Lyse the macrophages with a gentle detergent (e.g., Triton X-100).

    • Plate serial dilutions of the cell lysates onto 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

    • Determine the reduction in intracellular bacterial growth compared to the untreated control.

Visualizations

PknB Signaling Pathway

PknB_Signaling_Pathway cluster_operon pknB Operon PknB PknB PknA PknA PknB->PknA Activates Wag31 Wag31 (DivIVA) PknB->Wag31 CwlM CwlM PknB->CwlM MviN MviN PknB->MviN GarA GarA PknB->GarA Lsr2 Lsr2 PknB->Lsr2 FhaA FhaA PknB->FhaA PbpA PbpA PknB->PbpA RodA RodA PknB->RodA PknA->Wag31 PstP PstP (Phosphatase) PstP->PknB Dephosphorylates CellDivision Cell Division & Morphology Wag31->CellDivision PG_Synthesis Peptidoglycan Synthesis CwlM->PG_Synthesis MviN->PG_Synthesis Metabolism Central Metabolism GarA->Metabolism Transcription Transcription Regulation Lsr2->Transcription FhaA->PG_Synthesis PbpA->PG_Synthesis RodA->CellDivision pstP_gene pstP_gene pknA_gene pknA_gene pknB_gene pknB_gene

Caption: PknB signaling pathway in M. tuberculosis.

Experimental Workflow: From In Vitro to In Vivo```dot

// Nodes invitro_kinase [label="In Vitro Kinase Assay\n(IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; whole_cell [label="Whole-Cell Assay\n(MIC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intracellular [label="Intracellular Macrophage Assay\n(CFU Reduction)", fillcolor="#FBBC05"]; pk_studies [label="Pharmacokinetic Studies\n(Bioavailability, Half-life)", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo_efficacy [label="In Vivo Efficacy\n(Mouse Model - CFU Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lead_optimization [label="Lead Optimization", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];

// Edges invitro_kinase -> whole_cell [label="Promising\nCandidate"]; whole_cell -> intracellular [label="Active\nCompound"]; intracellular -> pk_studies [label="Potent\nIntracellular Activity"]; pk_studies -> invivo_efficacy [label="Favorable\nPK Profile"]; invivo_efficacy -> lead_optimization [label="Discrepancy\nObserved"]; lead_optimization -> invitro_kinase [label="New Analogs"]; }

Caption: Troubleshooting logic for PknB inhibitor discrepancy.

References

Addressing PknB-IN-2 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mycobacterium tuberculosis protein kinase B (PknB) inhibitor, PknB-IN-2. The information provided is designed to address common issues, with a focus on preventing and resolving precipitation of the inhibitor in cell culture media.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact experimental results by reducing the effective concentration of the inhibitor. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and solve this compound precipitation.

Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Cell Culture Media check_stock 1. Verify Stock Solution - Is it clear? - Correct solvent (DMSO)? - Stored properly? start->check_stock remake_stock Prepare Fresh Stock Solution (See Protocol 2.1) check_stock->remake_stock No check_dilution 2. Review Dilution Method - Final DMSO concentration <0.5%? - Stepwise dilution performed? - Vigorous mixing? check_stock->check_dilution Yes remake_stock->check_dilution adjust_dilution Optimize Dilution Protocol (See Protocol 2.2) check_dilution->adjust_dilution No check_media 3. Examine Cell Culture Media - Serum concentration? - Protein content? - Signs of incompatibility? check_dilution->check_media Yes adjust_dilution->check_media test_media Test this compound Solubility in Serum-Free vs. Serum-Containing Media check_media->test_media Suspected Incompatibility check_concentration 4. Evaluate Working Concentration - Is it near solubility limit? - Is it higher than reported MIC/IC50? check_media->check_concentration Looks OK test_media->check_concentration lower_concentration Perform Dose-Response Experiment to Determine Optimal Concentration check_concentration->lower_concentration Yes solution Precipitation Resolved check_concentration->solution No, concentration is low lower_concentration->solution

Caption: A step-by-step workflow to identify and resolve the root cause of this compound precipitation in cell culture.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added it to my cell culture medium. What is the most likely cause?

A1: The most common reason for immediate precipitation is "solvent shock." This occurs when a highly concentrated stock solution (usually in 100% DMSO) is diluted directly into an aqueous buffer or cell culture medium. The rapid change in solvent polarity causes the compound to fall out of solution. To prevent this, it is crucial to perform serial dilutions and ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5%.[1]

Q2: I prepared a high-concentration stock of this compound in DMSO, and now it appears cloudy or has visible crystals. What should I do?

A2: A cloudy or crystallized stock solution indicates that the inhibitor has precipitated. This can happen if the storage temperature is too low (some compounds are less soluble at -20°C or -80°C than at room temperature) or if the DMSO has absorbed moisture, which reduces its solvating power. It is recommended to gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound. If this fails, the stock solution should be discarded and a fresh one prepared using anhydrous-grade DMSO.

Q3: Can the components of my cell culture medium cause this compound to precipitate?

A3: Yes, components in the cell culture medium, particularly proteins in fetal bovine serum (FBS), can interact with small molecule inhibitors and lead to precipitation or a reduction in the effective concentration. If you suspect media incompatibility, you can test the solubility of this compound in your basal medium without serum and compare it to the complete medium.

Q4: What is the maximum recommended concentration of this compound to use in cell culture?

A4: While the optimal concentration is cell-line and assay-dependent, it is important to consider the known potency of this compound. It has a reported IC50 of 12.1 µM for the PknB enzyme and a minimum inhibitory concentration (MIC) of 6.2 µg/mL against M. tuberculosis H37Rv.[2] It is advisable to start with concentrations in this range and perform a dose-response curve to determine the lowest effective concentration that does not cause precipitation in your specific experimental setup.

Q5: How should I prepare my working solutions of this compound to minimize the risk of precipitation?

A5: A stepwise dilution approach is recommended. Instead of a single large dilution, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or PBS. Mix this intermediate dilution thoroughly before adding it to your final culture volume. This gradual reduction in DMSO concentration can help keep the inhibitor in solution.

Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueReference
PknB IC50 12.1 µM[2]
M. tuberculosis MIC 6.2 µg/mL[2]
Recommended Solvent DMSO[1]
Max DMSO in Culture < 0.5%[1]

Experimental Protocols

Protocol 2.1: Preparation of this compound Stock Solution
  • Materials : this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure :

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO using the molecular weight of this compound.

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief warming to 37°C can aid dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of this compound Working Solution for Cell Culture
  • Materials : this compound stock solution (from Protocol 2.1), sterile cell culture medium (serum-free), complete cell culture medium.

  • Procedure (Example for a final concentration of 10 µM in 10 mL of medium from a 10 mM stock):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of serum-free cell culture medium to create a 100 µM intermediate solution. Pipette up and down several times to mix thoroughly.

    • Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of your complete cell culture medium to achieve the final 10 µM concentration.

    • Mix the final working solution by gently inverting the tube or swirling the flask/plate. Do not vortex vigorously as this can cause foaming and protein denaturation.

    • Immediately add the medicated medium to your cells. Always include a vehicle control (containing the same final concentration of DMSO) in your experiment.

Signaling Pathway

PknB is a key regulator in Mycobacterium tuberculosis, influencing cell growth and division through a phosphorylation-based signaling cascade.

Simplified PknB Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Peptidoglycan Precursors) PknB_Receptor PknB (Transmembrane Receptor Kinase) Extracellular_Signal->PknB_Receptor Autophosphorylation Autophosphorylation & Kinase Activation PknB_Receptor->Autophosphorylation activates PknB_IN_2 This compound PknB_IN_2->Autophosphorylation inhibits Downstream_Substrates Downstream Substrates (e.g., Wag31, PbpA) Autophosphorylation->Downstream_Substrates phosphorylates Cellular_Response Regulation of Cell Shape, Cell Division, and Growth Downstream_Substrates->Cellular_Response leads to

Caption: PknB is activated by extracellular signals, leading to the phosphorylation of downstream substrates that regulate essential cellular processes in M. tuberculosis. This compound inhibits this pathway.

References

Technical Support Center: PknB Inhibitor Development for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing inhibitors against the essential serine/threonine protein kinase B (PknB) from Mycobacterium tuberculosis (M. tb).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PknB inhibitor has excellent enzymatic potency (nanomolar IC50), but shows very poor activity against whole-cell M. tb (micromolar MIC). What are the common causes for this discrepancy?

A1: This is a frequently encountered challenge in PknB inhibitor development. The primary reasons for the drop-off in potency from enzyme to whole cell are typically:

  • Poor Permeability: The M. tb cell envelope is a formidable, lipid-rich barrier that prevents many molecules from reaching their intracellular targets.[1][2] Compounds with high lipophilicity (e.g., LogD > 4) and a high hydrogen bond donor count are often less able to cross this barrier.[3]

  • Efflux Pump Activity: M. tb possesses a large number of efflux pumps that actively expel xenobiotics, including potential drug candidates.[4][5][6] Your compound may be a substrate for one or more of these pumps, preventing it from accumulating to an effective concentration inside the bacterium.

  • High Protein Binding: Inhibitors may bind to proteins in the culture medium, reducing the free fraction available to enter the bacterial cell.[3]

Q2: How can I determine if my inhibitor's poor whole-cell activity is due to cell wall permeability issues?

A2: You can investigate permeability through several experimental approaches:

  • Physicochemical Property Analysis: Analyze the calculated properties of your compound series. Look for correlations between properties like LogD, polar surface area (PSA), and hydrogen bond donor count with whole-cell activity. Reducing lipophilicity and hydrogen bond donors can be a successful strategy.[3][4]

  • Use of Permeabilizing Agents: Test your inhibitor's activity in combination with a sub-inhibitory concentration of a cell wall-disrupting agent like ethambutol.[1] A significant potentiation of your inhibitor's MIC in the presence of such an agent suggests that permeability is a limiting factor.

  • Scaffold Modification: If initial scaffolds like aminoquinazolines show poor cellular activity, consider "scaffold hopping" to a different core, such as an aminopyrimidine, which may have better physical properties for cell entry.[3]

Q3: I suspect my compound is being removed by efflux pumps. How can I test this hypothesis?

A3: To determine if your compound is an efflux pump substrate, you can perform a checkerboard or synergy assay using known efflux pump inhibitors (EPIs).

  • Determine the MIC of your PknB inhibitor.

  • Determine the MIC of a broad-spectrum EPI like verapamil, reserpine, or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[7][8]

  • Set up a matrix of your inhibitor and the EPI at various concentrations, including sub-MIC levels of the EPI.

  • A significant reduction (e.g., 4-fold or greater) in the MIC of your inhibitor in the presence of the EPI strongly suggests that it is subject to efflux.[7]

Q4: My inhibitor shows activity in a standard broth microdilution assay but is much less potent in a macrophage infection model. Why?

A4: The intracellular environment of a macrophage presents different challenges compared to axenic culture media.[1][9] Discrepancies can arise from:

  • Macrophage Membrane Permeability: The compound must first cross the macrophage membrane to reach the intracellular bacteria.

  • Host Cell Metabolism: The inhibitor could be metabolized or modified by host macrophage enzymes.

  • Efflux by Host Cells: Macrophages also have efflux pumps that could reduce the intracellular concentration of your compound.[8]

  • Different Bacterial State: Intracellular M. tb may be in a different metabolic or replicative state compared to bacteria in broth culture, potentially altering its susceptibility to the inhibitor.

There is not always a direct correlation between broth MIC and intracellular activity, so it is crucial to test promising compounds in a relevant infection model.[1]

Q5: How can I improve the selectivity of my inhibitor for PknB over human kinases?

A5: Achieving selectivity is critical to minimize host toxicity. PknB has less than 30% sequence similarity to eukaryotic kinases, which provides an opportunity for developing selective inhibitors.[3] Strategies include:

  • Structure-Based Design: Utilize crystal structures of PknB to identify unique features in the ATP-binding pocket that are not present in human kinases. Targeting these unique regions can confer selectivity.[4]

  • Scaffold Modification: Switching the core scaffold or modifying peripheral groups can drastically alter the selectivity profile. For example, replacing a pyrazole head group with a pyridine has been shown to improve selectivity against a human kinase panel.[3]

  • Counter-Screening: Routinely screen your most promising inhibitors against a panel of relevant human kinases (e.g., GSK3β, CDK2, SRC) to understand their off-target profile and guide further medicinal chemistry efforts.[4]

Quantitative Data on PknB Inhibitors

The following table summarizes the activity of selected PknB inhibitor scaffolds. Note the common disparity between high enzymatic inhibition (IC50) and weaker whole-cell activity (MIC).

Compound Series/ScaffoldPknB IC50 / Ki (nM)M. tb Whole-Cell MIC (µM)Key ObservationsReference
Aminoquinazolines Potent enzyme affinity achievedWeak or no cellular efficacy (>250 µM)High lipophilicity (LogD > 4) and high plasma-protein binding (>99%) limited whole-cell activity.[3]
Aminopyrimidines 64 - 115 nM31 - 250 µMIntroduction of a basic amine side chain improved physical properties and led to measurable whole-cell activity.[3]
6-Substituted Quinazolines Ki ≈ 5 - 88 nM3 - 33 µMDual PknA/PknB inhibitors. Reducing lipophilicity was key to improving MIC values from >33 µM to the single-digit µM range.[4]
Synthetic ATP-Competitive Inhibitors Nanomolar rangeMicromolar rangePotency against whole cells was two orders of magnitude lower than in vitro potency.[1][9]

Experimental Protocols

PknB Kinase Activity Assay (Generic Luminescence-Based)

This protocol is a generalized method for measuring PknB kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing 50 mM HEPES buffer (pH 7.0), 2 mM MnCl2, and the desired concentration of your test inhibitor dissolved in DMSO (final DMSO concentration ≤1%).

  • Enzyme and Substrate Addition: Add purified recombinant PknB kinase domain and a suitable substrate (e.g., recombinant GarA).[10]

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) that uses luciferase to generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Read the luminescence on a plate reader. Lower luminescence indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

M. tb Whole-Cell Minimum Inhibitory Concentration (MIC) Assay (Alamar Blue)

This protocol determines the minimum concentration of an inhibitor required to prevent the growth of M. tb.

  • Bacterial Culture: Grow M. tb (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in a 96-well microplate.

  • Inoculation: Add the M. tb culture to each well to achieve a standard inoculum size. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Viability Assessment: Add Alamar Blue reagent to each well and incubate for another 12-24 hours.

  • Readout: Visually inspect the wells or read the fluorescence/absorbance on a plate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][11]

Intracellular M. tb Survival Assay in Macrophages

This protocol assesses the ability of an inhibitor to kill M. tb residing within host macrophages.

  • Macrophage Seeding: Seed a human or murine macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages) in a 96-well plate and differentiate them into a macrophage phenotype.[12]

  • Infection: Infect the macrophage monolayer with opsonized M. tb at a specific multiplicity of infection (MOI), typically 0.5:1 to 1:1.[1] Incubate for several hours to allow phagocytosis.

  • Remove Extracellular Bacteria: Wash the cells with fresh medium and add a low concentration of an antibiotic like gentamicin for a short period to kill any remaining extracellular bacteria.[12]

  • Compound Treatment: Add fresh medium containing serial dilutions of your test compound to the infected cells.

  • Incubation: Incubate the plates for 3-5 days.[1]

  • Cell Lysis and Enumeration: At the end of the incubation, lyse the macrophages with a gentle detergent (e.g., Tween 80) or sterile water to release the intracellular bacteria.[1]

  • CFU Plating: Serially dilute the lysate and plate on Middlebrook 7H10 or 7H11 agar plates. Incubate for 3-4 weeks and count the colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the percent survival and inhibitory concentration.

Visualizations

PknB Signaling and Role in Cell Growth

PknB is a transmembrane kinase that plays a crucial role in regulating cell division and morphology in M. tb. It responds to extracellular signals and phosphorylates downstream substrates involved in peptidoglycan synthesis and cell wall metabolism.

PknB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / Wall cluster_intracellular Intracellular Space Signal Signal PknB_Receptor PknB (PASTA domains) Signal->PknB_Receptor 1. Signal Perception PknB_Kinase PknB (Kinase Domain) PknB_Receptor->PknB_Kinase 2. Dimerization & Activation ADP ADP PknB_Kinase->ADP Phospho_Substrates Phosphorylated Substrates PknB_Kinase->Phospho_Substrates 3. Phosphorylation ATP ATP ATP->PknB_Kinase Substrates Cell Division & Peptidoglycan Synthesis Substrates (e.g., FhaA, CwlM) Substrates->PknB_Kinase Cell_Growth Regulation of Cell Shape & Division Phospho_Substrates->Cell_Growth Inhibitor PknB Inhibitor Inhibitor->PknB_Kinase Inhibition

Caption: PknB signaling pathway in M. tb.

Troubleshooting Workflow for Poor Whole-Cell Activity

This diagram outlines a logical workflow for diagnosing why a potent PknB enzyme inhibitor fails to inhibit whole-cell M. tb growth.

Troubleshooting_Workflow Start Start: Potent PknB Inhibitor (Low IC50) Poor Whole-Cell Activity (High MIC) Permeability Hypothesis 1: Poor Cell Wall Permeability Start->Permeability Efflux Hypothesis 2: Efflux Pump Substrate Start->Efflux Other Hypothesis 3: Other Issues (e.g., Instability, Protein Binding) Start->Other Test_Perm Test: Assay with Permeabilizing Agent (e.g., Ethambutol) Permeability->Test_Perm Test_Efflux Test: Assay with Efflux Pump Inhibitor (e.g., Verapamil) Efflux->Test_Efflux Result_Perm_Pos Result: MIC Decreases => Permeability is a key issue Test_Perm->Result_Perm_Pos Synergy Result_Perm_Neg Result: MIC Unchanged Test_Perm->Result_Perm_Neg No Synergy Result_Efflux_Pos Result: MIC Decreases => Compound is an efflux substrate Test_Efflux->Result_Efflux_Pos Synergy Result_Efflux_Neg Result: MIC Unchanged Test_Efflux->Result_Efflux_Neg No Synergy Action_Perm Action: Reduce Lipophilicity (LogD) Reduce H-Bond Donors Change Scaffold Result_Perm_Pos->Action_Perm Result_Perm_Neg->Efflux Action_Efflux Action: Modify structure to evade pumps Co-administer with EPI Result_Efflux_Pos->Action_Efflux Result_Efflux_Neg->Other

Caption: Troubleshooting workflow for PknB inhibitors.

References

PknB-IN-2 interference with assay detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PknB-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the interference of this compound with common assay detection methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Protein kinase B (PknB) from Mycobacterium tuberculosis.[1] PknB is an essential serine/threonine protein kinase that plays a crucial role in regulating cell growth and division in mycobacteria.[2][3][4][5] this compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[6][7]

Q2: I'm observing a decrease in signal in my Kinase-Glo® (luminescence-based) assay when using this compound, even in my no-enzyme control. What could be the cause?

This is a common issue. The decrease in signal is likely due to direct inhibition of the luciferase enzyme by this compound, rather than its intended effect on PknB. Many small molecules are known to interfere with luciferase-based assays.[8] This interference can lead to a false-positive result, suggesting a higher kinase activity (less ATP consumption) than is actually present.

Q3: My fluorescence polarization (FP) assay is showing inconsistent results in the presence of this compound. Why might this be happening?

Interference in fluorescence-based assays can arise from the intrinsic fluorescent properties of the compound being tested.[9][10] this compound may absorb or emit light at wavelengths that overlap with the excitation or emission spectra of your fluorescent probe, leading to quenching or an artificially high signal. Additionally, at higher concentrations, the compound may precipitate, causing light scattering that can interfere with the assay readout.[10]

Q4: Can this compound affect cell-based assays, such as cell viability assays that use ATP measurement as a readout?

Yes. Since many cell viability assays, like CellTiter-Glo®, rely on the measurement of ATP levels, direct inhibition of the luciferase enzyme by this compound can lead to inaccurate readings.[11] This could mask true cytotoxic effects or suggest a level of cell viability that is not accurate. It is crucial to run appropriate controls to account for this potential interference.

Troubleshooting Guide

Researchers using this compound may encounter various issues with their assay detection methods. The table below summarizes common problems, their potential causes, and recommended solutions.

Assay TypeObserved ProblemPotential Cause(s)Recommended Solution(s)
Luminescence-based (e.g., Kinase-Glo®) Decreased signal in the absence of kinase activity (false positive for kinase inhibition).1. Direct inhibition of the luciferase enzyme by this compound. 2. This compound absorbs light at the emission wavelength of the luminescent reaction.1. Perform a counter-screen with luciferase alone to determine the IC50 of this compound for the reporter enzyme. 2. Use a different kinase assay platform that is not luciferase-based, such as a radiometric or fluorescence-based assay.
Fluorescence Polarization (FP) Inconsistent or erratic fluorescence readings.1. Intrinsic fluorescence of this compound. 2. Light scattering due to compound precipitation at high concentrations. 3. Quenching of the fluorescent probe by this compound.1. Measure the fluorescence spectrum of this compound to check for spectral overlap with your probe. 2. Use a far-red fluorescent probe to minimize interference from autofluorescent compounds.[9] 3. Test the solubility of this compound in your assay buffer and work below its precipitation point.
Radiometric (e.g., ³³P-ATP filter-binding) Generally reliable, but can have handling and disposal issues.This method is less susceptible to compound interference.This is a robust method for confirming hits from screens that may have been subject to interference.
Cell-based Viability Assays (ATP-based) Inaccurate assessment of cell viability.Direct inhibition of the luciferase reporter enzyme used in the assay.[11]1. Use an orthogonal cell viability assay that does not rely on luciferase, such as an MTS or resazurin-based assay. 2. Normalize data to a control where the compound is added at the end of the assay, just before the readout, to quantify the direct effect on the reporter.

Experimental Protocols & Methodologies

To mitigate the potential for assay interference, it is crucial to perform control experiments. Below are detailed methodologies for key experiments to validate your findings when working with this compound.

Protocol 1: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase enzyme used in ATP-based kinase assays.

Materials:

  • This compound

  • Recombinant firefly luciferase

  • ATP

  • Luciferin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 96- or 384-well white, opaque plates

Method:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a multi-well plate, add the this compound dilutions.

  • Add a constant concentration of recombinant luciferase to each well.

  • Initiate the reaction by adding a solution containing ATP and luciferin at their Km concentrations.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the this compound concentration to determine the IC₅₀ for luciferase inhibition.

Protocol 2: PknB Kinase Activity Assay (Radiometric)

Objective: To measure the inhibitory activity of this compound on PknB using a non-luminescence-based method.

Materials:

  • Recombinant PknB

  • Substrate protein (e.g., GarA/Rv1827)[2]

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.2, 1 mM DTT, 0.01% Triton X-100, 1 mM MnCl₂)[2]

  • 96-well filter plates (e.g., glass fiber)

  • Scintillation fluid

Method:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the this compound dilutions, recombinant PknB, and the substrate protein.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash away unbound [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Plot the radioactive signal against the this compound concentration to determine the IC₅₀.

Visual Guides

PknB Signaling Pathway and Inhibition

PknB_Signaling cluster_cell Mycobacterium PknB PknB Phospho_Substrate Phosphorylated Substrate PknB->Phospho_Substrate Phosphorylation ADP ADP PknB->ADP Substrate Substrate Protein (e.g., GarA) Substrate->PknB Cell_Process Cell Growth & Division Phospho_Substrate->Cell_Process ATP ATP ATP->PknB PknB_IN_2 This compound PknB_IN_2->PknB Inhibition

Caption: PknB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Assay Interference

Troubleshooting_Workflow cluster_lum Luminescence Troubleshooting cluster_fluor Fluorescence Troubleshooting Start Start: Unexpected Assay Result with this compound Assay_Type Identify Assay Type Start->Assay_Type Luminescence Luminescence-based? Assay_Type->Luminescence Yes Fluorescence Fluorescence-based? Assay_Type->Fluorescence No Luciferase_Screen Perform Luciferase Inhibition Counter-Screen Luminescence->Luciferase_Screen Other Other Assay Type Fluorescence->Other No Check_Spectrum Check this compound Fluorescence Spectrum Fluorescence->Check_Spectrum Yes Is_Inhibitor Is this compound a Luciferase Inhibitor? Luciferase_Screen->Is_Inhibitor Use_Ortho_Assay Use Orthogonal Assay (e.g., Radiometric) Is_Inhibitor->Use_Ortho_Assay Yes Proceed Proceed with Caution and Proper Controls Is_Inhibitor->Proceed No Is_Overlap Spectral Overlap? Check_Spectrum->Is_Overlap Change_Probe Use Far-Red Probe Is_Overlap->Change_Probe Yes Check_Solubility Check Solubility & Precipitation Is_Overlap->Check_Solubility No

References

Optimizing incubation time for PknB-IN-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving the Mycobacterium tuberculosis protein kinase B (PknB) inhibitor, PknB-IN-2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Mycobacterium tuberculosis protein kinase B (PknB).[1] PknB is a serine/threonine protein kinase that plays a crucial role in regulating various physiological processes essential for mycobacterial growth and survival, including cell division and metabolism.[2][3] By inhibiting the kinase activity of PknB, this compound disrupts these essential signaling pathways.

Q2: What is a recommended starting point for incubation time when using this compound?

A2: The optimal incubation time for this compound will vary depending on the experimental setup, such as in vitro kinase assays versus whole-cell mycobacterial growth inhibition assays. For in vitro kinase assays, an incubation time of 70 minutes has been used in related PknB inhibitor studies.[2] For whole-cell assays with M. tuberculosis, incubation periods can be as long as 7 days to observe significant growth inhibition.[2] A time-course experiment is highly recommended to determine the optimal incubation time for your specific assay conditions.

Q3: How does the concentration of this compound relate to the incubation time?

A3: The concentration of this compound and the incubation time are interconnected. Higher concentrations of the inhibitor may produce a measurable effect in a shorter time frame, while lower concentrations may require a longer incubation period to achieve the desired level of inhibition. It is advisable to perform a dose-response experiment at various time points to identify the optimal combination of concentration and incubation time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable inhibition of PknB activity or mycobacterial growth. Incubation time is too short for this compound to effectively inhibit the target.Perform a time-course experiment, extending the incubation period. For whole-cell assays, ensure the incubation time is sufficient to observe effects on bacterial growth (e.g., several days for M. tuberculosis).[2]
This compound concentration is too low.Increase the concentration of this compound. Refer to the known IC50 and MIC values as a starting point for concentration ranges.
Issues with inhibitor stability.Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh solutions for each experiment.
High background signal in an in vitro kinase assay. Non-specific binding or inhibition.Decrease the incubation time to minimize off-target effects that may contribute to background noise.
Sub-optimal assay conditions.Optimize other assay parameters such as temperature and buffer composition.
Inconsistent results between replicate experiments. Variability in incubation timing.Use a precise timer and consistent experimental procedures for all replicates to ensure uniform incubation periods.
Cell density or enzyme concentration variability.Standardize the initial cell number or enzyme concentration in each experiment.
Cell toxicity observed in whole-cell assays not related to PknB inhibition. Off-target effects of this compound at the concentration and incubation time used.Reduce the incubation time or the concentration of this compound. It is important to distinguish between specific anti-mycobacterial activity and general cytotoxicity.

Quantitative Data Summary

Parameter Value Description
IC50 12.1 μMThe half maximal inhibitory concentration of this compound against purified PknB enzyme.[1]
MIC 6.2 μg/mLThe minimum inhibitory concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.[1]

Experimental Protocols

Protocol 1: Optimizing Incubation Time for In Vitro PknB Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing purified PknB enzyme, its substrate (e.g., GarA or a synthetic peptide), and the desired concentration of this compound in a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.2, 1 mM DTT, 0.01% TX-100).[2]

  • Initiation: Start the reaction by adding ATP (containing a detectable label such as 32P or 33P) and MnCl2.[2]

  • Time-Course Incubation: Incubate the reactions at room temperature or 30°C for a series of time points (e.g., 10, 20, 40, 60, 90, and 120 minutes).

  • Termination: Stop the reactions at each time point by adding a quenching solution, such as 50% orthophosphoric acid or SDS-PAGE loading buffer.[2]

  • Analysis: Analyze the incorporation of the label into the substrate using an appropriate method, such as SDS-PAGE and autoradiography, to determine the level of kinase inhibition at each time point.

  • Optimization: Plot the percentage of inhibition versus incubation time to identify the shortest duration that provides a stable and maximal inhibitory effect.

Protocol 2: Optimizing Incubation Time for M. tuberculosis Growth Inhibition Assay

  • Culture Preparation: Prepare a log-phase culture of M. tuberculosis.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well.

  • Time-Course Incubation: Incubate the plates at 37°C. Set up identical plates for different overall incubation periods (e.g., 3, 5, 7, and 10 days).

  • Growth Measurement: At the end of each incubation period, measure bacterial growth. This can be done using methods like the Alamar blue assay or by determining colony-forming units (CFUs).[2]

  • Data Analysis: Determine the MIC of this compound for each incubation period. The optimal incubation time is the shortest duration that yields a consistent and potent MIC value.

Visualizations

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptidoglycan_Precursors Peptidoglycan Precursors PknB PknB Receptor Kinase Peptidoglycan_Precursors->PknB Binds to PASTA domains PknB_Kinase_Domain PknB Kinase Domain (Active) PknB->PknB_Kinase_Domain Activates ADP ADP PknB_Kinase_Domain->ADP Substrate_Proteins Substrate Proteins (e.g., Wag31, GarA) PknB_Kinase_Domain->Substrate_Proteins Phosphorylates PknB_IN_2 This compound PknB_IN_2->PknB_Kinase_Domain Inhibits ATP ATP ATP->PknB_Kinase_Domain Phosphorylated_Proteins Phosphorylated Proteins Substrate_Proteins->Phosphorylated_Proteins Cell_Division_Growth Cell Division & Growth Phosphorylated_Proteins->Cell_Division_Growth Regulates

Caption: PknB signaling pathway and the inhibitory action of this compound.

Incubation_Time_Optimization_Workflow Start Start: Define Experimental Goals (In Vitro vs. Whole-Cell) Setup Set up Assay with Multiple Time Points Start->Setup Incubate Incubate with this compound Setup->Incubate Measure Measure Inhibition/Growth at Each Time Point Incubate->Measure Analyze Analyze Data: Plot % Inhibition vs. Time Measure->Analyze Decision Is Inhibition Stable and Maximal? Analyze->Decision Optimal_Time Optimal Incubation Time Identified Decision->Optimal_Time Yes Adjust Adjust Time Points and Repeat Decision->Adjust No Adjust->Setup

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Mitigating Cytotoxicity of PknB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Protein kinase B (PknB) inhibitors in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is PknB and why is it a target for drug development?

Protein kinase B (PknB) is an essential serine/threonine protein kinase found in Mycobacterium tuberculosis (M. tuberculosis). It plays a crucial role in regulating fundamental cellular processes, including cell division, cell wall synthesis, and metabolism.[1][2][3][4] PknB is considered an attractive target for new anti-tuberculosis drugs because its inhibition can compromise the viability and growth of the bacteria.[1][2][5][6] The development of drugs acting on signal transduction targets like PknB represents a novel class of antibiotics.[5][6]

Q2: Why do many PknB inhibitors show cytotoxicity in mammalian cells?

A primary reason for the cytotoxicity of PknB inhibitors in mammalian cells is their lack of specificity. The catalytic domain of PknB is structurally homologous to human protein kinases.[5][6][7] This similarity can lead to "off-target" binding, where the inhibitor binds to and inhibits host cell kinases, such as Cyclin-Dependent Kinases (Cdks), which are critical for cell cycle regulation.[5][6] Inhibition of these essential host kinases can disrupt normal cell function and lead to toxicity.[5][6] Some inhibitors may also possess inherent reactivity with cellular components, such as thiol-containing molecules like glutathione, contributing to their toxicity.[8][9]

Q3: What are the known off-target effects of PknB inhibitors?

Off-target effects are a significant concern in kinase inhibitor development.[10] For PknB inhibitors, a major hurdle is non-specific activity against host kinases.[5][6] For instance, the aminopyrimidine inhibitor GW779439X, originally designed for human CDK4, also inhibits PknB but failed clinical progression due to high toxicity and low specificity.[5] Off-target effects can also arise from complex interactions within signaling networks, where inhibiting a target can unexpectedly activate other pathways through retroactivity.[10]

Q4: How can I assess the cytotoxicity of a PknB inhibitor?

Cytotoxicity is typically assessed using in vitro cell-based assays. A common method is to expose a mammalian cell line, such as the human macrophage cell line THP-1, to serial dilutions of the inhibitor.[5][6] Cell viability is then measured using colorimetric or fluorometric assays like MTT, MTS, or Alamar Blue. The result is expressed as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Q5: What strategies can be employed to mitigate the cytotoxicity of PknB inhibitors?

Mitigating cytotoxicity primarily involves improving the inhibitor's selectivity for bacterial PknB over host kinases. Key strategies include:

  • Structure-Guided Medicinal Chemistry: Modifying the chemical structure of the inhibitor to enhance binding to PknB while reducing affinity for human kinases. For example, replacing specific chemical groups can decrease Cdk activity while maintaining PknB inhibition, leading to reduced toxicity.[5][6]

  • Selectivity Screening: Testing inhibitors against a panel of human kinases to identify and deprioritize compounds with significant off-target activity early in the development process.[5]

  • Optimizing Physicochemical Properties: Adjusting properties like lipophilicity (LogD) can influence cellular uptake and target engagement, potentially improving the therapeutic window.[5]

  • Combination Therapy: Using PknB inhibitors in combination with other drugs, such as β-lactams, may allow for lower, less toxic doses of the inhibitor while achieving a synergistic anti-bacterial effect.[6]

Troubleshooting Guides

Problem 1: High cytotoxicity is observed at concentrations effective against M. tuberculosis.
  • Possible Cause: The inhibitor has low selectivity and is likely inhibiting essential host cell kinases. The therapeutic window between the effective concentration (MIC) and the toxic concentration (CC50) is too narrow.

  • Troubleshooting Steps:

    • Quantify Selectivity: Determine the ratio of the CC50 (in a relevant mammalian cell line like THP-1) to the MIC against M. tuberculosis. This is known as the Selectivity Index (SI). A low SI indicates a high potential for toxicity at therapeutic doses.

    • Off-Target Profiling: Screen the inhibitor against a panel of human kinases, particularly those structurally related to PknB (e.g., CDKs, GSK3β, mTOR).[5] This will identify specific off-targets.

    • Chemical Modification: If specific off-targets are identified, use structure-activity relationship (SAR) data to guide the chemical modification of the inhibitor to improve selectivity. For example, modifying a headgroup region of the molecule can significantly reduce affinity for human kinases.[5][6]

    • Consider a Different Scaffold: If modifications do not yield a sufficient therapeutic window, it may be necessary to explore entirely new chemical scaffolds for PknB inhibition.

Problem 2: The inhibitor shows potent in vitro PknB inhibition (low IC50) but poor whole-cell activity (high MIC).
  • Possible Cause: This common issue in PknB inhibitor development can stem from several factors.[1]

    • Poor Cell Permeability: The inhibitor may not efficiently cross the complex mycobacterial cell wall to reach its intracellular target.[1]

    • Efflux Pumps: The compound may be actively transported out of the bacterial cell by efflux pumps.

    • Intracellular ATP Competition: The concentration of ATP inside the cell is much higher than in in vitro kinase assays, leading to increased competition for ATP-competitive inhibitors.[1]

    • Target Engagement in a Cellular Context: The PknB protein may exist in complexes within the cell that prevent the inhibitor from binding effectively.

  • Troubleshooting Steps:

    • Assess Permeability: Conduct experiments to determine if weakening the mycobacterial cell wall improves inhibitor activity.[1]

    • Evaluate Physicochemical Properties: Analyze properties like lipophilicity and molecular weight, as these can impact permeability and efflux. Some studies have found that reducing lipophilicity can improve microbiological activity.[5]

    • Use an Intracellular Activity Model: Test the inhibitor's efficacy against M. tuberculosis growing inside macrophages. This provides a more physiologically relevant assessment, although host cell toxicity can be a confounding factor at higher concentrations.[1]

Quantitative Data Summary

The following tables summarize the activity and cytotoxicity data for representative PknB inhibitors, allowing for a comparison of their potency and selectivity.

Table 1: Activity of Aminopyrimidine-Based PknB Inhibitors

CompoundPknB IC50 (μM)PknB Kᵢ (μM)Cdk2 IC50 (μM)Mtb MIC (μM)THP-1 CC50 (μM)Selectivity Index (SI = CC50/MIC)
1 (GW779439X) 0.00140.00110.0014101.60.16
6 0.00150.0012> 4020170.85
9 0.00160.0013> 4040> 40> 1.0
16 0.00220.0017> 4040> 40> 1.0
19 0.00170.00140.08240> 40> 1.0

Data adapted from a study on engineering inhibitor selectivity.[5][6] A higher SI indicates better selectivity.

Table 2: Activity of Various PknB Inhibitors

Compound IDPknB IC50 (nM)M. tuberculosis MIC (μM)Intracellular MIC99 (μM)
1 2032> 20
2 2016> 20
3 2032> 20
4 2064> 20

Data adapted from a study identifying effective PknB inhibitors.[1] The intracellular MIC99 represents the concentration required to inhibit 99% of bacterial growth within macrophages.

Key Experimental Protocols

Protocol 1: Mammalian Cell Cytotoxicity Assay (using Resazurin/Alamar Blue)
  • Cell Culture: Culture a mammalian cell line (e.g., THP-1 macrophages) in the appropriate medium and conditions until it reaches the exponential growth phase.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and incubate to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of the PknB inhibitor in the cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Treatment: Add the diluted compounds to the appropriate wells and incubate the plate for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add Resazurin solution to each well and incubate for 2-4 hours. Resazurin is a blue, non-fluorescent dye that is converted to the pink, highly fluorescent resorufin by metabolically active cells.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a microplate, combine the purified PknB enzyme, a suitable kinase buffer, a specific substrate (e.g., the protein GarA), and the PknB inhibitor at various concentrations.[1]

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

  • Detection: Separate the reaction products using SDS-PAGE. Detect the phosphorylated substrate via autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody.

  • Quantification: Quantify the amount of phosphorylated substrate in each reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways and Workflows

PknB_Signaling_Pathway cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm PknB Extracellular Domain (PASTA repeats) Transmembrane Intracellular Kinase Domain GarA GarA PknB:kin->GarA Phosphorylates Wag31 Wag31 (DivIVA) PknB:kin->Wag31 Phosphorylates PbpA PbpA PknB:kin->PbpA Phosphorylates Metabolism Metabolism Regulation GarA->Metabolism Regulates Cell_Processes Cell Division & Cell Wall Synthesis Wag31->Cell_Processes PbpA->Cell_Processes Inhibitor PknB Inhibitor Inhibitor->PknB:kin Inhibits

Caption: Simplified signaling pathway of M. tuberculosis PknB.

Cytotoxicity_Workflow cluster_screening Initial Screening cluster_toxicity Toxicity & Selectivity Assessment cluster_optimization Lead Optimization PknB_Assay In Vitro PknB Kinase Assay (IC50) Mtb_Assay Mtb Whole-Cell Assay (MIC) PknB_Assay->Mtb_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity (CC50) Mtb_Assay->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/MIC) Cytotoxicity_Assay->Selectivity_Index Kinase_Panel Human Kinase Panel Screening Selectivity_Index->Kinase_Panel Low SI Optimized_Compound Optimized Inhibitor Selectivity_Index->Optimized_Compound High SI SAR Structure-Guided Modification Kinase_Panel->SAR SAR->PknB_Assay Re-evaluate

Caption: Workflow for assessing and mitigating PknB inhibitor cytotoxicity.

Off_Target_Mechanism cluster_mycobacterium Mycobacterium cluster_mammalian Mammalian Host Cell PknB_Inhibitor PknB Inhibitor PknB PknB Kinase (Target) PknB_Inhibitor->PknB Binds Human_Kinase Human Kinase (e.g., Cdk2) (Structurally Similar) PknB_Inhibitor->Human_Kinase Binds (Off-Target) Mtb_Effect Anti-mycobacterial Effect (Desired) PknB->Mtb_Effect Leads to Host_Effect Cytotoxicity (Undesired) Human_Kinase->Host_Effect Leads to

Caption: Off-target effects due to kinase structural similarity.

References

Validation & Comparative

Navigating Kinase Inhibitor Selectivity: A Comparative Analysis of PknB Inhibitors Against Human Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the pursuit of novel therapeutics for infectious diseases like tuberculosis. PknB, an essential serine/threonine protein kinase in Mycobacterium tuberculosis (Mtb), represents a promising target. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects due to cross-reactivity with host kinases. This guide provides a comparative analysis of the selectivity of PknB inhibitors, using publicly available data for well-characterized compounds as illustrative examples, to inform on strategies for mitigating off-target interactions. While the specific inhibitor "PknB-IN-2" is used here as a placeholder, the data presented is from published studies on potent aminopyrimidine-based PknB inhibitors.

Understanding the Target: PknB Signaling

PknB is a transmembrane protein kinase crucial for regulating cell growth, division, and morphology in Mycobacterium tuberculosis.[1][2] Its signaling pathway involves autophosphorylation and the phosphorylation of various downstream substrates that are essential for mycobacterial viability.[3][4][5][6] Inhibition of PknB is a validated strategy for anti-tuberculosis drug development.[1][2]

PknB_Signaling PknB PknB Downstream_Substrates Downstream Substrates PknB->Downstream_Substrates Phosphorylates PknB_IN_2 This compound (Inhibitor) PknB_IN_2->PknB Inhibits Cell_Processes Cell Growth, Division & Morphology Downstream_Substrates->Cell_Processes Regulates

Caption: Simplified signaling pathway of Mtb PknB and its inhibition.

Comparative Kinase Selectivity Profile

To assess the selectivity of PknB inhibitors, comprehensive kinase profiling is essential. The following tables summarize the cross-reactivity data for a representative aminopyrimidine PknB inhibitor (Compound 19 from a published study) against a panel of human kinases.[5][7] This inhibitor was selected due to the availability of extensive screening data.

Table 1: Inhibitory Activity (Ki) Against PknB and a Selection of Human Kinases

Kinase TargetKi (nM)Fold Selectivity vs. PknB
Mtb PknB 19 -
Cdk4/CyclinD391048-fold
GSK3β3800200-fold
mTOR5800>305-fold
Pim12200>115-fold

Data sourced from a study on aminopyrimidine PknB inhibitors.[5][7]

Table 2: Global Kinase Selectivity Profile (KinomeSCAN)

The selectivity of a potent aminopyrimidine PknB inhibitor (Compound 19) was further evaluated using the DiscoverX KinomeSCAN platform, which assesses binding to 453 human kinases.[7] The results are often expressed as a selectivity score (S-score), where a lower score indicates higher selectivity.

InhibitorConcentrationSelectivity Score (S(1))Number of Off-Targets (>99% inhibition)
Compound 19 10 µM0.1254 out of 403 non-mutant kinases
Reference Compound 110 µM0.31123 out of 403 non-mutant kinases

Data from a published study, where Compound 1 is a less selective precursor.[7]

experimental_workflow cluster_biochemical Biochemical Kinase Assay cluster_kinomescan KinomeSCAN Profiling Biochem_Start This compound + Kinase + ATP + Substrate Biochem_Incubate Incubation Biochem_Start->Biochem_Incubate Biochem_Detect Detection of Phosphorylation Biochem_Incubate->Biochem_Detect Biochem_Result IC50 / Ki Determination Biochem_Detect->Biochem_Result Kinome_Start This compound + DNA-tagged Kinase + Immobilized Ligand Kinome_Incubate Competition Binding Kinome_Start->Kinome_Incubate Kinome_Detect Quantification of Bound Kinase via qPCR Kinome_Incubate->Kinome_Detect Kinome_Result Selectivity Score (S-score) Kinome_Detect->Kinome_Result

Caption: Workflow for biochemical and KinomeSCAN kinase profiling.

Experimental Methodologies

The data presented in this guide is based on established experimental protocols for assessing kinase inhibitor activity and selectivity.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of a compound against a specific kinase.

Protocol Outline:

  • Reaction Setup: The kinase reaction is typically initiated by combining the purified kinase enzyme, a specific peptide or protein substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and the test inhibitor at various concentrations in a suitable reaction buffer.[8][9][10]

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent like EDTA.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.[8][10] In non-radiometric formats, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., Kinase-Glo®) are employed.[2][9]

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve. The Ki value can then be calculated from the IC50 using the Michaelis-Menten constant (Km) for ATP and the ATP concentration used in the assay.

KinomeSCAN (Competitive Binding Assay)

Objective: To broadly profile the binding interactions of a compound against a large panel of human kinases.

Protocol Outline:

  • Assay Principle: This method measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases.

  • Reaction: Each kinase from the panel is incubated with the test compound and the immobilized ligand.

  • Quantification: After an equilibration period, the amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. This data can be used to calculate a selectivity score (S-score), which provides a quantitative measure of the compound's selectivity.[7]

Conclusion

The development of selective PknB inhibitors is a critical step towards novel anti-tuberculosis therapies. As demonstrated by the data for representative aminopyrimidine inhibitors, achieving high potency against the bacterial target while minimizing interactions with the human kinome is a feasible yet challenging endeavor. Structure-guided drug design and comprehensive selectivity profiling, as outlined in this guide, are indispensable tools for identifying lead candidates with a favorable safety profile. The provided methodologies serve as a foundation for researchers to design and interpret experiments aimed at characterizing the cross-reactivity of novel PknB inhibitors.

References

Comparative Analysis of PknB Inhibitors: Quinazoline-33 vs. Aminopyrimidine-1

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Promising Scaffolds for a Key Tuberculosis Target

For Immediate Release

In the ongoing battle against tuberculosis, the serine/threonine protein kinase B (PknB) has emerged as a critical target for novel drug development. As an essential enzyme for the growth and survival of Mycobacterium tuberculosis, its inhibition presents a promising strategy to combat this persistent pathogen. This guide provides a detailed comparative analysis of two leading PknB inhibitors from distinct chemical classes: a highly potent quinazoline-based inhibitor, herein referred to as Quinazoline-33, and the well-characterized aminopyrimidine-based inhibitor, GW779439X, referred to as Aminopyrimidine-1.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

ParameterQuinazoline-33Aminopyrimidine-1 (GW779439X)
Biochemical Potency (Kᵢ vs. PknB) <1 nM[1]420 nM[2]
Biochemical Potency (Kᵢ vs. PknA) <8 nM[1]-
Cellular Activity (MIC vs. M. tb) Data not availableMicromolar concentrations
Chemical Scaffold QuinazolineAminopyrimidine

Biochemical Profile: A Tale of Two Affinities

The most striking difference between the two inhibitors lies in their biochemical potency against PknB. Quinazoline-33 demonstrates exceptional affinity with a dissociation constant (Kᵢ) of less than 1 nM[1]. This suggests a highly efficient interaction with the ATP-binding pocket of the enzyme. In contrast, Aminopyrimidine-1 exhibits a more moderate Kᵢ of 420 nM[2].

Furthermore, Quinazoline-33 also shows potent inhibition of PknA, another essential serine/threonine kinase in M. tuberculosis, with a Kᵢ of less than 8 nM[1]. This dual-targeting capability could potentially offer a higher barrier to the development of drug resistance. Data on the selectivity of Aminopyrimidine-1 against a broader panel of mycobacterial kinases is not as readily available, though it was initially developed as an inhibitor of human cyclin-dependent kinase 4 (CDK4)[2].

Cellular Activity: From Benchtop to Bacteria

While biochemical potency is a critical measure, the ultimate test of an anti-tubercular agent is its ability to inhibit the growth of M. tuberculosis in a cellular environment. Aminopyrimidine-1 has been reported to have minimum inhibitory concentrations (MICs) in the micromolar range against the whole pathogen.

Unfortunately, specific MIC values for Quinazoline-33 against M. tuberculosis are not yet publicly available. This represents a critical knowledge gap in directly comparing the translational potential of these two inhibitor classes. The discrepancy between potent in-vitro activity and whole-cell efficacy is a known challenge in the development of PknB inhibitors, often attributed to the formidable cell wall of M. tuberculosis that can limit compound penetration.

Mechanism of Action: Targeting the Engine Room

Both Quinazoline-33 and Aminopyrimidine-1 are ATP-competitive inhibitors. They function by occupying the ATP-binding site of the PknB kinase domain, thereby preventing the phosphorylation of its downstream substrates. This disruption of the PknB signaling cascade ultimately leads to the cessation of essential cellular processes.

PknB_Signaling_Pathway cluster_substrates Downstream Substrates PknB PknB GarA GarA (Metabolic Regulation) PknB->GarA Phosphorylation Wag31 Wag31 (DivIVA) (Cell Division) PknB->Wag31 Phosphorylation PbpA PbpA (Peptidoglycan Synthesis) PknB->PbpA Phosphorylation ATP ATP ATP->PknB Inhibitor Quinazoline-33 or Aminopyrimidine-1 Inhibitor->PknB

Figure 1. Simplified PknB signaling pathway and the inhibitory action of Quinazoline-33 and Aminopyrimidine-1.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of Quinazoline-33 and Aminopyrimidine-1.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to prevent the PknB-mediated phosphorylation of a substrate.

Kinase_Assay_Workflow A Prepare reaction mix: PknB enzyme, substrate (e.g., GarA), and inhibitor B Initiate reaction with [γ-33P]ATP and MnCl2 A->B C Incubate at room temperature B->C D Spot reaction mixture onto phosphocellulose paper C->D E Wash to remove unincorporated [γ-33P]ATP D->E F Quantify incorporated radioactivity (PhosphorImager) E->F

Figure 2. Workflow for a radiometric PknB kinase inhibition assay.

Key Parameters:

  • Enzyme: Recombinant PknB kinase domain.

  • Substrate: A known PknB substrate, such as GarA or a synthetic peptide.

  • Radiolabel: [γ-33P]ATP is typically used.

  • Reaction Buffer: Contains a buffer (e.g., HEPES), DTT, a detergent (e.g., Brij-35), and MnCl₂.

  • Detection: Radioactivity is measured using a phosphorimager or scintillation counter.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration. Kᵢ values can then be calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

MIC_Assay_Workflow A Prepare serial dilutions of the inhibitor in a 96-well plate B Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well A->B C Incubate plates at 37°C B->C D After incubation period (e.g., 7 days), add a viability indicator (e.g., Alamar blue) C->D E Incubate further to allow for color development D->E F Determine MIC as the lowest concentration that prevents a color change E->F

Figure 3. General workflow for a broth microdilution MIC assay against M. tuberculosis.

Key Parameters:

  • Bacterial Strain: Commonly M. tuberculosis H37Rv.

  • Growth Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum: A standardized bacterial suspension.

  • Viability Indicator: Resazurin (Alamar blue) is often used, which changes color in the presence of metabolically active bacteria.

  • Incubation: Typically for 7-14 days at 37°C.

Conclusion and Future Directions

The comparative analysis of Quinazoline-33 and Aminopyrimidine-1 highlights the significant potential of targeting PknB for the development of new anti-tubercular drugs. Quinazoline-33 stands out for its exceptional biochemical potency and dual-targeting of PknA and PknB, marking it as a highly promising lead for further optimization. However, the lack of publicly available cellular activity data for this compound underscores the critical need for further studies to assess its true therapeutic potential.

Aminopyrimidine-1, while less potent at the biochemical level, provides a valuable benchmark with demonstrated whole-cell activity. The challenge for both scaffolds, and indeed for the broader field of PknB inhibitor development, will be to bridge the gap between high enzymatic inhibition and effective mycobacterial killing. Future research should focus on optimizing the physicochemical properties of these compounds to improve cell wall penetration and avoid efflux, thereby translating potent biochemical activity into powerful clinical candidates.

References

PknB-IN-2: A Novel Kinase Inhibitor Shows Promise Against Mycobacterium tuberculosis, A Comparative Analysis with First-Line Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has identified a novel inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), designated PknB-IN-2 (also referred to as Compound 10), demonstrating notable in vitro activity against the H37Rv strain. This guide provides a detailed comparison of the efficacy of this compound with the current first-line antitubercular drugs: isoniazid, rifampicin, ethambutol, and pyrazinamide. The data is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Comparative Efficacy: this compound vs. First-Line Agents

The in vitro efficacy of this compound and the first-line tuberculosis drugs are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration required to inhibit visible growth of the bacteria. For a standardized comparison, all MIC values have been converted to micromolar (µM).

CompoundTargetMIC (µg/mL)Molar Mass ( g/mol )MIC (µM)
This compound PknB6.2[1][2]349.42~17.74
Isoniazid Mycolic Acid Synthesis0.025 - 0.2[3]137.14[4][5][6][7]~0.18 - 1.46
Rifampicin RNA Polymerase0.0695 (mean)822.94[2]~0.084
Ethambutol Arabinogalactan Synthesis2.5 or lower (susceptible strains)[1]204.31[1]~12.24 or lower
Pyrazinamide Fatty Acid Synthase I / Ribosomal Protein S1≤12.5 - 100 (at neutral pH)123.11[3]~≤101.5 - 812.3

Note: MIC values for first-line drugs can vary depending on the M. tuberculosis strain and the specific experimental methodology used.

Experimental Methodologies

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The following outlines a standard protocol for determining the MIC of compounds against Mycobacterium tuberculosis, based on established methods.

Broth Microdilution Method (for this compound and First-Line Drugs)

This method is widely used to determine the MIC of antitubercular agents in a liquid medium.

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.

  • Preparation of Drug Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microplate containing fresh Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL), and each well of the microplate is inoculated with the bacterial suspension. Control wells containing no drug are included to ensure bacterial growth, and wells with media alone serve as a negative control.

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Determination of MIC: After incubation, a growth indicator, such as Resazurin, is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating the inhibition of bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

PknB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGN Peptidoglycan Fragments PknB PASTA domains Transmembrane domain Kinase domain PGN->PknB:f0 Binds to PknB_active Active PknB (Autophosphorylated) PknB:f2->PknB_active Dimerization & Autophosphorylation ATP ATP ATP->PknB_active ADP ADP PknB_active->ADP Phosphorylation Phosphorylation PknB_active->Phosphorylation Substrates Downstream Substrates (e.g., GarA, Lsr2, Wag31) Substrates->Phosphorylation CellProcesses Regulation of Cell Growth, Shape, and Division Phosphorylation->CellProcesses Regulates MIC_Determination_Workflow start Start culture Culture M. tuberculosis (H37Rv strain) start->culture inoculate Inoculate plates with bacterial suspension culture->inoculate prepare_plates Prepare 96-well plate with serial drug dilutions prepare_plates->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_indicator Add growth indicator (e.g., Resazurin) incubate->add_indicator read_results Read results (color change) add_indicator->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

PknB-IN-2 in the Landscape of Dual PknA/PknB Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of PknB-IN-2's activity alongside other notable dual inhibitors of Mycobacterium tuberculosis (Mtb) serine/threonine protein kinases PknA and PknB. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this critical area of anti-tubercular drug discovery.

The serine/threonine protein kinases PknA and PknB are essential for the growth and survival of Mycobacterium tuberculosis, playing crucial roles in cell division and cell wall synthesis.[1][2] Consequently, the dual inhibition of both PknA and PknB presents a promising therapeutic strategy to combat tuberculosis. This guide focuses on this compound and places its inhibitory activity in the context of other reported dual PknA/PknB inhibitors.

Performance Comparison of PknA/PknB Inhibitors

The following table summarizes the reported inhibitory activities of this compound and a selection of potent dual PknA/PknB inhibitors against their target kinases and against M. tuberculosis. It is important to note that while this compound is a known PknB inhibitor, its activity against PknA has not been reported in the reviewed scientific literature. This absence of data for PknA makes a direct comparison of its dual-inhibition potential challenging.

CompoundPknA (Kᵢ nM)PknB (Kᵢ nM)PknB (IC₅₀ µM)M. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Ra MIC (µM)
This compound Data not available12.16.2
Compound 31 222433
Compound 32 <8633
Compound 33 <8<111
Compound 38 1844.5

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches used in evaluating these inhibitors, the following diagrams illustrate the PknA/PknB signaling pathway and a general workflow for inhibitor screening.

PknA_PknB_Signaling_Pathway cluster_cell_wall Cell Wall Synthesis & Cell Division PknA PknA CW_synthesis Peptidoglycan Synthesis Mycolic Acid Synthesis PknA->CW_synthesis Phosphorylation Cell_division Cell Division Proteins (e.g., FtsZ, Wag31) PknA->Cell_division Phosphorylation PknB PknB PknB->CW_synthesis Phosphorylation PknB->Cell_division Phosphorylation Inhibitor Dual PknA/PknB Inhibitor Inhibitor->PknA Inhibitor->PknB

PknA/PknB signaling in Mtb cell wall synthesis and division.

Inhibitor_Screening_Workflow A Compound Library Screening B In vitro Kinase Assays (PknA & PknB) A->B Primary Hits C Determination of IC₅₀ / Kᵢ B->C Active Compounds D Whole-Cell Activity Assay (M. tuberculosis MIC) C->D Potent Inhibitors E Lead Optimization D->E Active in whole cells

References

A Head-to-Head Comparison of Aminopyrimidine-Based PknB Inhibitors for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the serine/threonine protein kinase B (PknB) of Mycobacterium tuberculosis represents a critical target for novel anti-tuberculosis therapies. PknB is essential for bacterial growth, regulating key cellular processes such as cell division and cell wall synthesis.[1][2][3] Aminopyrimidine-based compounds have emerged as a promising class of PknB inhibitors. This guide provides a head-to-head comparison of these inhibitors, supported by experimental data, to aid in the selection and development of potent anti-tubercular agents.

Performance of Aminopyrimidine-Based PknB Inhibitors

The development of aminopyrimidine-based PknB inhibitors has evolved from initial high-throughput screening hits to rationally designed compounds with improved potency and selectivity. Early efforts identified an aminoquinazoline inhibitor which, despite optimization for enzyme affinity, showed poor cellular activity against M. tuberculosis. A significant breakthrough was achieved by switching to an aminopyrimidine core scaffold, which, coupled with the introduction of a basic amine side chain, yielded compounds with both nanomolar enzyme binding affinity and micromolar minimum inhibitory concentrations (MICs) against the bacteria.[4][5][6] Further structure-activity relationship (SAR) studies have focused on modifying various positions of the aminopyrimidine core to enhance potency and selectivity against human kinases.[4][5][7]

The following table summarizes the in vitro potency (IC50) against PknB and the whole-cell activity (MIC) against M. tuberculosis for a selection of key aminopyrimidine-based inhibitors.

Compound IDR1 GroupR2 GroupPknB IC50 (nM)M. tuberculosis MIC (µM)Reference
Series 1: Pyrazole Head Group
11e3-cyanophenyl(R)-3-dimethylaminopyrrolidine5316Chapman et al., 2012[5][6]
11f3-cyanophenylOxygen-linked basic side chain5631Chapman et al., 2012[5][6]
Series 2: Pyridine Head Group
16c4-pyridyl(R)-3-dimethylaminopyrrolidine~50 (double-digit nM)8Chapman et al., 2012[5]
Series 3: Phenyl Head Group
12p-methylphenylmethylpiperidine280 (Ki)25Wlodarchak et al., 2021[7]
16m-fluorophenylmethylpiperidine270 (Ki)19Wlodarchak et al., 2021[7]
19p-methoxyphenylmethylpiperidine320 (Ki)19Wlodarchak et al., 2021[7]
20p-chlorophenylmethylpiperidine970 (Ki)6Wlodarchak et al., 2021[7]
Initial Hit
1Aminoquinazoline-1350>500Chapman et al., 2012[5]

PknB Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is crucial to visualize the PknB signaling pathway and the experimental workflow used for their evaluation.

PknB_Signaling_Pathway PknB PknB AutoP Autophosphorylation PknB->AutoP Activates PknA PknA PknB->PknA Phosphorylates GarA GarA PknB->GarA Phosphorylates Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylates PbpA PbpA PknB->PbpA Phosphorylates Lsr2 Lsr2 PknB->Lsr2 Phosphorylates AutoP->PknB CellDivision Cell Division & Shape Wag31->CellDivision PG_Synthesis Peptidoglycan Synthesis PbpA->PG_Synthesis GeneExpression Gene Expression Lsr2->GeneExpression Inhibitor Aminopyrimidine Inhibitor Inhibitor->PknB

PknB Signaling Pathway and Inhibition.

The diagram above illustrates the central role of PknB in phosphorylating various substrates to regulate essential cellular processes in M. tuberculosis. Aminopyrimidine inhibitors act by blocking the kinase activity of PknB, thereby disrupting these vital functions.

The following workflow outlines the typical screening process for identifying and characterizing novel PknB inhibitors.

Experimental_Workflow HTS High-Throughput Screen (Compound Library) KinaseAssay PknB Kinase Inhibition Assay (IC50 Determination) HTS->KinaseAssay MICAssay M. tuberculosis MIC Assay (Alamar Blue) KinaseAssay->MICAssay Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MICAssay->Cytotoxicity Potent Compounds Selectivity Human Kinase Selectivity Panel Cytotoxicity->Selectivity Non-toxic Compounds LeadOp Lead Optimization (SAR Studies) Selectivity->LeadOp Selective Compounds

Workflow for PknB Inhibitor Discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the characterization of aminopyrimidine-based PknB inhibitors.

PknB Kinase Inhibition Assay (Radioactive)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by PknB, and the inhibition of this process by a test compound.

  • Reaction Setup : Prepare a reaction mixture in a 96-well plate containing kinase buffer (50 mM Tris-HCl pH 7.2, 1 mM DTT, 0.01% TX-100), 100 nM purified PknB, and 3 µM of the substrate GarA.[8]

  • Inhibitor Addition : Add the aminopyrimidine inhibitor at various concentrations to the reaction wells.

  • Initiation : Start the reaction by adding a solution containing 1 mM MnCl2, 1.5 µM ATP, and 0.1 µCi [γ-33P]ATP.[8]

  • Incubation : Incubate the plate at room temperature for 30 minutes.[9]

  • Termination and Detection : Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-33P]ATP, and quantify the incorporated radioactivity using a phosphorimager.[9]

  • IC50 Calculation : Determine the inhibitor concentration that results in 50% inhibition of PknB kinase activity.

M. tuberculosis Minimum Inhibitory Concentration (MIC) Determination (Alamar Blue Assay)

This colorimetric assay determines the lowest concentration of an inhibitor that prevents the growth of M. tuberculosis.

  • Plate Preparation : In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. Serially dilute the test compounds in the wells.[10][11]

  • Inoculation : Add 100 µL of a M. tuberculosis H37Rv culture (adjusted to a McFarland standard) to each well, except for negative controls.[10] The final volume in each well should be 200 µL.

  • Incubation : Seal the plates and incubate at 37°C for 5-7 days.[10]

  • Alamar Blue Addition : Add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well (no inhibitor). Re-incubate for 24 hours.[10]

  • Reading : If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue solution to all other wells and incubate for another 24 hours.[10][12]

  • MIC Determination : The MIC is the lowest inhibitor concentration at which the well remains blue, indicating no bacterial growth.[10][12]

Conclusion

The aminopyrimidine scaffold has proven to be a versatile and potent platform for the development of PknB inhibitors. The transition from pyrazole to pyridine and phenyl head groups has led to compounds with improved selectivity and whole-cell activity. The data and protocols presented in this guide offer a valuable resource for researchers working to advance these promising compounds towards clinical development in the fight against tuberculosis.

References

Validating PknB-IN-2's Mechanism of Action: A Comparative Guide with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PknB-IN-2, a recently identified inhibitor of Mycobacterium tuberculosis protein kinase B (PknB), and outlines a framework for validating its mechanism of action using genetic knockouts. While direct experimental data for this compound in knockout strains is not yet available, this guide presents its known biochemical and anti-mycobacterial properties and offers a comparative case study using a well-characterized PknB inhibitor to illustrate the validation process.

Introduction to PknB and its Inhibition

Protein kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis that plays a critical role in regulating cell division, cell wall synthesis, and overall growth.[1][2][3] Its essentiality makes it a prime target for the development of novel anti-tuberculosis drugs.[4][5] this compound is a novel compound identified through virtual screening that has demonstrated inhibitory activity against PknB and the growth of M. tuberculosis.[6]

This compound: Biochemical and Anti-mycobacterial Activity

This compound has been characterized by its ability to inhibit the kinase activity of PknB and to prevent the growth of the H37Rv strain of M. tuberculosis. A similar compound, PknB-IN-1, was identified in the same study and exhibits comparable activity.[7]

CompoundPknB IC50 (μM)M. tuberculosis H37Rv MIC (μg/mL)
This compound12.1[6]6.2[6]
PknB-IN-114.4[7]6.2[7]

The Gold Standard: Validating On-Target Activity with Genetic Knockouts

A critical step in the development of any enzyme inhibitor is to confirm that its biological effect is indeed a result of its interaction with the intended target. Genetic knockout or knockdown of the target protein provides the most rigorous validation. The logic is straightforward: if the inhibitor's effect is on-target, a strain of bacteria lacking the target protein (or expressing it at very low levels) should show a significantly reduced sensitivity to the inhibitor.

While this specific validation has not been published for this compound, the following section details the methodology and expected outcomes using a representative PknB inhibitor as a case study.

Comparative Case Study: Validating a PknB Inhibitor with a Conditional Knockout Strain

This section provides a comparative framework for how this compound's on-target activity could be validated, drawing on methodologies used for other PknB inhibitors.

Alternative PknB Inhibitors for Comparison
InhibitorPknB IC50 (nM)M. tuberculosis MIC (μM)Notes
K-252a ~100[8]5 - 20[8]A well-characterized STPK inhibitor used to validate PknB as a target.[8]
MRT67127 53[1]32[1]A potent ATP-competitive inhibitor identified through high-throughput screening.[1]
Quinazoline 1 150[2]33[2]A starting compound for the development of dual PknA/PknB inhibitors.[2]
Experimental Workflow for Validation

The following diagram illustrates the workflow for validating a PknB inhibitor using a conditional knockout of the pknB gene.

G cluster_0 Strain Generation cluster_1 Growth Analysis cluster_2 Data Analysis cluster_3 Conclusion Generate Mtb PknB\nconditional knockout (cKO) Generate Mtb PknB conditional knockout (cKO) Culture WT and cKO strains\nwith and without inducer Culture WT and cKO strains with and without inducer Generate Mtb PknB\nconditional knockout (cKO)->Culture WT and cKO strains\nwith and without inducer Treat with varying\nconcentrations of this compound Treat with varying concentrations of this compound Culture WT and cKO strains\nwith and without inducer->Treat with varying\nconcentrations of this compound Determine Minimum\nInhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Treat with varying\nconcentrations of this compound->Determine Minimum\nInhibitory Concentration (MIC) Compare MIC of this compound\nin WT vs. cKO (+/- inducer) Compare MIC of this compound in WT vs. cKO (+/- inducer) Determine Minimum\nInhibitory Concentration (MIC)->Compare MIC of this compound\nin WT vs. cKO (+/- inducer) Confirm on-target activity Confirm on-target activity Compare MIC of this compound\nin WT vs. cKO (+/- inducer)->Confirm on-target activity

Caption: Workflow for validating this compound's on-target activity.
Expected Results

StrainPknB ExpressionExpected MIC of this compoundRationale
Wild-Type (WT)NormalBaseline (e.g., 6.2 µg/mL)PknB is present and essential, making the cells sensitive to the inhibitor.
pknB cKO (+ inducer)RescuedSimilar to WTThe inducer allows for PknB expression, restoring sensitivity to the inhibitor.
pknB cKO (- inducer)DepletedSignificantly HigherWith PknB levels reduced, the inhibitor has less target, and cell viability is already compromised, leading to a higher apparent MIC.[8]

A significant increase in the MIC of this compound in the PknB-depleted strain would provide strong evidence that its primary mechanism of action is through the inhibition of PknB.

PknB Signaling Pathway

Understanding the downstream effects of PknB inhibition is crucial for a complete mechanistic understanding. PknB is involved in a complex signaling network that regulates key cellular processes.

PknB PknB Wag31 Wag31 (DivIVA) PknB->Wag31 Lsr2 Lsr2 PknB->Lsr2 PbpA PbpA PknB->PbpA CellShape Cell Shape & Division Wag31->CellShape GeneExpression Gene Expression Lsr2->GeneExpression Peptidoglycan Peptidoglycan Synthesis PbpA->Peptidoglycan PknB_IN_2 This compound PknB_IN_2->PknB

Caption: Simplified PknB signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Generation of a pknB Conditional Knockout Strain

This protocol is based on established methods for generating conditional knockouts in Mycobacterium tuberculosis.

a. Construction of the Delivery Vector:

  • A suicide vector containing the upstream and downstream flanking regions of the pknB gene is constructed.

  • A selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB) are included in the vector.

  • An inducible copy of pknB (e.g., under a tetracycline-inducible promoter) is integrated at a distal chromosomal site.

b. Allelic Exchange:

  • The delivery vector is electroporated into the M. tuberculosis strain containing the inducible pknB.

  • Single-crossover events are selected for using the antibiotic resistance marker.

  • Double-crossover events (allelic exchange) are selected for by plating on sucrose-containing medium, which is toxic to cells expressing sacB.

c. Verification:

  • The resulting colonies are screened by PCR and Southern blotting to confirm the replacement of the native pknB gene with the knockout allele.

Minimum Inhibitory Concentration (MIC) Assay

a. Strain Preparation:

  • Wild-type, the pknB conditional knockout, and the complemented conditional knockout strains of M. tuberculosis are grown to mid-log phase in Middlebrook 7H9 broth.

  • For the conditional knockout, parallel cultures are grown with and without the inducer (e.g., anhydrotetracycline).

b. Assay Setup:

  • A 96-well microplate is used to prepare two-fold serial dilutions of this compound in 7H9 broth.

  • The bacterial cultures are diluted and added to each well to a final density of approximately 5 x 10^5 CFU/mL.

  • Wells with bacteria but no inhibitor and wells with media only serve as positive and negative controls, respectively.

c. Incubation and Readout:

  • The plate is incubated at 37°C for 7-14 days.

  • Bacterial growth is assessed visually or by using a growth indicator dye like resazurin.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth.

In Vitro Kinase Inhibition Assay (for IC50 determination)

a. Reagents:

  • Purified recombinant PknB kinase domain.

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • ATP (with a radiolabeled ATP tracer, e.g., [γ-32P]ATP).

  • Substrate (e.g., myelin basic protein or a specific peptide substrate).

  • This compound at various concentrations.

b. Reaction:

  • The kinase, substrate, and inhibitor are pre-incubated in the kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30 minutes at 30°C).

c. Detection:

  • The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

  • The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

d. Calculation:

  • The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Logical Relationship of Validation

The following diagram illustrates the logical framework for confirming the on-target activity of this compound.

cluster_0 Observation cluster_1 Hypothesis cluster_2 Genetic Test cluster_3 Predicted Outcome A This compound inhibits Mtb growth B This compound inhibits PknB kinase activity A->B C Depletion of PknB (cKO without inducer) B->C D Reduced sensitivity to this compound (Higher MIC) C->D

Caption: Logical flow for validating this compound's mechanism of action.

Conclusion

This compound represents a promising starting point for the development of new anti-tuberculosis therapeutics. The definitive validation of its on-target activity through the use of a PknB conditional knockout strain is a critical next step. The experimental framework and comparative data presented in this guide provide a clear path forward for researchers to rigorously establish the mechanism of action of this compound and similar PknB inhibitors, thereby strengthening the foundation for their further development.

References

PknB-IN-2 Performance in M. tuberculosis Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of PknB-IN-2, an inhibitor of Mycobacterium tuberculosis (Mtb) protein kinase B (PknB), against various Mtb strains. Its performance is compared with other notable PknB inhibitors, supported by experimental data from published studies. This document is intended to inform research and development efforts targeting this essential mycobacterial enzyme.

Introduction to PknB as a Drug Target

Protein kinase B (PknB) is a serine/threonine protein kinase essential for the growth and survival of Mycobacterium tuberculosis.[1] It plays a crucial role in regulating cell division, cell shape, and metabolism.[2][3] Its essentiality and conservation across clinical isolates, including multidrug-resistant (MDR) strains, make it an attractive target for the development of new anti-tuberculosis drugs.[1] A study analyzing 116 clinical Mtb isolates from India, including susceptible and resistant strains, found the inhibitor-binding domain of PknB to be highly conserved, suggesting that inhibitors targeting this region would likely be effective across a range of clinical strains.[1]

Performance of this compound

This compound is a recently identified inhibitor of Mtb PknB. Experimental data has demonstrated its activity against both the enzyme and the whole-cell bacteria.

Table 1: Performance Data for this compound

MetricValueTarget/StrainReference
IC50 12.1 μMPknB Enzyme[4]
MIC 6.2 µg/mLM. tuberculosis H37Rv[4]

IC50: Half-maximal inhibitory concentration against the purified enzyme. MIC: Minimum inhibitory concentration required to inhibit the growth of the bacterial strain.

While specific data on the performance of this compound against a wide range of clinical isolates is not yet available in the public domain, the high conservation of its target site across such isolates provides a strong rationale for its potential efficacy.[1]

Alternative PknB Inhibitors: A Comparative Overview

Several other classes of PknB inhibitors have been developed and tested against M. tuberculosis. This section provides a comparative look at some of these alternatives.

Aminopyrimidine Derivatives

A class of substituted aminopyrimidines has shown promising activity against both the PknB enzyme and whole-cell M. tuberculosis. While many of these compounds show potent enzymatic inhibition, their whole-cell activity is often in the micromolar range, a common challenge attributed to the formidable mycobacterial cell wall.[5][6]

Dual PknA/PknB Inhibitors

Given that both PknA and PknB are essential serine/threonine kinases in Mtb, dual inhibitors targeting both have been developed. This approach may offer advantages in terms of potency and a lower propensity for the development of resistance.[7][8]

Table 2: Comparative Performance of Selected PknB Inhibitors

Inhibitor ClassCompound ExampleIC50/Ki (PknB)MIC (Mtb strain)Reference
Indole Derivative This compound12.1 µM (IC50)6.2 µg/mL (H37Rv)[4]
Aminopyrimidine Compound 8c0.393 µM (IC50)31 µM (H37Rv)[5]
Aminopyrimidine Compound 11f56 nM (IC50)31 µM (H37Rv)[9]
Dual PknA/PknB Inhibitor Compound 385 nM (Ki)3-5 µM (H37Ra)[7]

Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions and Mtb strains used (H37Rv vs. H37Ra).

PknB Signaling Pathway

PknB is a transmembrane protein that, upon activation, phosphorylates various downstream substrates involved in critical cellular processes. Understanding this pathway is key to appreciating the mechanism of action of PknB inhibitors.

PknB_Signaling_Pathway cluster_membrane Cell Membrane PknB PknB PknA PknA PknB->PknA Activates Wag31 Wag31 (DivIVA) PknB->Wag31 Phosphorylates GarA GarA PknB->GarA Phosphorylates Lsr2 Lsr2 PknB->Lsr2 Phosphorylates Other_Substrates Other Substrates (e.g., FhaA, CwlM) PknB->Other_Substrates Phosphorylates Cell_Division Cell Division & Shape Regulation Wag31->Cell_Division Metabolism Central Carbon Metabolism GarA->Metabolism Gene_Expression Gene Expression Lsr2->Gene_Expression PG_Synthesis Peptidoglycan Synthesis Other_Substrates->PG_Synthesis

Caption: PknB signaling pathway in M. tuberculosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis inoculum (e.g., H37Rv or clinical isolates)

  • Test compounds (e.g., this compound) and control drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates. Typically, 100 µL of 2x drug solutions are added to the initial wells, followed by serial 1:2 dilutions across the plate.[5]

  • Add 100 µL of Mtb inoculum to each well, resulting in a final volume of 200 µL. Include drug-free wells as growth controls.[5]

  • Seal the plates with parafilm and incubate at 37°C for 5-7 days.[5]

  • After the initial incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a control well.[5]

  • Re-incubate the plates at 37°C for 24 hours.[5]

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[5]

Intracellular Activity Assay in a Macrophage Model

This assay assesses the ability of an inhibitor to kill Mtb within host cells.

Materials:

  • Bone marrow-derived macrophages (or a suitable macrophage cell line)

  • M. tuberculosis culture

  • Test compounds

  • Cell culture medium and supplements

  • Lysis buffer (e.g., water with 0.05% Tween 80)

  • 7H11 agar plates for CFU enumeration

Procedure:

  • Infect macrophages with M. tuberculosis at a specific multiplicity of infection (MOI), for example, 0.5 bacteria to 1 macrophage, for 4 hours.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of the test inhibitors.

  • Incubate the infected cells for 5 days.

  • Lyse the macrophages to release intracellular bacteria.

  • Plate serial dilutions of the lysate on 7H11 agar plates to determine the number of colony-forming units (CFUs).

  • Calculate the percentage of growth inhibition compared to untreated controls.

Experimental Workflow for PknB Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and evaluation of novel PknB inhibitors.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_evaluation Preclinical Evaluation HTS High-Throughput Screening (Compound Library vs. PknB enzyme) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt In_Vitro_Assay In Vitro Enzyme Assay (IC50 Determination) Lead_Opt->In_Vitro_Assay MIC_Assay Whole-Cell MIC Assay (vs. H37Rv & Clinical Isolates) In_Vitro_Assay->MIC_Assay Intracellular_Assay Intracellular Activity Assay (Macrophage Model) MIC_Assay->Intracellular_Assay Toxicity Toxicity Assessment Intracellular_Assay->Toxicity

Caption: A typical workflow for PknB inhibitor evaluation.

Conclusion

This compound demonstrates promising inhibitory activity against M. tuberculosis H37Rv. While comprehensive data on its performance against a broad panel of clinical isolates is still emerging, the high degree of conservation of its target, PknB, across these strains is a strong indicator of its potential clinical relevance.[1] Alternative inhibitors, such as aminopyrimidine derivatives and dual PknA/PknB inhibitors, also show potential but often face challenges with whole-cell permeability.[5][7] Continued research, particularly comparative studies against drug-resistant clinical isolates, is crucial to fully elucidate the therapeutic potential of this compound and other inhibitors in this class.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.